molecular formula C7H12F2O B068231 (4,4-Difluorocyclohexyl)methanol CAS No. 178312-48-6

(4,4-Difluorocyclohexyl)methanol

カタログ番号: B068231
CAS番号: 178312-48-6
分子量: 150.17 g/mol
InChIキー: XJZNZSLOHZLFQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4,4-Difluorocyclohexyl)methanol is a high-value chemical building block of significant interest in medicinal chemistry and advanced organic synthesis. This compound features a cyclohexane scaffold rigidified and modulated by two fluorine atoms at the 4-position, adjacent to a hydroxymethyl functional group. This unique structure confers distinct physicochemical properties, making it a privileged fragment for drug discovery. The primary research application of this compound is as a versatile intermediate in the construction of more complex, bioactive molecules. The fluorine atoms serve to enhance metabolic stability, influence lipophilicity, and provide conformational restraint to the cyclohexyl ring through the gauche effect, which can be crucial for optimizing ligand-receptor interactions. The hydroxymethyl group acts as a convenient synthetic handle, readily undergoing transformations such as oxidation, esterification, etherification, or nucleophilic substitution to introduce a wide array of pharmacophores. Researchers utilize this compound extensively in the synthesis of targeted libraries for screening against various disease pathways, including kinase inhibitors, GPCR ligands, and other small-molecule therapeutics. Its utility spans the exploration of structure-activity relationships (SAR) and the fine-tuning of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties in lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4,4-difluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZNZSLOHZLFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611181
Record name (4,4-Difluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-48-6
Record name (4,4-Difluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,4-difluorocyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4,4-Difluorocyclohexyl)methanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of (4,4-Difluorocyclohexyl)methanol (CAS Number: 178312-48-6), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its applications in medicinal chemistry, and outlines essential safety and handling procedures.

Introduction: The Strategic Role of Fluorine in Cyclohexane Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1] The geminal difluoro group on a cyclohexane ring, as seen in this compound, is of particular interest. This modification can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve membrane permeability, and influence the conformation of the cyclohexane ring, potentially leading to improved binding affinity with biological targets.[2]

The 4,4-difluorocyclohexyl moiety is a key structural feature in several successful drug candidates, most notably in the FDA-approved HIV-1 entry inhibitor, Maraviroc.[3] In Maraviroc, this group is crucial for its potent antiviral activity and contributes to a favorable safety profile.[3] This underscores the importance of building blocks like this compound for the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.

Physical and Chemical Properties
PropertyValueSource
CAS Number 178312-48-6[4]
Molecular Formula C₇H₁₂F₂O[4]
Molecular Weight 150.17 g/mol [4]
Appearance Clear, colorless to yellow viscous liquid[5]
Boiling Point 207-213 °C at 760 mmHg[6]
Density 1.154 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.431[6]
Flash Point 101 °C (213.8 °F)[6]
Solubility Soluble in common organic solvents such as chloroform and methanol.
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, the expected spectroscopic data can be inferred from its structure and the known spectra of analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen bonding.[7] A strong absorption between 1000 and 1075 cm⁻¹ due to C-O bond stretching is also anticipated.[7] Absorptions corresponding to C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum would be expected to show a multiplet for the proton on the carbon bearing the hydroxymethyl group. The two protons of the -CH₂OH group would likely appear as a doublet. The protons on the cyclohexane ring would present as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon spectrum would feature a peak for the carbon of the -CH₂OH group, likely in the range of 60-70 ppm. The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet due to C-F coupling. The other carbons of the cyclohexane ring would appear in the aliphatic region, with their chemical shifts influenced by the fluorine atoms.[9]

Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected to show the molecular ion peak (M⁺) at m/z 150. Fragmentation would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), and other fragments characteristic of cyclohexanol derivatives.[10]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid or ester precursor, namely 4,4-difluorocyclohexanecarboxylic acid or its corresponding ester.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from the commercially available ethyl 4,4-difluorocyclohexanecarboxylate.

Synthesis_Pathway Start Ethyl 4,4-difluorocyclohexanecarboxylate Intermediate 4,4-Difluorocyclohexanecarboxylic Acid Start->Intermediate  LiOH, H₂O, THF   Product This compound Intermediate->Product  LiAlH₄, THF   Drug_Properties cluster_0 This compound cluster_1 Drug Candidate Properties BuildingBlock Building Block MetabolicStability Increased Metabolic Stability BuildingBlock->MetabolicStability Blocks Oxidation Lipophilicity Modulated Lipophilicity BuildingBlock->Lipophilicity Increases BindingAffinity Enhanced Binding Affinity BuildingBlock->BindingAffinity Conformational Effects Bioavailability Improved Bioavailability MetabolicStability->Bioavailability Lipophilicity->Bioavailability BindingAffinity->Bioavailability

References

physical properties of (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (4,4-Difluorocyclohexyl)methanol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of a chemical building block is fundamental to its effective application. This compound, a fluorinated aliphatic alcohol, represents a key structural motif in medicinal chemistry and materials science. The introduction of geminal fluorine atoms onto the cyclohexane ring imparts unique conformational and electronic properties, influencing metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the core physical properties of this compound, blending established data with predictive analyses and field-proven experimental protocols.

The foundational attributes of this compound are summarized below. These identifiers are critical for unambiguous documentation, procurement, and regulatory compliance.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 178312-48-6[2][3]
Molecular Formula C₇H₁₂F₂O[1][2][3]
Molecular Weight 150.17 g/mol [1][2][3]
Exact Mass 150.08562133 Da[1]
SMILES C1CC(CCC1CO)(F)F[1][2]
InChIKey XJZNZSLOHZLFQP-UHFFFAOYSA-N[1][2][3]

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its handling, storage, and behavior in various physical states. This compound is a viscous liquid at standard temperature and pressure.[4]

PropertyValueConditionsSource
Appearance Clear colorless to yellow viscous liquidAmbient[4]
Boiling Point 207-213 °C760 mmHg
Density 1.154 g/mL25 °C
Refractive Index (n_D) 1.43120 °C
Flash Point 101 °C (213.8 °F)Closed Cup
Topological Polar Surface Area 20.2 Ų[1]
XLogP3-AA 1.7[1]

These properties are consistent with a molecule of its molecular weight possessing a polar hydroxyl group capable of hydrogen bonding, which elevates its boiling point compared to non-hydroxylated analogues. The high density is characteristic of fluorinated organic compounds.

Solubility Profile: A Predictive and Experimental Framework

While explicit solubility data is not widely published, the molecular structure of this compound—comprising a polar alcohol group, two electronegative fluorine atoms, and a nonpolar hydrocarbon ring—suggests a nuanced solubility profile.[5] It is predicted to be miscible with polar organic solvents like methanol, ethanol, and acetone, and moderately soluble in less polar solvents such as ethyl acetate and dichloromethane.[5] Its solubility in nonpolar solvents like hexane and toluene is expected to be limited.[5]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To empirically determine the solubility, the isothermal shake-flask equilibrium method is the gold standard, providing reliable and reproducible data. The causality behind this choice rests on its ability to ensure the solution reaches saturation, a critical factor for accurate measurement.

Methodology:

  • Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., Water, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each selected solvent in separate sealed vials. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to ensure complete separation of the undissolved solute from the saturated solution. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully withdraw a precise aliquot from the clear, supernatant layer of each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of the solute using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add excess solute to solvent B Seal Vials A->B C Agitate at constant T (24-48h) B->C D Phase Separation (Settle/Centrifuge) C->D E Sample Supernatant D->E F Analyze Concentration (GC/HPLC) E->F G G F->G Calculate Solubility

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.[6] The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Predicted Spectral Features:

  • ¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.5-2.5 ppm. The methylene protons of the -CH₂OH group would likely appear as a doublet around 3.5 ppm, coupled to the adjacent methine proton. The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that is dependent on concentration and temperature.

  • ¹³C NMR: The carbon attached to the hydroxyl group (-CH₂OH) is expected around 60-70 ppm. The carbons of the cyclohexane ring will appear in the 20-40 ppm range. The key feature will be the C-F carbon (C4), which will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 90-110 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.

Experimental Protocol:

  • Sample Preparation: As the compound is a viscous liquid, the spectrum can be obtained directly by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

Predicted Spectral Features:

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[8]

  • C-H Stretch: Sharp absorption bands between 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclohexane and methylene groups.[9]

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the C-O single bond of the primary alcohol.[8]

  • C-F Stretch: Strong, characteristic absorption bands are expected in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponding to the C-F bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Experimental Protocol:

  • Sample Introduction: For a volatile compound like this, direct infusion via a heated probe or injection into a Gas Chromatograph (GC-MS) is appropriate. GC-MS offers the advantage of separating impurities prior to analysis.

  • Ionization: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[10]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathway: The molecular ion ([M]⁺•) at m/z 150 would be formed. Key fragmentation pathways would likely include the loss of water ([M-H₂O]⁺•), loss of a formaldehyde radical from alpha-cleavage, and fragmentation of the cyclohexane ring.

G M [C₇H₁₂F₂O]⁺• m/z = 150 (Molecular Ion) F1 [C₇H₁₀F₂]⁺• m/z = 132 M->F1 - H₂O F2 [C₆H₁₁F₂]⁺ m/z = 117 M->F2 - CH₂OH F3 [C₅H₇F₂]⁺ m/z = 102 F2->F3 - CH₃

Caption: Predicted Electron Ionization fragmentation pathway for the title compound.

Safety and Handling

This compound is classified as a hazardous substance.[1]

  • GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is classified as a combustible liquid.

Conclusion

This guide has consolidated the known physical properties of this compound and provided a robust framework for the experimental determination of characteristics that are not yet publicly documented. The combination of a fluorinated cyclohexane core and a primary alcohol functional group makes it a compound of significant interest. A thorough understanding of its physicochemical properties—from its boiling point and density to its spectroscopic fingerprint—is essential for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)methanol: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

(4,4-Difluorocyclohexyl)methanol is an aliphatic alcohol that has garnered significant interest as a versatile building block in the synthesis of novel therapeutic agents. Its structure is characterized by a cyclohexane ring geminally difluorinated at the 4-position, with a primary alcohol functional group. The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacokinetic properties. The gem-difluoro moiety, in particular, serves as a lipophilic bioisostere of a carbonyl group and can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for its use in drug discovery and development programs.

Core Physicochemical and Structural Attributes

This compound is a viscous liquid at room temperature, with properties that make it a useful intermediate in a variety of chemical transformations. A summary of its key identifiers and physical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂F₂O[1]
Molecular Weight 150.17 g/mol [1]
CAS Number 178312-48-6[1]
IUPAC Name This compound[1]
Appearance Colorless to pale yellow viscous liquidN/A
Boiling Point 207-213 °C at 760 mmHg
Density 1.154 g/mL at 25 °C

Synthesis and Purification: A Two-Step Approach

A reliable synthetic route to this compound commences from the commercially available precursor, 4,4-difluorocyclohexanecarboxylic acid. The synthesis involves the reduction of the carboxylic acid to the corresponding primary alcohol. While direct reduction is possible, a common and high-yielding approach involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[2]

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start 4,4-Difluorocyclohexanecarboxylic Acid ester Methyl 4,4-difluorocyclohexanecarboxylate start->ester MeOH, H⁺ (cat.) Reflux product This compound ester->product 1. LiAlH₄, THF 2. H₂O quench

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 4,4-Difluorocyclohexanecarboxylic Acid

  • To a solution of 4,4-difluorocyclohexanecarboxylic acid (1 equivalent) in methanol (approximately 5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,4-difluorocyclohexanecarboxylate. This intermediate can be purified by column chromatography if necessary.

Step 2: Reduction of Methyl 4,4-difluorocyclohexanecarboxylate

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in anhydrous THF dropwise.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).[2]

  • Stir the resulting suspension vigorously for 30 minutes, then filter off the inorganic salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

  • The final product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis and Characterization

Characterization of this compound is typically achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. Characteristic C-H stretching vibrations of the cyclohexane ring will appear around 2850-2950 cm⁻¹, and strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 150.17 (for the monoisotopic mass).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

Disclaimer: Publicly available, experimentally determined ¹H and ¹³C NMR data for this compound are limited. The chemical shifts presented below are predicted values based on the analysis of its precursor, 4,4-difluorocyclohexanecarboxylic acid, and established principles of NMR spectroscopy. These values should be used as a guide for characterization and may differ slightly from experimentally determined values.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7d2H-CH₂OH
~ 1.8 - 2.1m4HCyclohexyl CH₂ adjacent to CF₂
~ 1.5 - 1.8m5HRemaining cyclohexyl CH and CH₂
~ 1.4br s1H-OH

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 122 (t)C4 (CF₂)
~ 68-CH₂OH
~ 40C1
~ 33 (t)C3, C5
~ 25C2, C6

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound in medicinal chemistry is as a building block to introduce the gem-difluorocyclohexyl motif into drug candidates. This structural element is highly valued for its ability to enhance the metabolic stability of a compound.

Blocking Metabolic Oxidation

Cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, often hydroxylate aliphatic rings at activated C-H positions. The introduction of a gem-difluoro group at a specific position on the cyclohexane ring effectively blocks this metabolic pathway. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is not susceptible to enzymatic hydroxylation. This "metabolic blocking" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Metabolic_Blocking cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog parent Cyclohexyl Moiety metabolite Hydroxylated Metabolite parent->metabolite CYP450 Oxidation (Metabolically Labile Site) fluorinated_parent gem-Difluorocyclohexyl Moiety no_metabolism Resistant to Oxidation fluorinated_parent->no_metabolism CYP450 (Metabolically Blocked Site)

Caption: The concept of metabolic blocking using a gem-difluoro group.

Synthetic Utility

The primary alcohol of this compound provides a reactive handle for a variety of synthetic transformations, allowing for its incorporation into larger, more complex molecules. Standard alcohol chemistry, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification (e.g., Williamson ether synthesis), and esterification, can be readily performed. This versatility allows medicinal chemists to strategically place the metabolically robust gem-difluorocyclohexyl group within a drug scaffold.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Unveiling the Spectroscopic Signature of (4,4-Difluorocyclohexyl)methanol: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Fluorinated Cyclohexanes

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The (4,4-Difluorocyclohexyl)methanol moiety, a key building block, offers a unique combination of a rigid cyclohexyl core, the conformational influence of geminal fluorine atoms, and a reactive primary alcohol handle. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the rational design of next-generation pharmaceuticals and advanced materials.

This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous fluorinated cyclohexanes to provide a robust, predictive framework for researchers.[1][2][3][4] This guide is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectral features of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule. The presence of fluorine will introduce characteristic couplings (J-couplings) that are invaluable for unambiguous assignments.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the conformational rigidity of the cyclohexane ring and the influence of the electronegative fluorine atoms. The chair conformation of the cyclohexane ring will result in distinct signals for the axial and equatorial protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.6 - 3.7d2H-CH₂OHProtons adjacent to the hydroxyl group, deshielded.
~ 2.0 - 2.2m4HH-2ax, H-6ax, H-3ax, H-5axAxial protons deshielded by the fluorine atoms.
~ 1.7 - 1.9m4HH-2eq, H-6eq, H-3eq, H-5eqEquatorial protons.
~ 1.5 - 1.6m1HH-1Methine proton adjacent to the CH₂OH group.
~ 1.4t (broad)1H-OHHydroxyl proton, position and multiplicity can vary.

Expert Insights: The geminal difluoro group at the 4-position will exert a significant through-bond and through-space deshielding effect on the neighboring protons, particularly the axial protons at the 2, 6, 3, and 5 positions. Furthermore, long-range H-F couplings are expected, which will contribute to the complexity of the multiplets observed.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the direct and through-bond effects of the fluorine and oxygen substituents. The carbon bearing the two fluorine atoms will exhibit a large C-F coupling constant.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

Chemical Shift (δ, ppm)Multiplicity (J-coupling)AssignmentRationale
~ 123t (¹JCF ≈ 240-250 Hz)C-4Carbon directly bonded to two fluorine atoms, large one-bond C-F coupling.
~ 68s-CH₂OHCarbon of the hydroxymethyl group.
~ 40sC-1Methine carbon.
~ 33t (²JCF ≈ 20-25 Hz)C-3, C-5Carbons adjacent to the CF₂ group, showing two-bond C-F coupling.
~ 25sC-2, C-6Carbons further from the electron-withdrawing groups.

Expert Insights: The most diagnostic signal in the ¹³C NMR spectrum will be the triplet for C-4, a direct consequence of the one-bond coupling to the two fluorine atoms. The magnitude of this coupling constant is a hallmark of gem-difluorinated alkanes. The two-bond C-F coupling observed for C-3 and C-5 provides further confirmation of the substitution pattern.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, and C-F bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 3350Broad, StrongO-H stretchCharacteristic of a hydrogen-bonded alcohol.[5]
2950 - 2850StrongC-H stretch (sp³)Aliphatic C-H stretching vibrations of the cyclohexane ring.[5]
~ 1450MediumC-H bendScissoring and bending vibrations of the CH₂ groups.
1100 - 1000StrongC-F stretchStrong absorptions due to the highly polar C-F bonds.
~ 1050StrongC-O stretchStretching vibration of the primary alcohol C-O bond.

Expert Insights: The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding, a common feature for alcohols in the condensed phase. The C-F stretching region is expected to be intense and may consist of multiple bands due to the symmetric and asymmetric stretching modes of the CF₂ group.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in an appropriate IR cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Deciphering the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular weight of 150.17 g/mol , Electron Ionization (EI) is a common technique that will induce characteristic fragmentation pathways.[6]

Predicted Mass Spectrometry Fragmentation:

m/zIonRationale
150[M]⁺˙Molecular ion.
132[M - H₂O]⁺˙Loss of water from the molecular ion.
119[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
101[M - H₂O - HF]⁺˙Subsequent loss of hydrogen fluoride from the [M - H₂O]⁺˙ ion.
81[C₆H₉]⁺Loss of the CF₂ and CH₂OH groups.
31[CH₂OH]⁺Alpha-cleavage resulting in the hydroxymethyl cation.

Expert Insights: The molecular ion peak at m/z 150 is expected to be observed, although it may be of low intensity. A prominent fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 132. Alpha-cleavage, the breaking of the bond adjacent to the hydroxyl group, is also a highly probable fragmentation, which would result in the loss of the hydroxymethyl radical (•CH₂OH) to give an ion at m/z 119, or the formation of the [CH₂OH]⁺ ion at m/z 31.[7] The presence of fluorine atoms will also influence fragmentation, with the potential loss of HF.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the electron energy to 70 eV.

    • Scan a mass range of m/z 30 to 200.

    • The ion source and transfer line temperatures should be optimized to ensure sample vaporization without thermal degradation.

  • Data Analysis: The resulting mass spectrum will display the relative abundance of the fragment ions as a function of their mass-to-charge ratio.

Visualizing the Molecular Structure and Fragmentation

To further aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

G cluster_pathways M [C7H12F2O]⁺˙ m/z = 150 M_H2O [C7H10F2]⁺˙ m/z = 132 M->M_H2O - H₂O M_CH2OH [C6H9F2]⁺ m/z = 119 M->M_CH2OH - •CH₂OH CH2OH_ion [CH2OH]⁺ m/z = 31 M->CH2OH_ion α-cleavage

References

solubility of (4,4-Difluorocyclohexyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4,4-Difluorocyclohexyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key fluorinated building block in modern medicinal chemistry. Recognizing the current absence of publicly available, quantitative solubility data for this compound, this document delivers a dual-pronged approach. First, it establishes a theoretical solubility profile based on the molecule's distinct physicochemical properties and the fundamental principles of intermolecular forces. Second, it presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in a range of organic solvents. This guide is designed to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of Fluorinated Scaffolds

This compound is an aliphatic alcohol incorporating a gem-difluorinated cyclohexane ring. The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The strategic placement of fluorine atoms can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Understanding the solubility of building blocks like this compound is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in synthesis, purification, and formulation.[2]

Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a key determinant of a drug candidate's ultimate bioavailability. This guide provides the necessary theoretical and practical tools to master this essential parameter.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of this compound are the polar primary alcohol (-CH₂OH) group, the largely nonpolar cyclohexyl backbone, and the two highly electronegative fluorine atoms. The alcohol group can act as both a hydrogen bond donor and acceptor, while the C-F bonds introduce a significant dipole moment.

PropertyValueSource
Molecular Formula C₇H₁₂F₂O[3]
Molecular Weight 150.17 g/mol
IUPAC Name This compound[3]
Appearance Colorless to yellow viscous liquid[4]
Density ~1.154 g/mL at 25 °C
Boiling Point 207-213 °C at 760 mmHg
SMILES OCC1CCC(F)(F)CC1
InChI Key XJZNZSLOHZLFQP-UHFFFAOYSA-N

Predicted Solubility Profile: A Theoretical Framework

The "like dissolves like" principle is the guiding tenet for predicting solubility.[5] It posits that substances with similar intermolecular forces are likely to be soluble in one another. Based on its hybrid structure, we can predict the solubility behavior of this compound across different solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The primary alcohol group will readily form hydrogen bonds with these solvents. Therefore, high solubility or even miscibility is expected in short-chain alcohols like methanol and ethanol.[6] Solubility in water is likely to be moderate; while the hydroxyl group is hydrophilic, the nonpolar difluorocyclohexyl ring will limit miscibility.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): These solvents cannot donate hydrogen bonds but can accept them and exhibit strong dipole-dipole interactions. The polar C-F and C-O bonds of this compound will interact favorably with the dipoles of these solvents. Good solubility is predicted in this class.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility in these solvents will be driven by weaker van der Waals forces (London dispersion forces) interacting with the cyclohexyl ring. The molecule's overall polarity, stemming from the hydroxyl and difluoro groups, will likely limit its solubility in highly nonpolar solvents like hexane. Solubility is expected to be low to moderate in solvents like toluene and dichloromethane, which have some degree of polarizability.

The following diagram illustrates the key intermolecular forces governing the predicted solubility.

solute This compound (Solute) polar_protic Polar Protic Solvents (e.g., Methanol, Water) solute->polar_protic Strong Interaction Dominant Force: Hydrogen Bonding Predicted Solubility: High polar_aprotic Polar Aprotic Solvents (e.g., Acetone, THF) solute->polar_aprotic Moderate-Strong Interaction Dominant Force: Dipole-Dipole Predicted Solubility: Good nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar Weak Interaction Dominant Force: van der Waals Predicted Solubility: Low to Moderate

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[8]

Objective

To quantitatively determine the solubility of this compound in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute to 2 mL vial B Add 1.5 mL of solvent A->B C Securely cap vial B->C D Place vials in orbital shaker (e.g., 25°C, 200 rpm) C->D E Equilibrate for 24-48 hours to ensure saturation D->E F Let vials stand for 2 hours E->F G Centrifuge to pellet undissolved solid F->G H Withdraw supernatant G->H I Filter through 0.22 µm syringe filter H->I J Dilute sample accurately with mobile phase/solvent I->J K Analyze via calibrated HPLC or GC J->K

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Use these to generate a calibration curve with the analytical instrument (HPLC/GC).

  • Preparation of Saturated Solutions:

    • Add an excess amount (approx. 50-100 mg) of this compound to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[9]

    • Accurately add a known volume (e.g., 1.5 mL) of the desired solvent into the vial.

    • Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

  • Sample Processing:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow solid particles to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples using the pre-calibrated HPLC or GC method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Data Presentation and Interpretation

The empirically determined solubility data should be presented in a clear and organized manner. The following table serves as a template for reporting the results.

Table 1: Hypothetical Solubility of this compound at 25 °C (Note: The values below are for illustrative purposes only and are not based on experimental results.)

Solvent ClassSolventDielectric Constant (ε)Predicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Protic Methanol32.7High(e.g., > 200)
Ethanol24.5High(e.g., > 200)
Water80.1Moderate(e.g., 10-50)
Polar Aprotic Acetone20.7Good(e.g., 100-200)
Ethyl Acetate6.0Good(e.g., 100-200)
Tetrahydrofuran (THF)7.6Good(e.g., > 200)
Nonpolar Dichloromethane9.1Moderate(e.g., 50-100)
Toluene2.4Low-Moderate(e.g., 10-50)
n-Hexane1.9Low(e.g., < 10)

Conclusion

While direct experimental data for the solubility of this compound is not yet prevalent in the literature, a robust prediction can be made based on its molecular structure. It is anticipated to exhibit high solubility in polar solvents (both protic and aprotic) and limited solubility in nonpolar aliphatic solvents. This guide provides the definitive experimental framework for researchers to empirically validate these predictions. The detailed protocol for the isothermal shake-flask method ensures the generation of high-quality, reproducible data, enabling the confident application of this compound in all facets of chemical research and drug development.

References

The Strategic Integration of (4,4-Difluorocyclohexyl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized and powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, (4,4-Difluorocyclohexyl)methanol has emerged as a particularly valuable synthon. Its geminal difluoro group on a cyclohexane ring offers a unique combination of conformational rigidity and altered electronic properties, making it an attractive moiety for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound for professionals engaged in drug discovery and development.

Commercial Availability and Supplier Landscape

This compound is readily accessible from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered at purities of 97% or higher, suitable for most synthetic applications. Key suppliers include Thermo Scientific, Sigma-Aldrich, Apollo Scientific, and AbacipharmTech. Researchers are advised to consult the suppliers' websites for the most current information on availability, pricing, and purity specifications.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific97%178312-48-6C7H12F2O150.17
Sigma-Aldrich97%178312-48-6C7H12F2O150.17
Apollo Scientific98%178312-48-6C7H12F2O150.17
AbacipharmTech95+%178312-48-6C7H12F2O150.17

Note: Availability and purity levels are subject to change. Please verify with the respective suppliers.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective integration into synthetic workflows and for predicting its influence on the properties of target molecules.

PropertyValueSource
Molecular Formula C7H12F2O--INVALID-LINK--[1]
Molecular Weight 150.17 g/mol --INVALID-LINK--[1]
CAS Number 178312-48-6--INVALID-LINK--[1]
Appearance Clear, colorless to yellow viscous liquid--INVALID-LINK--
Boiling Point 207-213 °C at 760 mmHg--INVALID-LINK--
Density 1.154 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.431--INVALID-LINK--
Flash Point 101 °C--INVALID-LINK--

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are proprietary to suppliers, typical analytical data would include:

  • ¹H NMR: Resonances corresponding to the protons of the cyclohexyl ring and the methylene protons of the hydroxymethyl group. The signals would exhibit splitting patterns consistent with the cyclohexane chair conformation and coupling to the fluorine atoms.

  • ¹³C NMR: Signals for the seven carbon atoms, with the carbon bearing the geminal difluoro group showing a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: A single resonance, as the two fluorine atoms are chemically equivalent.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-H stretching absorptions around 2800-3000 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the structure.

Synthetic Routes and Methodologies

The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid or ester precursor. A robust and scalable synthetic strategy is outlined below, starting from the commercially available 4,4-difluorocyclohexanecarboxylic acid.

Synthesis_Workflow cluster_0 Esterification cluster_1 Reduction start 4,4-Difluorocyclohexanecarboxylic Acid ester Methyl 4,4-difluorocyclohexanecarboxylate start->ester Methanol, H₂SO₄ (cat.) product This compound ester->product 1. Addition 2. Aqueous Workup reductant LiAlH₄ in THF

Caption: Synthetic workflow for this compound.

Step 1: Fischer Esterification of 4,4-Difluorocyclohexanecarboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, which is a reliable and high-yielding reaction.

Protocol:

  • To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4,4-difluorocyclohexanecarboxylate as a crude product, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side, in accordance with Le Châtelier's principle.

  • Sulfuric Acid as Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Step 2: Reduction of Methyl 4,4-difluorocyclohexanecarboxylate

The reduction of the methyl ester to the primary alcohol is a critical step. A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this purpose.

Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing esters to primary alcohols.[2][3] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[3]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.

  • Fieser Workup: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and to generate an easily filterable aluminum salt precipitate, simplifying the purification process.

Strategic Applications in Drug Discovery

The 4,4-difluorocyclohexyl motif is a bioisostere of various other cyclic systems and can be employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The geminal difluoro substitution can block metabolic oxidation at the 4-position of the cyclohexane ring, thereby increasing the metabolic stability and half-life of the drug. Furthermore, the strong C-F bonds can influence the pKa of neighboring functional groups and alter the conformational preferences of the ring, which can lead to improved binding affinity and selectivity for the target protein.

While this compound is a valuable building block, its direct incorporation into late-stage clinical candidates is not extensively documented in publicly available literature. However, its utility can be inferred from the broader context of fluorinated building blocks in medicinal chemistry. For instance, the related potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), used for treating acid-related diseases, features a fluorinated phenyl group.[3] The principles of using fluorination to enhance drug properties are well-established, and this compound provides a unique scaffold to apply these principles.

Decision_Making_Process start Need to Improve Lead Compound Properties q1 Metabolic Instability at Cyclohexyl Ring? start->q1 q2 Suboptimal Lipophilicity or Binding? q1->q2 No use_dfcm Incorporate this compound Moiety q1->use_dfcm Yes q2->use_dfcm Yes consider_other Consider Other Scaffolds/Modifications q2->consider_other No

Caption: Decision-making for incorporating the (4,4-difluorocyclohexyl) moiety.

Conclusion

This compound stands as a commercially accessible and synthetically versatile building block for drug discovery and development. Its unique structural and electronic properties, conferred by the geminal difluoro group on a conformationally defined cyclohexane ring, offer medicinal chemists a powerful tool to address challenges related to metabolic stability and target engagement. The well-established synthetic routes to this compound, coupled with the growing appreciation for the role of fluorine in drug design, position this compound as a key intermediate for the creation of next-generation therapeutics. As the quest for novel and improved drugs continues, the strategic application of such fluorinated synthons will undoubtedly play an increasingly important role.

References

A Technical Guide to (4,4-Difluorocyclohexyl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4,4-Difluorocyclohexyl)methanol is a pivotal fluorinated building block for researchers and drug development professionals. The strategic incorporation of a gem-difluoro group onto a saturated carbocyclic scaffold offers a unique combination of metabolic stability, conformational rigidity, and modulated physicochemical properties. This guide provides a comprehensive technical overview of this compound, delineating its core properties, a robust and validated synthetic protocol, detailed spectroscopic characterization, and its strategic applications in modern medicinal chemistry. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as an in-depth resource for scientists leveraging fluorination to address complex challenges in drug discovery.

The Strategic Role of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing over 20% of all marketed pharmaceuticals.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—impart profound effects on a molecule's biological profile. Specifically, the gem-difluoromethylene group (CF₂) is a particularly valuable motif. It serves as a non-hydrolyzable bioisostere for a carbonyl or ketone group, blocks sites of metabolic oxidation, and modulates the acidity of neighboring protons.

The this compound scaffold integrates this strategic CF₂ group into a conformationally restricted saturated ring system. This provides a metabolically robust, three-dimensional building block that can be elaborated through its primary alcohol functionality. This guide aims to provide the foundational knowledge required to effectively synthesize, characterize, and deploy this versatile chemical tool.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow. This compound is a viscous liquid at room temperature with a high boiling point.

Synthesis_Workflow Start 4,4-Difluorocyclohexanecarboxylic Acid in Anhydrous THF Reagent 1. LiAlH₄ (1.1 eq) 2. 0°C to RT, 4h Start->Reagent Add dropwise at 0°C Workup Aqueous Workup (e.g., Fieser method: H₂O, 15% NaOH, H₂O) Reagent->Workup Quench Reaction Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification via Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product Applications_Workflow cluster_derivatives Key Derivatives for Drug Scaffolds Start This compound Ester Esters (Acyl Halide, Base) Start->Ester Ether Ethers (NaH, Alkyl Halide) Start->Ether Aldehyde Aldehyde (PCC or DMP) Start->Aldehyde Acid Carboxylic Acid (Jones Oxidation) Aldehyde->Acid Amine Amine (via Mesylate/Azide)

References

stability and storage conditions for (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (4,4-Difluorocyclohexyl)methanol

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound. As a key building block in modern drug discovery and materials science, ensuring the chemical integrity of this fluorinated alcohol is paramount for reproducible and reliable experimental outcomes. This document moves beyond generic recommendations to explain the underlying chemical principles that dictate its stability, offering field-proven insights and detailed protocols for its handling and quality assessment.

Physicochemical Profile and Chemical Identity

Understanding the fundamental properties of a compound is the first step in developing an effective stability and storage strategy. This compound is a viscous, colorless to light yellow liquid whose structure is characterized by a cyclohexane ring featuring a geminal difluoride substitution and a primary alcohol functional group.

The presence of the highly electronegative fluorine atoms significantly influences the molecule's electronic properties and bond strengths. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 480 kJ/mol.[1] This inherent strength confers exceptional thermal and chemical stability to the fluorinated portion of the molecule.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 178312-48-6[4][5]
Molecular Formula C₇H₁₂F₂O[4][5]
Molecular Weight 150.17 g/mol [4][5]
Appearance Clear, colorless to yellow viscous liquid[6]
Boiling Point 207-213 °C at 760 mmHg[7]
Density 1.154 g/mL at 25 °C[7]
Flash Point 101 °C (213.8 °F)[7]
Refractive Index n20/D 1.431[7]
GHS Hazards Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3)[4]

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is a tale of two functional groups: the robust gem-difluoro moiety and the more susceptible primary alcohol. While the C-F bonds are highly resistant to degradation, the hydroxymethyl group can be a site for oxidative and other reactions.

Oxidative Degradation

The primary alcohol is the most likely site of degradation under oxidative stress. This is a common pathway for many alcohol-containing compounds.[8] Exposure to atmospheric oxygen over long periods, especially if catalyzed by trace metal impurities or light, can lead to the formation of the corresponding aldehyde (4,4-difluorocyclohexanecarbaldehyde) and subsequently the carboxylic acid (4,4-difluorocyclohexanecarboxylic acid). The formation of these impurities can have significant consequences in downstream applications, particularly in polymerization reactions or when precise stoichiometry is required.

Hydrolytic and pH-Dependent Stability

The C-F bond is generally stable to hydrolysis. However, studies on related fluorinated alcohols have shown that elimination of hydrogen fluoride (HF) can occur under strong basic conditions, particularly where an intramolecular hydrogen bond can facilitate the process.[9] While the specific structure of this compound makes this less probable than in some linear fluorotelomer alcohols, exposure to strong bases should be avoided to mitigate any potential risk of elimination or other base-catalyzed side reactions. The compound is expected to be stable in neutral and mildly acidic aqueous solutions.

Photostability

Photostability testing is an integral part of stress testing for new chemical entities.[10] While the saturated cyclohexyl ring does not possess chromophores that absorb significant UV-Vis light, impurities or the formulation matrix could act as photosensitizers. Direct exposure to high-intensity UV light could potentially initiate radical-based degradation. Studies on fluorinated pesticides have shown that while some C-F bonds are stable, others can be susceptible to photolytic cleavage, and aliphatic CF₂ groups can be retained in photoproducts.[11] Therefore, protection from light is a prudent measure.

G cluster_main Potential Degradation Pathways for this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound (Parent Compound) C1 4,4-Difluorocyclohexanecarbaldehyde (Aldehyde Impurity) A->C1 Oxidation C3 Elimination/Rearrangement Products A->C3 Base-Catalyzed Elimination (Hypothetical) C4 Radical-derived Byproducts A->C4 Photolysis (Hypothetical) B1 Oxidizing Agents (e.g., O₂, H₂O₂) B1->A B2 Strong Base (e.g., NaOH) B2->A B3 UV/Vis Light (Photons) B3->A C2 4,4-Difluorocyclohexanecarboxylic Acid (Acid Impurity) C1->C2 Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the compound's physicochemical properties and potential degradation pathways, a multi-faceted approach to storage is required to ensure long-term stability.

Long-Term Storage Protocol

For maintaining the integrity of the material over months or years, the following conditions are recommended. The primary goal is to minimize exposure to oxygen, moisture, heat, and light.

Table 2: Recommended Long-Term Storage Conditions

ParameterConditionRationale
Temperature 2–8 °C (Refrigerated)Reduces the rate of potential oxidative degradation and minimizes vapor pressure.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the alcohol group.[12]
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the compound from UV/Vis light, preventing potential photolytic degradation.[10] PTFE liners provide excellent chemical resistance and a tight seal against moisture and air ingress.
Moisture Store in a dry environmentPrevents potential moisture-catalyzed reactions and is a general best practice for storing high-purity organic compounds.
In-Use Handling

When the material is in active use, adherence to proper laboratory procedures is critical to prevent contamination and degradation.

  • Aliquotting: Upon receipt, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock container is opened, reducing cumulative exposure to air and moisture.

  • Equilibration: Before opening, allow the refrigerated container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold surface of the compound.

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, as the compound is an eye, skin, and respiratory irritant.[4]

Experimental Protocols for Stability Assessment

To empirically validate the stability of this compound, a well-designed stability study is essential. This involves subjecting the compound to accelerated degradation conditions (forced degradation) and analyzing the samples with a stability-indicating analytical method.

Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to intentionally induce degradation, which helps in identifying potential degradation products and validating the analytical method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Stress: Place a vial of the neat compound or a solid-state sample in an oven at 80 °C for 48 hours.

  • Photolytic Stress: Expose a solution of the compound in a quartz cuvette to a light source compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] Maintain a control sample protected from light.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the stability-indicating method described below.

Protocol: Stability-Indicating GC-FID Method

Given its boiling point and thermal stability, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable technique for purity and stability assessment.[6][13]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

  • Detector: FID, 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute samples from the forced degradation study (or routine stability testing) to ~0.1 mg/mL in methanol or acetonitrile.

  • Data Analysis: A method is considered stability-indicating if the peaks corresponding to degradation products are well-resolved from the main this compound peak. Purity is calculated using the area percent method.

G cluster_workflow Stability Testing Workflow A Receive/Synthesize This compound B Prepare Samples for Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B D Prepare Control Sample (Unstressed) A->D C Incubate under Stress Conditions B->C E Neutralize/Dilute All Samples C->E D->E F Analyze via Stability-Indicating GC-FID Method E->F G Data Analysis: - Assess Peak Purity - Quantify Degradants - Calculate Mass Balance F->G H Stability Report G->H

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

The stability of this compound is robust, primarily due to the strength of the C-F bonds.[1] However, its primary alcohol functionality presents a potential site for oxidative degradation, which is the main stability concern during long-term storage. By implementing a comprehensive storage strategy that includes refrigeration, inert atmosphere, and protection from light, the chemical integrity of this valuable building block can be preserved. Routine purity assessment using a validated, stability-indicating method such as GC-FID is essential for quality control and ensures the reliability of data generated in research and development applications.

References

Methodological & Application

Application Notes & Protocols for the Use of (4,4-Difluorocyclohexyl)methanol as a Next-Generation Linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1] Historically, synthetically tractable linkers like polyethylene glycol (PEG) and simple alkyl chains have been predominantly used.[1][2] However, the field is rapidly evolving, with a clear shift towards more sophisticated, rigid linkers that can overcome the limitations of their flexible counterparts, such as poor metabolic stability and high conformational entropy.[3][4] This guide introduces (4,4-Difluorocyclohexyl)methanol as a strategic building block for PROTAC design. We provide a comprehensive scientific rationale for its use, detailing how its inherent rigidity and gem-difluorination can enhance PROTAC performance by improving cell permeability, metabolic stability, and pre-organization for potent ternary complex formation.[3][5][6] Detailed, field-proven protocols for the chemical synthesis, incorporation, and biological characterization of PROTACs featuring this advanced linker are provided for researchers, scientists, and drug development professionals.

The Scientific Rationale: Advancing Beyond Flexible Linkers

The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[7] The linker connecting the two binding moieties dictates the spatial arrangement and stability of this complex.[3]

  • The Rigidity Advantage: Flexible linkers, while synthetically convenient, possess a high number of rotatable bonds. This conformational freedom results in a significant entropic penalty upon binding, which can destabilize the ternary complex.[4] Rigid linkers, such as those based on a cyclohexane scaffold, constrain the available conformations.[7] This pre-organization can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and selectivity.[3][4]

  • The Power of Strategic Fluorination: Fluorine has become a cornerstone of modern medicinal chemistry. The introduction of a gem-difluoro group onto the cyclohexane ring, as in this compound, offers several distinct advantages:

    • Modulation of Physicochemical Properties: The C-F bond is highly polarized, yet the overall effect of gem-difluorination on lipophilicity is complex and context-dependent. It can lower the basicity of nearby amines and alter hydrogen bonding capacity, which in turn can improve crucial drug-like properties such as solubility and permeability.[5][6]

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorination at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can "shield" the molecule, reducing its metabolic clearance and prolonging its half-life in vivo.[6]

    • Conformational Control: The electronegative fluorine atoms can influence the conformation of the ring and proximal functionalities through intramolecular interactions, further aiding in the pre-organization of the PROTAC.[5]

The this compound moiety thus represents a powerful combination of conformational restraint and strategic fluorination, designed to produce PROTACs with superior potency and drug-like properties.

cluster_System Cellular Machinery POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds E3 E3 Ubiquitin Ligase E3->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) Ub Ubiquitin (Ub) Poly_Ub Poly-ubiquitination Ub->Poly_Ub Transfer Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Mediates Ternary_Complex->Poly_Ub Catalyzes Poly_Ub->Degradation Marks for

Figure 1: The PROTAC mechanism of action.

Synthesis and Incorporation of the this compound Linker

The primary alcohol of this compound provides a versatile synthetic handle for incorporation into a PROTAC structure. A common and robust strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution to attach it to one of the PROTAC ligands.

Start This compound Step1 Step 1: Activation (e.g., Tosylation) TsCl, Pyridine Start->Step1 Activated Activated Linker (Linker-OTs) Step1->Activated Step2 Step 2: Conjugation (e.g., SN2 Reaction) E3 Ligand-NH2, DIPEA Activated->Step2 Ligand_Linker E3 Ligand-Linker Conjugate Step2->Ligand_Linker Step3 Step 3: Deprotection & Coupling (e.g., Amide Coupling) Warhead-COOH, HATU Ligand_Linker->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Start Synthesized & Purified PROTAC Binary Binary Engagement (SPR / FP / TR-FRET) Start->Binary Confirm Binding Degradation Target Degradation (Western Blot / HiBiT) Start->Degradation Measure DC50/Dmax Permeability Permeability & Stability (PAMPA, Microsomes) Start->Permeability Assess Drug-like Properties SPR Ternary Complex Formation (SPR / ITC) Binary->SPR Assess Cooperativity Downstream Downstream Effects (qRT-PCR, Phenotypic Assays) Degradation->Downstream Validate Mechanism

References

Application Notes and Protocols for the Oxidation of (4,4-Difluorocyclohexyl)methanol to 4,4-Difluorocyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, pivotal for the construction of complex molecules and pharmaceutical intermediates. (4,4-Difluorocyclohexyl)methanol is a valuable building block in medicinal chemistry, with the corresponding aldehyde, 4,4-Difluorocyclohexanecarbaldehyde, serving as a key precursor for various bioactive compounds. The gem-difluoro group imparts unique conformational constraints and electronic properties, influencing the molecule's metabolic stability and binding affinity. This document provides detailed experimental protocols for the oxidation of this compound, offering a comparative analysis of several robust and widely adopted methods. The causality behind experimental choices is elucidated to empower researchers in selecting and optimizing the most suitable protocol for their specific synthetic needs.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.

PropertyValueSource
Molecular Formula C₇H₁₂F₂O[1][2][3]
Molecular Weight 150.17 g/mol [1][4]
Appearance Clear colorless to yellow viscous liquid[2]
Boiling Point 207-213 °C/760 mmHg[4]
Density 1.154 g/mL at 25 °C[4]
Refractive Index n20/D 1.431[4]
CAS Number 178312-48-6[1][2][4]

Comparative Overview of Oxidation Methodologies

The choice of an oxidizing agent is dictated by factors such as substrate compatibility, desired selectivity, reaction scale, and practical considerations like reagent toxicity and ease of workup. This guide details three widely-used and reliable methods for the oxidation of primary alcohols to aldehydes: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. Each method offers distinct advantages and is presented with a detailed, step-by-step protocol.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve_alcohol Dissolve this compound prep_reagents->dissolve_alcohol add_oxidant Add Oxidizing Agent dissolve_alcohol->add_oxidant monitor_rxn Monitor by TLC add_oxidant->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extraction Aqueous Extraction quench_rxn->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for alcohol oxidation.

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[5][6] It is renowned for its excellent yields and compatibility with a wide range of functional groups. The reaction is conducted at low temperatures (-78 °C) to control the stability of the reactive intermediates.[5][7][8]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Essential for the stability of the chlorosulfonium salt intermediate and to prevent side reactions.[8][9]

  • Oxalyl Chloride: Activates DMSO to form the reactive electrophilic sulfur species.[5][6]

  • Triethylamine (Et₃N): A hindered base that facilitates the final elimination step to form the aldehyde without competing nucleophilic attack.[5]

Step-by-Step Protocol
  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM, 0.5 M).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO:

    • To the cooled DCM, add dimethyl sulfoxide (DMSO, 2.2 equivalents) via syringe.

    • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirring solution. Vigorous gas evolution (CO and CO₂) will be observed.[5] Stir the mixture for 30 minutes at -78 °C.

  • Addition of Alcohol:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction mixture for 45 minutes at -78 °C.

  • Formation of Aldehyde:

    • Slowly add triethylamine (Et₃N, 5.0 equivalents) to the reaction mixture.

    • Continue stirring at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude aldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions: The Swern oxidation generates toxic carbon monoxide gas and the foul-smelling dimethyl sulfide.[9][10] This procedure must be performed in a well-ventilated fume hood. All glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide.[9]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of primary alcohols to aldehydes.[11][12] This method is favored for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[11][13]

Causality of Experimental Choices:

  • Dess-Martin Periodinane (DMP): A highly selective and mild oxidizing agent that avoids the use of heavy metals.[11][12]

  • Room Temperature Reaction: The high reactivity of DMP allows for convenient reaction setup without the need for cooling baths.[11][14]

  • Bicarbonate Buffer: The reaction produces two equivalents of acetic acid, which can be neutralized by adding a mild base like sodium bicarbonate to protect acid-sensitive functional groups.[11]

Step-by-Step Protocol
  • Preparation:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM, 0.1-0.2 M).

  • Reaction:

    • Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.[13]

    • If the substrate is acid-sensitive, add sodium bicarbonate (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.[15][16]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions: Dess-Martin periodinane is potentially explosive under impact or when heated.[14] Handle with care and avoid grinding.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder version of chromic acid-based oxidants and is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out under anhydrous conditions.[17][18][19]

Causality of Experimental Choices:

  • Pyridinium Chlorochromate (PCC): A bench-stable, solid reagent that provides a controlled, one-step oxidation to the aldehyde.[20]

  • Anhydrous Dichloromethane: The solvent of choice to prevent the formation of the gem-diol hydrate of the aldehyde, which could be further oxidized.[17][18]

  • Celite or Silica Gel: Often added to the reaction mixture to adsorb the chromium byproducts, simplifying the work-up and preventing the formation of a tarry residue.[18]

Step-by-Step Protocol
  • Preparation:

    • To a round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 equivalents) and a similar weight of Celite or silica gel.

    • Suspend the solids in anhydrous dichloromethane (DCM, 0.2 M).

  • Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the alcohol solution to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of silica gel or Florisil, washing thoroughly with diethyl ether to ensure all the product is collected. The pad will retain the chromium byproducts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Safety Precautions: PCC is a chromium(VI) reagent and is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) and dispose of chromium waste according to institutional guidelines.

Method Selection Logic

G start Select Oxidation Protocol for This compound question1 High Yield & Mild Conditions? start->question1 question2 Room Temperature & Simplicity? question1->question2 No swern Swern Oxidation question1->swern Yes question3 Cost-Effective & Scalable? question2->question3 No dmp DMP Oxidation question2->dmp Yes question3->swern Consider Swern for higher yield pcc PCC Oxidation question3->pcc Yes

Caption: Decision tree for selecting an oxidizing agent.

References

Application Notes and Protocols for the Esterification of (4,4-Difluorocyclohexyl)methanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The 4,4-difluorocyclohexyl moiety, in particular, offers a unique combination of lipophilicity and metabolic stability, making it a highly sought-after component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the esterification of (4,4-Difluorocyclohexyl)methanol with a range of carboxylic acids. We present detailed protocols for several robust esterification methodologies, including the classic Fischer esterification, the mild and efficient Steglich esterification, and the stereospecific Mitsunobu reaction. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective synthesis of diverse (4,4-Difluorocyclohexyl)methyl esters.

Introduction: The Significance of the 4,4-Difluorocyclohexyl Moiety

The strategic introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. The gem-difluoro group (CF2) is a particularly interesting bioisostere for a methylene group (CH2), a carbonyl group (C=O), or a hydroxyl group (CH-OH). In the context of the cyclohexane ring, the 4,4-difluoro substitution imparts several advantageous characteristics:

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the molecule more resistant to oxidative metabolism at that position.

  • Modulated Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Conformational Control: The presence of the gem-difluoro group can influence the conformational preference of the cyclohexane ring, potentially leading to more favorable interactions with biological targets.

The synthesis of esters derived from this compound provides a versatile platform for exploring the chemical space around this valuable scaffold. These esters are key intermediates in the development of new chemical entities across various therapeutic areas.

Mechanistic Considerations in Esterification

The choice of esterification method is dictated by the specific properties of the carboxylic acid and the alcohol, as well as the overall functional group tolerance of the substrates. For this compound, a primary alcohol, several methods are highly effective.

Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically driven to completion by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[1]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the ester.[1]

Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid.[3][4][5][6] The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP).[3][5]

  • Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol subsequently attacks this species to furnish the ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the process, forming a urea byproduct (e.g., dicyclohexylurea, DCU).[3][5]

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry at the alcohol carbon.[7][8] It involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]

  • Mechanism: The reaction is initiated by the formation of a betaine from the phosphine and the azodicarboxylate. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion then displaces the activated alcohol in an SN2 fashion to yield the ester.[8]

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of carboxylic acid substrates.

Protocol 1: Fischer Esterification of this compound

This method is cost-effective and suitable for simple, acid-stable carboxylic acids.

Reaction Scheme:

Fischer Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) Catalyst H2SO4 (cat.) Alcohol F2-Cyclohexyl-CH2OH (this compound) Ester F2-Cyclohexyl-CH2O-COR ((4,4-Difluorocyclohexyl)methyl Ester) Catalyst->Ester Water H2O

Caption: General scheme for Fischer Esterification.

Materials:

Reagent/SolventMolar Equiv.Purpose
This compound1.0Substrate
Carboxylic Acid1.2Substrate
Concentrated Sulfuric Acid0.1Catalyst
Toluene-Solvent (for Dean-Stark)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and toluene (to a concentration of ~0.5 M).

  • Carefully add concentrated sulfuric acid (0.1 eq.) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification of this compound

This method is ideal for acid-sensitive substrates and generally proceeds under mild conditions.[3][5]

Reaction Scheme:

Steglich Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products RCOOH R-COOH (Carboxylic Acid) EDC EDC or DCC DMAP DMAP (cat.) Alcohol F2-Cyclohexyl-CH2OH Ester F2-Cyclohexyl-CH2O-COR EDC->Ester DMAP->Ester Urea Urea Byproduct

Caption: General scheme for Steglich Esterification.

Materials:

Reagent/SolventMolar Equiv.Purpose
This compound1.0Substrate
Carboxylic Acid1.1Substrate
EDC or DCC1.2Coupling Agent
DMAP0.1Catalyst
Dichloromethane (DCM)-Solvent

Procedure:

  • Dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (or DCC) (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If DCC was used, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.

  • If EDC was used, proceed directly to the workup. Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Mitsunobu Reaction for the Esterification of this compound

This protocol is particularly useful for sterically hindered carboxylic acids or when mild, non-acidic, and non-basic conditions are required.[7][8]

Reaction Scheme:

Mitsunobu Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products RCOOH R-COOH (Carboxylic Acid) PPh3 PPh3 DEAD_DIAD DEAD or DIAD Alcohol F2-Cyclohexyl-CH2OH Ester F2-Cyclohexyl-CH2O-COR PPh3->Ester DEAD_DIAD->Ester Byproducts Ph3P=O + (EtO2CNH)2

Caption: General scheme for the Mitsunobu Reaction.

Materials:

Reagent/SolventMolar Equiv.Purpose
This compound1.0Substrate
Carboxylic Acid1.2Substrate
Triphenylphosphine (PPh3)1.5Reagent
DEAD or DIAD1.5Reagent
Anhydrous THF-Solvent

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified directly by flash column chromatography. The triphenylphosphine oxide and the hydrazine byproduct can be challenging to remove; a non-polar eluent system is often effective.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield (Fischer) Incomplete reaction due to equilibrium.Use a larger excess of the alcohol or ensure efficient water removal with a properly functioning Dean-Stark trap. Increase catalyst loading slightly.
Low Yield (Steglich) Sterically hindered acid or alcohol.Increase reaction time and/or temperature (e.g., to 40 °C). Ensure all reagents and solvents are anhydrous.
Difficult Purification (Steglich) DCU is soluble in some solvents.If DCU is problematic, use EDC, as the resulting urea is water-soluble and easily removed during aqueous workup.
Low Yield (Mitsunobu) Impure reagents (especially DEAD/DIAD).Use freshly opened or purified reagents. Ensure the reaction is strictly anhydrous.
Difficult Purification (Mitsunobu) Co-elution of byproducts with the product.Use a different solvent system for chromatography. Sometimes, precipitating the byproducts from a non-polar solvent like diethyl ether or hexanes can be effective.

Conclusion

The esterification of this compound is a critical transformation for the synthesis of novel compounds in drug discovery and materials science. The choice of method—Fischer, Steglich, or Mitsunobu—should be guided by the specific characteristics of the carboxylic acid coupling partner and the desired scale of the reaction. The protocols provided herein offer robust starting points for the successful synthesis and purification of a wide array of (4,4-Difluorocyclohexyl)methyl esters.

References

Application Notes and Protocols for the Synthesis of Ethers from (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. The gem-difluoro motif, in particular, is of growing interest as it can act as a bioisostere for a carbonyl group or other polar functionalities, while enhancing the compound's overall properties.[1] (4,4-Difluorocyclohexyl)methanol is a valuable building block that introduces this desirable gem-difluoroalkyl group, and its conversion to ethers opens up a vast chemical space for the synthesis of novel therapeutic agents.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of ethers from this compound. We will explore two primary, robust, and widely applicable synthetic strategies: the venerable Williamson ether synthesis and the versatile Mitsunobu reaction. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the procedural choices, ensuring both scientific rigor and practical applicability.

Comparative Analysis of Synthetic Strategies

The choice of synthetic methodology for the etherification of this compound is critical and depends on several factors, including the nature of the coupling partner, desired stereochemistry, and overall functional group tolerance. Below is a comparative overview of the two principal methods discussed in this guide.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2Redox-coupled substitution
Key Reagents Strong base (e.g., NaH), Alkyl halide/sulfonatePhosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD, DIAD)
Substrate Scope Best with primary and secondary alcohols. Alkylating agent must be a good SN2 substrate (methyl, primary, or activated secondary).Broad scope for primary and secondary alcohols. Nucleophile should be acidic (pKa < 15).
Stereochemistry Inversion at the electrophilic carbon.Inversion at the alcohol stereocenter.[2]
Advantages Cost-effective, well-established, uses readily available reagents.Mild reaction conditions, broad functional group tolerance, predictable stereochemical outcome.[3]
Disadvantages Requires a strong base, which may not be compatible with sensitive functional groups. Elimination can be a competing side reaction with secondary and tertiary alkyl halides.[4][5]Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification. Reagents are more expensive.[6]

Method 1: The Williamson Ether Synthesis - A Classic and Robust Approach

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad applicability.[5] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a leaving group from an alkylating agent.[4][7] For the etherification of this compound, a primary alcohol, this method is particularly well-suited.

Mechanistic Rationale

The synthesis involves two key steps:

  • Deprotonation: this compound is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to quantitatively generate the corresponding alkoxide. The evolution of hydrogen gas drives this step to completion.

  • Nucleophilic Substitution: The resulting highly nucleophilic alkoxide attacks the electrophilic carbon of an alkyl halide or sulfonate (e.g., tosylate, mesylate), displacing the leaving group in a concerted SN2 fashion to form the desired ether.

The choice of a primary alcohol as the starting material minimizes the potential for competing elimination reactions, which can be problematic with secondary or tertiary alcohols.[7]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack ROH This compound RO_Na (4,4-Difluorocyclohexyl)methoxide ROH->RO_Na + NaH NaH NaH H2 H₂ (gas) RO_Na_2 (4,4-Difluorocyclohexyl)methoxide RX Alkyl Halide (R'-X) Ether Ether Product NaX NaX RO_Na_2->Ether + R'-X

Figure 1: General workflow for the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of (4,4-Difluorocyclohexyl)methyl Methyl Ether

This protocol details the synthesis of a simple methyl ether as an illustrative example. The procedure can be readily adapted for other primary alkyl halides.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Dichloromethane for extraction

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard laboratory glassware.

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexane washings carefully under a gentle stream of nitrogen. Suspend the washed sodium hydride in anhydrous THF (20 mL).

  • Alkoxide Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL) and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Etherification: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise to the stirred alkoxide solution. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure (4,4-difluorocyclohexyl)methyl methyl ether.

Method 2: The Mitsunobu Reaction - A Mild and Versatile Alternative

The Mitsunobu reaction, discovered by Oyo Mitsunobu, is a powerful and versatile method for the conversion of primary and secondary alcohols to a wide variety of functional groups, including ethers, with a predictable inversion of stereochemistry at the alcohol carbon.[3][6] This reaction is particularly advantageous when dealing with substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis.

Mechanistic Rationale

The Mitsunobu reaction is a redox process involving triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][6] The reaction proceeds through several key intermediates:

  • Betaine Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.

  • Alcohol Activation: The alcohol attacks the phosphonium center of the betaine, leading to the formation of an oxyphosphonium salt. This step activates the hydroxyl group, converting it into an excellent leaving group.

  • Nucleophilic Substitution: The nucleophile, in this case, a second alcohol for ether synthesis (or a phenol), deprotonates the oxyphosphonium salt and then displaces the triphenylphosphine oxide leaving group in an SN2 fashion.

Mitsunobu_Reaction Start This compound + R'-OH + PPh₃ + DEAD/DIAD Betaine Formation of PPh₃-DEAD Betaine Start->Betaine Oxyphosphonium Alcohol attacks Betaine -> Oxyphosphonium Salt Betaine->Oxyphosphonium Deprotonation R'-OH deprotonates Oxyphosphonium Salt Oxyphosphonium->Deprotonation SN2 Sₙ2 Attack by R'-O⁻ Deprotonation->SN2 Product Ether Product + Ph₃PO + Hydrazine byproduct SN2->Product

Figure 2: Simplified workflow of the Mitsunobu reaction for ether synthesis.

Detailed Experimental Protocol: Synthesis of (4,4-Difluorocyclohexyl)methyl Phenyl Ether

This protocol describes the synthesis of a phenyl ether, a common application of the Mitsunobu reaction.

Materials and Reagents:

  • This compound

  • Phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents). Dissolve the solids in anhydrous THF or DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate are often observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazine byproduct. This mixture can be directly purified by column chromatography on silica gel to isolate the pure (4,4-difluorocyclohexyl)methyl phenyl ether.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Both the Williamson and Mitsunobu reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents for optimal results.

  • Purity of Reagents: The purity of reagents, especially the azodicarboxylates for the Mitsunobu reaction, is crucial. Old or impure reagents can lead to side reactions and lower yields.

  • Purification Challenges: The removal of byproducts in the Mitsunobu reaction can be challenging. Careful column chromatography is often required. Alternatively, polymer-bound reagents can be used to simplify purification.[6]

  • Safety Precautions: Sodium hydride is a highly flammable and reactive solid that reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere. Azodicarboxylates are potentially explosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use. This compound is an irritant and should be handled with appropriate personal protective equipment.[8]

Conclusion

The etherification of this compound provides a gateway to a diverse range of novel chemical entities with potential applications in drug discovery and materials science. The Williamson ether synthesis offers a cost-effective and straightforward method, particularly for the synthesis of simple alkyl ethers. For more delicate substrates or when stereochemical control is paramount, the Mitsunobu reaction provides a mild and reliable alternative. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can effectively leverage this compound as a key building block in their synthetic endeavors.

References

The Strategic Incorporation of (4,4-Difluorocyclohexyl)methanol in Next-Generation Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

The relentless pursuit of highly efficacious, environmentally benign, and economically viable agrochemicals has led to the strategic incorporation of fluorine into the molecular architecture of active ingredients.[1] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.[2] The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve the binding affinity to target proteins, all of which are critical parameters in the design of modern pesticides.[1][2] Among the diverse array of fluorinated building blocks, (4,4-Difluorocyclohexyl)methanol has emerged as a particularly valuable synthon for imparting favorable properties to novel agrochemicals.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into its impact on molecular properties, detail synthetic protocols for its derivatization, and present its potential in the creation of innovative fungicides, insecticides, and herbicides.

Physicochemical Impact of the (4,4-Difluorocyclohexyl)methyl Moiety

The gem-difluoro group on the cyclohexyl ring is not merely an inert substituent; it is a strategic tool for modulating a molecule's properties. The introduction of this moiety can lead to significant improvements in the pharmacokinetic and pharmacodynamic profile of an agrochemical.

Key Physicochemical Enhancements:

  • Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for many agrochemicals. This increased stability can lead to a longer half-life of the active ingredient in the target pest and the environment, potentially allowing for lower application rates.

  • Lipophilicity (LogP): The difluorocyclohexyl group generally increases the lipophilicity of a molecule compared to its non-fluorinated analog.[3][4] This property is crucial for the efficient transport of the agrochemical across biological membranes to reach its target site. The precise impact on LogP can be influenced by the overall molecular structure.[5]

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which can in turn affect the molecule's binding affinity to its target protein. This can lead to enhanced potency and selectivity.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can affect the molecule's solubility and transport properties.[3][5]

Table 1: Comparison of Physicochemical Properties

MoietyTypical LogP ContributionMetabolic StabilityKey Feature
CyclohexylmethylModerateSusceptible to oxidationStandard lipophilic group
(4,4-Difluorocyclohexyl)methylHighEnhancedBlocks metabolic oxidation at C4

Synthetic Applications in Agrochemical Design

This compound is a versatile building block that can be readily converted into a variety of key intermediates for the synthesis of complex agrochemicals. The primary alcohol functionality serves as a handle for introducing the (4,4-difluorocyclohexyl)methyl moiety into a target molecule via ether, ester, or amine linkages.

Core Synthetic Strategies

The primary alcohol of this compound can be transformed into several key reactive intermediates, enabling its incorporation into diverse agrochemical scaffolds.

G A This compound B (4,4-Difluorocyclohexyl)methyl Tosylate A->B TsCl, Pyridine C (4,4-Difluorocyclohexyl)methanamine A->C 1. Oxidation 2. Reductive Amination D Ether Linkage B->D Nucleophilic Substitution (e.g., Phenoxide) E Amide Linkage C->E Acylation (e.g., Acid Chloride) F Heterocyclic Agrochemical Core D->F E->F

Caption: Key synthetic transformations of this compound.

Protocol 1: Synthesis of (4,4-Difluorocyclohexyl)methyl Tosylate

This protocol details the conversion of the primary alcohol to a tosylate, creating an excellent leaving group for subsequent nucleophilic substitution reactions, such as the Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (anhydrous) (solvent)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous DCM and pyridine at 0 °C, add p-toluenesulfonyl chloride portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (4,4-Difluorocyclohexyl)methyl tosylate.

Protocol 2: Williamson Ether Synthesis for Agrochemical Intermediates

This protocol provides a general method for the formation of an ether linkage between the (4,4-difluorocyclohexyl)methyl moiety and a heterocyclic phenol, a common structural motif in many fungicides and herbicides.

Materials:

  • (4,4-Difluorocyclohexyl)methyl tosylate (from Protocol 1) (1.0 eq)

  • Heterocyclic phenol (e.g., a substituted pyrazole or pyridine) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the heterocyclic phenol in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Add a solution of (4,4-Difluorocyclohexyl)methyl tosylate in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

G cluster_0 Protocol 2: Williamson Ether Synthesis A (4,4-Difluorocyclohexyl)methyl Tosylate E Target Ether-Linked Agrochemical A->E SN2 Reaction B Heterocyclic Phenol D Alkoxide Intermediate B->D Deprotonation C Sodium Hydride (NaH) C->D D->E

Caption: Workflow for Williamson ether synthesis.

Protocol 3: Synthesis of (4,4-Difluorocyclohexyl)methanamine

The corresponding amine is another critical intermediate, allowing for the introduction of the (4,4-difluorocyclohexyl)methyl moiety via amide bond formation, a cornerstone of many modern agrochemicals, including the succinate dehydrogenase inhibitors (SDHIs).[3][4]

Materials:

  • This compound (1.0 eq)

  • Dess-Martin periodinane or other suitable oxidizing agent

  • Ammonia (or an ammonium salt)

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol (anhydrous)

Procedure:

Step A: Oxidation to the Aldehyde

  • To a solution of this compound in anhydrous DCM, add Dess-Martin periodinane at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate to yield the crude (4,4-Difluorocyclohexyl)carbaldehyde. This intermediate is often used immediately in the next step.

Step B: Reductive Amination

  • Dissolve the crude aldehyde in anhydrous methanol.

  • Add a solution of ammonia in methanol (or an appropriate ammonium salt).

  • Stir for 1 hour at room temperature to form the imine intermediate.

  • Add sodium cyanoborohydride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove the methanol.

  • Make the aqueous solution basic with NaOH and extract the product with DCM.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield (4,4-Difluorocyclohexyl)methanamine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of next-generation agrochemicals. Its strategic incorporation into molecular scaffolds can significantly enhance key properties such as metabolic stability and lipophilicity, leading to more potent and durable active ingredients. The synthetic protocols outlined in this guide provide a framework for the efficient derivatization of this compound, enabling its integration into a wide range of agrochemical classes. As the demand for innovative and sustainable crop protection solutions continues to grow, the application of such strategically fluorinated synthons will undoubtedly play a pivotal role in the discovery and development of novel agrochemicals.

References

The Difluorocyclohexyl Motif: A Modern Tool for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry

Introduction: The Strategic Value of the Difluorocyclohexyl Motif

In the intricate process of drug discovery and development, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The introduction of fluorine into drug candidates has become a well-established strategy to modulate key molecular properties.[1] Among the various fluorinated motifs, the difluorocyclohexyl group, particularly the 4,4-difluorocyclohexyl moiety, has emerged as a powerful tool for medicinal chemists. Its incorporation can profoundly influence a molecule's conformation, metabolic stability, and physicochemical properties such as lipophilicity and basicity.[2][3] This application note provides a comprehensive overview of the role of the difluorocyclohexyl motif in medicinal chemistry, offering insights into its synthesis, its impact on drug-like properties, and practical protocols for its incorporation into drug candidates.

Modulating Physicochemical Properties with the Difluorocyclohexyl Moiety

The introduction of a gem-difluoro group onto a cyclohexane ring can significantly alter a molecule's electronic and steric properties, providing a means to fine-tune its behavior in a biological system.

Impact on Lipophilicity (LogP) and Acidity/Basicity (pKa)

The highly electronegative fluorine atoms in the difluorocyclohexyl motif exert a strong inductive effect, which can have a pronounced impact on the pKa of nearby functional groups. For instance, the presence of a 4,4-difluorocyclohexyl group generally leads to a decrease in the pKa of amines and an increase in the acidity of carboxylic acids compared to their non-fluorinated counterparts. This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target engagement.[2]

The effect on lipophilicity (LogP) is more complex and can be influenced by the overall molecular context. While fluorine is highly lipophilic, the introduction of the polar C-F bonds can also alter the molecule's interaction with water. In many cases, the incorporation of a difluorocyclohexyl motif can lead to a moderate increase in lipophilicity, which can enhance membrane permeability.[4] However, the specific substitution pattern and the conformation of the ring play a crucial role in the overall lipophilicity.[5]

CompoundFunctional GroupNon-fluorinated pKa4,4-Difluorinated pKaΔpKaNon-fluorinated LogP4,4-Difluorinated LogPΔLogP
CyclohexylamineAmine~10.6~9.8-0.8~1.49~1.9+0.41
Cyclohexanecarboxylic acidCarboxylic Acid~4.9~4.4-0.5~1.96~2.3+0.34
Table 1: Comparative Physicochemical Properties of Cyclohexyl and 4,4-Difluorocyclohexyl Derivatives. [Data compiled from references 2, 9]
Conformational Control and Bioisosteric Replacement

The 4,4-difluorocyclohexyl motif can serve as a valuable bioisostere for other chemical groups, offering a way to improve a molecule's properties while maintaining or enhancing its biological activity.[6][7] For example, the gem-difluoro group can act as a bioisostere for a carbonyl group, providing similar steric bulk and hydrogen bond accepting capabilities without the associated metabolic liabilities.[8]

Furthermore, the substitution of hydrogens with fluorine atoms can influence the conformational preferences of the cyclohexane ring. The chair conformation is still favored, but the energetic preference for equatorial versus axial substitution of the entire motif can be altered. This conformational biasing can be exploited to lock a molecule into a more bioactive conformation, thereby improving its potency and selectivity.[5][9]

G Bioisosteric Relationship of 4,4-Difluorocyclohexyl cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement Carbonyl Carbonyl Group (C=O) Difluorocyclohexyl 4,4-Difluorocyclohexyl Motif Carbonyl->Difluorocyclohexyl Mimics Sterics & H-bond Acceptor Cyclohexyl Cyclohexyl Ring Cyclohexyl->Difluorocyclohexyl Modulates Lipophilicity & Metabolic Stability G Role of 4,4-Difluorocyclohexyl in Maraviroc Maraviroc Maraviroc Difluoro 4,4-Difluorocyclohexyl Motif Maraviroc->Difluoro incorporates Potency Potent CCR5 Antagonism Difluoro->Potency contributes to Metabolism Enhanced Metabolic Stability Difluoro->Metabolism improves hERG Reduced hERG Liability Difluoro->hERG reduces G Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid Start 1,4-Cyclohexanedione monoethylene ketal Step1 Deoxofluorination (DAST or Deoxo-Fluor®) Start->Step1 Intermediate1 8,8-Difluoro-1,4-dioxaspiro[4.5]decane Step1->Intermediate1 Step2 Ketal Hydrolysis (aq. HCl) Intermediate1->Step2 Intermediate2 4,4-Difluorocyclohexanone Step2->Intermediate2 Step3 Oxidation (e.g., Jones Oxidation) Intermediate2->Step3 Product 4,4-Difluorocyclohexanecarboxylic Acid Step3->Product

References

Application Notes and Protocols for the Incorporation of (4,4-Difluorocyclohexyl)methanol into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Medicinal Chemistry

The integration of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of fluorine can influence lipophilicity, metabolic stability, pKa, and binding affinity, often leading to enhanced potency and an improved safety profile.[2] Among the diverse array of fluorinated motifs, the gem-difluorinated cyclohexane ring has emerged as a particularly valuable bioisostere.[1][3][4] Specifically, the 4,4-difluorocyclohexyl group serves as a conformationally restricted, lipophilic mimic for moieties such as a carbonyl group, an ether oxygen, or even a simple methylene group, while offering increased metabolic stability due to the strength of the C-F bond.[2]

This technical guide provides detailed application notes and protocols for the incorporation of (4,4-Difluorocyclohexyl)methanol, a key building block, into various N-, O-, and S-containing heterocyclic scaffolds. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 4,4-difluorocyclohexyl group in their discovery programs.

Core Principles of Incorporation: Activating the Primary Alcohol

This compound possesses a primary alcohol that is not sufficiently reactive to directly alkylate most heterocyclic systems. Therefore, a two-step approach is generally employed:

  • Activation of the Hydroxyl Group: The primary alcohol is first converted into a better leaving group, such as a tosylate or a bromide. This transformation converts the weakly nucleophilic alcohol into a potent electrophile.

  • Nucleophilic Substitution: The resulting electrophile is then reacted with a nucleophilic heterocycle (or a nucleophile that will be part of a heterocycle) to form the desired C-N, C-O, or C-S bond.

The following diagram illustrates this overarching strategy:

G cluster_0 Activation cluster_1 Incorporation A This compound B Activated Intermediate (e.g., Tosylate, Bromide) A->B TsCl, Base or PBr3 C Heterocyclic Scaffold (N-H, O-H, S-H) D Functionalized Heterocycle B->D C->D SN2 Reaction

Caption: General workflow for incorporating this compound.

PART 1: Activation of this compound

Protocol 1: Synthesis of (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate (Tosylate)

This protocol details the conversion of the alcohol to its corresponding tosylate, a highly versatile intermediate for nucleophilic substitution reactions.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (10 mmol scale)MolesEquivalents
This compound150.171.50 g10.0 mmol1.0
p-Toluenesulfonyl chloride (TsCl)190.662.29 g12.0 mmol1.2
Triethylamine (TEA) or Pyridine101.192.09 mL15.0 mmol1.5
Dichloromethane (DCM), anhydrous-50 mL--
4-Dimethylaminopyridine (DMAP)122.1761 mg0.5 mmol0.05

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.50 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the alcohol is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (2.09 mL, 15.0 mmol), followed by 4-dimethylaminopyridine (61 mg, 0.5 mmol) and p-toluenesulfonyl chloride (2.29 g, 12.0 mmol).[5] The addition of TsCl should be done portion-wise to control any exotherm.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate.

Protocol 2: Synthesis of 4-(Bromomethyl)-1,1-difluorocyclohexane

This protocol provides an alternative activation route by converting the alcohol to the corresponding bromide, which is also an excellent electrophile for Sₙ2 reactions.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (10 mmol scale)MolesEquivalents
This compound150.171.50 g10.0 mmol1.0
Phosphorus tribromide (PBr₃)270.690.4 mL4.0 mmol0.4
Diethyl ether, anhydrous-30 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere, add this compound (1.50 g, 10.0 mmol) and anhydrous diethyl ether (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of PBr₃: Add phosphorus tribromide (0.4 mL, 4.0 mmol) dropwise to the stirred solution via the dropping funnel.[6][7][8] An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture over ice water (50 mL) to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-(Bromomethyl)-1,1-difluorocyclohexane can often be used without further purification. If necessary, it can be purified by vacuum distillation.

PART 2: Incorporation into Heterocyclic Scaffolds

The activated intermediates, (4,4-Difluorocyclohexyl)methyl tosylate or bromide, can be used to alkylate a wide variety of heterocyclic systems. The choice between the tosylate and bromide often depends on reactivity and cost, with tosylates generally being more reactive but bromides being more atom-economical.

Application 1: N-Alkylation of Heterocycles

The introduction of the (4,4-difluorocyclohexyl)methyl group onto a nitrogen atom of a heterocycle is a common strategy in drug design. This can be achieved via a standard Sₙ2 reaction.

Protocol 3: N-Alkylation of Pyrazole

This protocol describes the N-alkylation of pyrazole, a common scaffold in medicinal chemistry, which can lead to a mixture of regioisomers.[9][10]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (5 mmol scale)MolesEquivalents
Pyrazole68.08340 mg5.0 mmol1.0
(4,4-Difluorocyclohexyl)methyl tosylate304.361.67 g5.5 mmol1.1
Potassium Carbonate (K₂CO₃)138.211.04 g7.5 mmol1.5
N,N-Dimethylformamide (DMF), anhydrous-25 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask, add pyrazole (340 mg, 5.0 mmol) and anhydrous DMF (25 mL).

  • Base Addition: Add potassium carbonate (1.04 g, 7.5 mmol) to the solution and stir the suspension at room temperature for 30 minutes.

  • Electrophile Addition: Add (4,4-Difluorocyclohexyl)methyl tosylate (1.67 g, 5.5 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (3 x 50 mL) to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated pyrazoles.

G cluster_0 N-Alkylation of Pyrazole A Pyrazole + K2CO3 in DMF B Add (4,4-Difluorocyclohexyl) methyl tosylate A->B C Heat (60-80 °C) B->C D Aqueous Work-up & Extraction C->D E Column Chromatography D->E F Isolated N-alkylated Pyrazoles E->F

Caption: Experimental workflow for the N-alkylation of pyrazole.

Application 2: O-Alkylation of Heterocycles (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ether linkages by reacting an alkoxide with an alkyl halide or tosylate.[11][12][13][14][15] This is particularly useful for attaching the (4,4-difluorocyclohexyl)methyl group to a hydroxylated heterocycle or a phenol.

Protocol 4: Synthesis of 2-((4,4-Difluorocyclohexyl)methoxy)pyridine

This protocol details the O-alkylation of 2-hydroxypyridine.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (5 mmol scale)MolesEquivalents
2-Hydroxypyridine95.10475 mg5.0 mmol1.0
4-(Bromomethyl)-1,1-difluorocyclohexane213.081.17 g5.5 mmol1.1
Sodium Hydride (NaH, 60% dispersion in mineral oil)40.00220 mg5.5 mmol1.1
Tetrahydrofuran (THF), anhydrous-25 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add sodium hydride (220 mg, 5.5 mmol). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.

  • Alkoxide Formation: Add anhydrous THF (15 mL) to the flask, then add a solution of 2-hydroxypyridine (475 mg, 5.0 mmol) in anhydrous THF (10 mL) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Electrophile Addition: Add a solution of 4-(Bromomethyl)-1,1-difluorocyclohexane (1.17 g, 5.5 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Heating: Heat the reaction to reflux and stir for 8-16 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench with water (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-((4,4-Difluorocyclohexyl)methoxy)pyridine.

Application 3: S-Alkylation of Heterocycles

The (4,4-difluorocyclohexyl)methyl group can also be attached to sulfur-containing heterocycles through S-alkylation, which typically proceeds under similar conditions to O-alkylation.

Protocol 5: Synthesis of 2-(((4,4-Difluorocyclohexyl)methyl)thio)benzo[d]thiazole

This protocol describes the S-alkylation of 2-mercaptobenzothiazole.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (5 mmol scale)MolesEquivalents
2-Mercaptobenzothiazole167.25836 mg5.0 mmol1.0
(4,4-Difluorocyclohexyl)methyl tosylate304.361.67 g5.5 mmol1.1
Cesium Carbonate (Cs₂CO₃)325.822.44 g7.5 mmol1.5
Acetonitrile, anhydrous-25 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-mercaptobenzothiazole (836 mg, 5.0 mmol), cesium carbonate (2.44 g, 7.5 mmol), and anhydrous acetonitrile (25 mL).

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Electrophile Addition: Add (4,4-Difluorocyclohexyl)methyl tosylate (1.67 g, 5.5 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Work-up: Filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL), wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield 2-(((4,4-Difluorocyclohexyl)methyl)thio)benzo[d]thiazole.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound is a valuable and versatile building block for introducing the metabolically robust and conformationally defined 4,4-difluorocyclohexyl moiety into a wide range of heterocyclic scaffolds. The straightforward activation of its primary alcohol to a tosylate or bromide enables facile incorporation via N-, O-, and S-alkylation reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this fluorinated building block in their drug discovery and medicinal chemistry programs. The unique properties conferred by the gem-difluoro group make it an attractive tool for optimizing lead compounds and developing next-generation therapeutics.

References

Application Notes & Protocols: Strategic Protection of (4,4-Difluorocyclohexyl)methanol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (4,4-difluorocyclohexyl)methanol motif is an increasingly important structural unit in modern medicinal chemistry. The gem-difluoro group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable component in drug design.[1] However, the primary alcohol of this compound often requires protection during multi-step synthetic sequences to prevent unwanted side reactions.[2][3][4] This guide provides a detailed overview of robust protecting group strategies, offering researchers the rationale behind experimental choices and detailed protocols for implementation.

The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the required deprotection method.[5][6] This document will focus on three widely applicable classes of protecting groups: silyl ethers, benzyl ethers, and esters.

Challenges and Considerations

While a primary alcohol, the hydroxyl group in this compound may present subtle challenges. The bulky cyclohexyl ring can impose moderate steric hindrance. Furthermore, the strong electron-withdrawing effect of the gem-difluoro moiety can influence the acidity of the hydroxyl proton, although its impact on the nucleophilicity of the corresponding alkoxide is generally minimal for protection reactions.

Core Protecting Group Strategies

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most frequently used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[7][8][9] For this compound, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are excellent choices.

  • Rationale: The formation of silyl ethers proceeds under mild, basic conditions, typically using a silyl chloride and a nitrogenous base like imidazole.[10] Their stability is largely dictated by the steric bulk of the substituents on the silicon atom.[7][11] This allows for orthogonal protection strategies where, for instance, a less hindered silyl ether can be removed in the presence of a more hindered one.[7] Deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the high strength of the Si-F bond.[9][12]

  • Key Advantages:

    • Mild installation and removal conditions.

    • Tunable stability based on steric bulk (TMS < TES < TBS < TIPS < TBDPS).[10][11]

    • Orthogonal to many other protecting groups (e.g., stable to catalytic hydrogenation used for benzyl ether cleavage).[5]

Benzyl Ethers: Robust and Reliable

Benzyl (Bn) ethers are a classic and highly reliable choice for protecting alcohols, valued for their stability across a wide range of reaction conditions, including strongly acidic and basic media.[5][13]

  • Rationale: Benzyl ethers are typically formed via a Williamson ether synthesis, where the corresponding alkoxide displaces a benzyl halide.[14][15] Their robustness makes them suitable for syntheses involving harsh reagents.[13] The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly specific method that cleaves the benzyl-oxygen bond to yield the free alcohol and toluene.[14][16][17]

  • Key Advantages:

    • Stable to strongly acidic and basic conditions.

    • Deprotection via hydrogenolysis is very mild and orthogonal to acid/base-labile groups.[18]

Ester Protecting Groups: An Economical Option

Esters, such as acetates (Ac) and pivaloates (Piv), offer an economical and effective means of protecting alcohols.[19]

  • Rationale: Esterification is typically achieved using an acid chloride or anhydride in the presence of a base.[19] Acetates are readily introduced but are susceptible to hydrolysis under both acidic and basic conditions. Pivaloates, with their sterically bulky tert-butyl group, offer enhanced stability towards nucleophiles and bases.[20] Deprotection is most commonly achieved by saponification using a base like potassium carbonate or lithium hydroxide.[21]

  • Key Advantages:

    • Cost-effective reagents.

    • Stable to the reductive conditions used for benzyl ether cleavage.[5]

    • Pivaloates offer increased steric bulk and stability compared to acetates.

Strategic Selection of a Protecting Group

The choice of protecting group is dictated by the planned synthetic route. A decision-making workflow can aid in this selection process.

G start Protect this compound q1 Future steps involve strong acid or base? start->q1 q2 Future steps involve reductive conditions (e.g., H2, Pd/C)? q1->q2 No pg_bn Use Benzyl (Bn) Ether q1->pg_bn Yes q3 Need mildest possible deprotection? q2->q3 No pg_silyl Use Silyl Ether (TBS, TIPS) q2->pg_silyl Yes q3->pg_silyl Yes pg_ester Use Ester (Pivaloate) q3->pg_ester No

Caption: Decision workflow for selecting a protecting group.

Comparative Stability Data

Protecting GroupReagents/ConditionsStability
Silyl Ether (TBS) Strong Acid (e.g., HCl)Labile
Strong Base (e.g., NaOH)Generally Stable
Oxidizing Agents (e.g., PCC, DMP)Stable
Reductive Agents (e.g., LiAlH₄)Stable
Catalytic Hydrogenation (H₂, Pd/C)Stable
Fluoride Ion (e.g., TBAF)CLEAVED
Benzyl Ether (Bn) Strong Acid (e.g., HCl)Stable
Strong Base (e.g., NaOH)Stable
Oxidizing Agents (e.g., PCC, DMP)Stable
Reductive Agents (e.g., LiAlH₄)Stable
Catalytic Hydrogenation (H₂, Pd/C)CLEAVED
Fluoride Ion (e.g., TBAF)Stable
Ester (Pivaloate) Strong Acid (e.g., HCl)Labile
Strong Base (e.g., NaOH, K₂CO₃)CLEAVED
Oxidizing Agents (e.g., PCC, DMP)Stable
Reductive Agents (e.g., LiAlH₄)Labile
Catalytic Hydrogenation (H₂, Pd/C)Stable
Fluoride Ion (e.g., TBAF)Stable

Experimental Protocols

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the formation of the TBS ether of this compound.

G cluster_0 TBS Protection Workflow A 1. Dissolve alcohol in DMF B 2. Add Imidazole and TBSCl A->B C 3. Stir at room temperature B->C D 4. Aqueous Workup C->D E 5. Purification (Chromatography) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4,4-Difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will address common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to achieve higher yields and purity in your experiments.

The primary and most reliable route to synthesizing this compound is through the reduction of its corresponding carboxylic acid, 4,4-Difluorocyclohexanecarboxylic acid.[1][2] The success of this synthesis hinges on the appropriate selection of a reducing agent and meticulous control over reaction and workup conditions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the synthesis.

Q1: What is the most effective reducing agent for converting 4,4-Difluorocyclohexanecarboxylic acid to this compound?

A1: Both Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (like BH₃·THF or BH₃·SMe₂) are highly effective. LiAlH₄ is a very powerful, non-selective reducing agent that provides high yields but requires stringent safety precautions.[3][4] Borane reagents are generally milder and offer better chemoselectivity, making them a good choice if other reducible functional groups are present in the molecule.[5][6][7]

Q2: I used the standard 1 equivalent of LiAlH₄ for my reduction, but the yield was low and I recovered a lot of starting material. Why?

A2: This is a common issue. The reaction between a carboxylic acid and LiAlH₄ begins with an acid-base reaction. The acidic proton of the carboxylic acid reacts with one hydride equivalent to form hydrogen gas (H₂) and a lithium carboxylate-aluminate salt.[8][9] This initial step consumes one-quarter of the LiAlH₄ molecule (one hydride equivalent) before any reduction of the carbonyl group occurs. Therefore, you must use more than 1.0 equivalent of the LiAlH₄ reagent. A common practice is to use 1.5 to 2.0 equivalents to ensure the reaction goes to completion.

Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction to improve safety?

A3: No, Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids under standard conditions.[4] While there are methods to activate carboxylic acids to allow for NaBH₄ reduction, this adds complexity to the synthesis.[7] For a direct, high-yielding conversion, LiAlH₄ or a borane complex is required.

Q4: What is the best solvent for this reaction?

A4: Anhydrous ethereal solvents are mandatory, especially for LiAlH₄ reductions, as it reacts violently with water and protic solvents.[4][10] Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are the most common and effective choices. Ensure your solvent is freshly dried and stored over molecular sieves.

Q5: My reaction mixture turned into a thick, gelatinous precipitate during the workup, making extraction impossible. What went wrong?

A5: This is a classic problem when quenching LiAlH₄ reductions. The formation of aluminum salts (aluminum hydroxides) can create intractable emulsions or precipitates. This is caused by an improper quenching procedure. A carefully controlled, sequential addition of water and base (the Fieser method) is essential to produce a granular, easily filterable precipitate.[11]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Problem 1: Incomplete Reaction or Stalled Conversion

You've run the reaction overnight, but TLC or LC-MS analysis shows a significant amount of the 4,4-Difluorocyclohexanecarboxylic acid starting material remains.

  • Potential Cause A: Insufficient Reducing Agent. As detailed in the FAQs, the stoichiometry of LiAlH₄ is critical. The initial acid-base reaction consumes a full hydride equivalent.

    • Solution: Ensure you are using at least 1.5 equivalents of LiAlH₄. For borane reductions, where this acid-base reaction also occurs, using 2.0-3.0 equivalents of BH₃ is common practice.

  • Potential Cause B: Poor Reagent Quality. LiAlH₄ and borane complexes are highly moisture-sensitive. An old bottle or one that has been improperly handled may have significantly reduced activity.

    • Solution: Use a fresh bottle of the reducing agent or titrate a solution of your LiAlH₄ to determine its active concentration before use. Always handle these reagents under an inert atmosphere (Nitrogen or Argon).[12][13]

  • Potential Cause C: Low Reaction Temperature. While the initial addition of the carboxylic acid to LiAlH₄ is typically done at 0 °C for safety, the reduction itself often requires warming to room temperature or even gentle refluxing in THF to proceed at a reasonable rate.

    • Solution: After the initial exothermic addition at 0 °C is complete, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating to 40-50 °C can be employed. Monitor progress by TLC.

Problem 2: Hazardous Exotherm or Fire During Reaction Quenching

You began adding water to quench the reaction, and it resulted in a violent, uncontrolled exotherm, gas evolution, and potentially a fire.

  • Cause: Unreacted LiAlH₄ reacts extremely violently with water, releasing significant heat and flammable hydrogen gas.[11] Adding the quenching agent too quickly to a concentrated, warm solution is a recipe for disaster.

    • Critical Safety Solution: ALWAYS perform the quench in an ice bath (0 °C). The quenching agent must be added dropwise, very slowly, with vigorous stirring. Ensure the reaction is under an inert atmosphere to prevent the ignition of the evolved hydrogen. Keep a dry powder (Class D) fire extinguisher or a bucket of sand readily available.[11][13] Do not use water or CO₂ extinguishers on a metal hydride fire.[13]

Problem 3: Difficult Product Isolation & Purity Issues

You've completed the workup, but the crude product is an oil with significant impurities identified by NMR or GC-MS.

  • Potential Impurity A: Unreacted Starting Material. This indicates an incomplete reaction (see Problem 1).

    • Solution: Re-subjecting the material to the reaction conditions is not practical. The best approach is purification. Since the starting material is a carboxylic acid, it can be easily removed. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The acidic starting material will move into the aqueous layer as its carboxylate salt, while the neutral alcohol product remains in the organic layer.

  • Potential Impurity B: Boron Byproducts. If using a borane reagent, boron-containing adducts can co-elute with the product.

    • Solution: Workup for borane reductions often involves quenching with methanol, which helps break down borate esters. An extractive workup with aqueous base can also help remove boron residues. If they persist, column chromatography on silica gel is typically effective.

  • Potential Impurity C: Residual Solvents. High-boiling point solvents used in the reaction (THF) or extraction (Ethyl Acetate) can be difficult to remove completely.

    • Solution: Use a high-vacuum pump (Schlenk line or similar) to remove residual solvents. Gentle heating (e.g., 40 °C) can be applied, but be mindful of product volatility. NMR spectroscopy can be used to confirm the identity of residual solvents.[14][15]

Section 3: Experimental Protocols & Data
Comparative Data of Recommended Reducing Agents
ParameterLithium Aluminum Hydride (LiAlH₄)Borane Dimethyl Sulfide (BH₃·SMe₂)
Stoichiometry 1.5 - 2.0 equivalents2.0 - 3.0 equivalents
Solvent Anhydrous THF or Et₂OAnhydrous THF
Temperature 0 °C to Room Temp (or reflux)0 °C to Room Temp (or reflux)
Selectivity Low (reduces most carbonyls)[3]High (selective for acids/amides)[6][7]
Safety Profile High Hazard: Pyrophoric, reacts violently with water.[10][12][13]Moderate Hazard: Moisture-sensitive, unpleasant odor.[7]
Workup Fieser quench required to manage aluminum salts.Quench with methanol, standard extractive workup.
Typical Yield > 90%> 85%
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Under a nitrogen atmosphere, equip an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'X' mL of Water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of Water (Where 'X' is the mass of LiAlH₄ used in grams).

  • Isolation: After the final addition of water, stir the mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form. Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Reduction using Borane Dimethyl Sulfide (BH₃·SMe₂)

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq)

  • Borane Dimethyl Sulfide complex (2.0 M in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Under a nitrogen atmosphere, add a solution of 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF to an oven-dried flask with a magnetic stirrer. Cool to 0 °C.

  • Reagent Addition: Add the BH₃·SMe₂ solution (2.5 eq) dropwise to the stirred solution of the acid at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Section 4: Visualizations
General Synthesis Workflow

The following diagram outlines the key stages from the starting material to the final purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 4,4-Difluorocyclohexanecarboxylic Acid Setup Inert Atmosphere Setup (Oven-dried glassware, N2/Ar) Start->Setup Solvent Dissolve in Anhydrous THF Setup->Solvent Reduction Add to Reducing Agent (LiAlH4 or BH3) @ 0°C -> RT/Reflux Solvent->Reduction Monitor Monitor via TLC/LC-MS Reduction->Monitor Quench Controlled Quench @ 0°C (e.g., Fieser Method) Monitor->Quench Filter Filter Inorganic Salts Quench->Filter Extract Aqueous Extraction Filter->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Crude Crude this compound Dry->Crude Purify Column Chromatography (if needed) Crude->Purify Final Pure Product (Characterize: NMR, GC-MS) Purify->Final

Caption: General workflow for the reduction of 4,4-Difluorocyclohexanecarboxylic acid.

LiAlH₄ Quench Troubleshooting Logic

This diagram illustrates the decision-making process based on the outcome of the LiAlH₄ workup.

Quench_Troubleshooting Start Reaction Complete. Cool to 0°C. Quench Perform Slow, Sequential Fieser Quench (H₂O, NaOH, H₂O) Start->Quench Stir Stir Vigorously at RT Quench->Stir Outcome Observe Precipitate Stir->Outcome Good Granular, White, Free-Flowing Solid Outcome->Good Yes Bad Thick, Gelatinous Precipitate or Emulsion Outcome->Bad No Proceed Proceed to Filtration & Product Isolation Good->Proceed Troubleshoot Troubleshooting Steps Bad->Troubleshoot AddTHF 1. Dilute with more THF. Troubleshoot->AddTHF StirLonger 2. Stir vigorously for 1-2 hours. AddTHF->StirLonger FilterCelite 3. Filter through a thick pad of Celite®. StirLonger->FilterCelite FilterCelite->Proceed

Caption: Decision tree for troubleshooting LiAlH₄ reaction workups.

References

Technical Support Center: Purification of (4,4-Difluorocyclohexyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of (4,a4-Difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this fluorinated alcohol. Our goal is to equip you with the necessary knowledge to perform a successful separation, ensuring high purity of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the column chromatography of (4,4-Difluorocyclohexyl)methanol, providing concise and actionable answers.

1. What is the recommended stationary phase for the purification of this compound?

For the purification of this compound, silica gel is the most commonly used and recommended stationary phase.[1] Its polar nature allows for effective separation of the moderately polar alcohol from less polar impurities. Alumina can also be considered, but silica gel is generally the first choice due to its versatility and the vast amount of available literature.[2]

2. How do I select an appropriate solvent system (mobile phase) for the column?

The selection of the mobile phase is critical for a successful separation. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is typically effective.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a Thin Layer Chromatography (TLC) plate.[3] This Rf value ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening).

3. This compound is not UV-active. How can I visualize it on a TLC plate?

Since this compound lacks a chromophore, it will not be visible under UV light.[4] Therefore, a chemical stain is required for visualization. The following stains are effective for detecting alcohols:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups like alcohols, appearing as yellow-brown spots on a purple background.[2]

  • p-Anisaldehyde Stain: This stain provides broad-spectrum detection for various functional groups, including alcohols, often yielding colored spots upon heating.[5]

  • Phosphomolybdic Acid (PMA) Stain: PMA is a general-purpose stain that visualizes most organic compounds as dark blue-green spots on a yellow-green background after heating.[4]

4. Should I use isocratic or gradient elution for the purification?

The choice between isocratic and gradient elution depends on the complexity of the crude mixture.

  • Isocratic Elution: If the impurities are well-separated from the desired product on the TLC plate, a single solvent mixture (isocratic elution) can be used throughout the chromatography. This method is simpler to perform.

  • Gradient Elution: If the crude mixture contains impurities with a wide range of polarities, a gradient elution is recommended. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute compounds of increasing polarity. This technique can improve separation and reduce the overall purification time.[6]

5. What are the likely impurities I might encounter?

The impurities will depend on the synthetic route used to prepare this compound. A common synthesis involves the reduction of 4,4-difluorocyclohexanecarboxylic acid with a reducing agent like lithium aluminum hydride (LiAlH₄).[7][8] In this case, potential impurities include:

  • Unreacted 4,4-difluorocyclohexanecarboxylic acid: The starting material.

  • Aldehyde intermediate: The partially reduced product.[8]

  • Non-polar byproducts: From side reactions.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Solution(s)
Poor or No Separation 1. Inappropriate Solvent System: The polarity of the eluent is too high, causing all compounds to elute together, or too low, resulting in no elution.[3] 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: The presence of cracks, channels, or air bubbles in the silica bed leads to uneven solvent flow.1. Optimize Solvent System with TLC: Develop a solvent system where the Rf of the target compound is around 0.25-0.35 and there is clear separation from impurities. 2. Reduce Sample Load: A general rule is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight, with higher ratios for more difficult separations. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Compound Not Eluting 1. Solvent Polarity Too Low: The eluent is not strong enough to displace the compound from the silica gel.[9] 2. Compound Degradation on Silica: The compound may be unstable on the acidic silica gel surface.[9]1. Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. If the compound still does not elute, a stronger polar solvent like methanol may be needed in small percentages. 2. Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs. If it does, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[9]
Streaking or Tailing of Bands 1. Sample Insolubility: The compound may be sparingly soluble in the eluting solvent. 2. Column Overloading: Too much sample was loaded. 3. Interactions with Silica: Strong interactions between the alcohol and the acidic silanol groups on the silica surface can cause tailing.[10]1. Use a Stronger Loading Solvent: Dissolve the crude mixture in a minimal amount of a slightly more polar solvent for loading, or use the dry loading technique.[11] 2. Reduce Sample Load: Use less crude material for the purification. 3. Add a Modifier: Adding a small amount of a polar solvent like methanol to the eluent can help to reduce tailing by competing for the active sites on the silica gel.
Low Yield of Purified Product 1. Incomplete Elution: The compound may still be on the column. 2. Co-elution with Impurities: The fractions containing the pure product may be contaminated with impurities, leading to their disposal. 3. Compound Degradation: The compound may have decomposed during the purification process.1. Flush the Column: After collecting the desired fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to ensure all material has been eluted. 2. Improve Separation: Re-optimize the solvent system using TLC to achieve better separation. A shallower polarity gradient may be necessary. 3. Check for Stability: As mentioned above, test the stability of your compound on silica. If it is unstable, consider alternative purification methods or stationary phases.

III. Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound by flash column chromatography.

1. Preparation of the Slurry

  • In a beaker, add silica gel (typically 30-50 times the weight of the crude sample).

  • Add the initial, least polar eluting solvent (e.g., 95:5 hexanes:ethyl acetate) to the silica gel to form a slurry.

  • Stir the slurry gently with a glass rod to remove any trapped air bubbles.

2. Packing the Column

  • Secure a glass chromatography column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Pour the silica gel slurry into the column.

  • Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point.

3. Loading the Sample

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: If the crude product has poor solubility in the eluting solvent, dissolve it in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Eluting the Column and Collecting Fractions

  • Carefully add the eluting solvent to the top of the column.

  • Apply gentle air pressure to the top of the column to increase the flow rate (flash chromatography).

  • Collect the eluate in a series of labeled test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Analysis of Fractions and Product Isolation

  • Spot each fraction on a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the spots using a suitable stain (e.g., potassium permanganate).

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

IV. Visualized Workflows

Troubleshooting Logic

troubleshooting_workflow cluster_solutions Solutions start Problem Encountered poor_separation Poor or No Separation start->poor_separation no_elution Compound Not Eluting start->no_elution streaking Streaking/Tailing start->streaking low_yield Low Yield start->low_yield optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Inappropriate solvent reduce_load Reduce Sample Load poor_separation->reduce_load Overloading repack_column Repack Column poor_separation->repack_column Bad packing increase_polarity Increase Solvent Polarity no_elution->increase_polarity Solvent too weak check_stability Check Compound Stability no_elution->check_stability Degradation? streaking->reduce_load Overloading dry_load Use Dry Loading streaking->dry_load Insolubility add_modifier Add Mobile Phase Modifier streaking->add_modifier Silica interactions low_yield->optimize_solvent Co-elution low_yield->check_stability Degradation? flush_column Flush Column Post-Run low_yield->flush_column Incomplete elution

Caption: A flowchart for troubleshooting common column chromatography issues.

General Column Chromatography Workflow

column_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis & Solvent Selection slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample pack->load elute 5. Elute & Collect Fractions load->elute analyze 6. Analyze Fractions by TLC elute->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A step-by-step workflow for column chromatography purification.

V. References

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4,4-Difluorocyclohexanecarboxylic acid synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Visualization of alcohols in TLC?. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Fluorinated Phenols. Retrieved from --INVALID-LINK--

  • Student Doctor Network. (2007). reduction of a carboxylic acid - please help!. Retrieved from --INVALID-LINK--

  • Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2022). troubleshooting column chromatography. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Shimadzu. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from --INVALID-LINK--

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4,4-Dimethoxycyclohexyl)methanol. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from --INVALID-LINK--

  • Chemdad. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). How can i separate compound from Methanol Extract by simple Column Chromatography?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Coupling Reactions with (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reaction conditions when using (4,4-difluorocyclohexyl)methanol. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with field-tested insights to help you navigate the complexities of your coupling reactions.

Understanding the Substrate: this compound

This compound is a primary alcohol featuring a gem-difluoro moiety on the cyclohexane ring.[1][2] This structural feature introduces unique electronic and steric properties that must be considered during reaction optimization. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the hydroxyl group and the stability of reaction intermediates.[3][4]

Core Characteristics:
  • Structure: A primary alcohol attached to a 4,4-difluorinated cyclohexane ring.

  • Molecular Formula: C7H12F2O[1][2]

  • Molecular Weight: 150.17 g/mol [1][2]

  • Key Feature: The gem-difluoro group significantly impacts the molecule's electronic properties and can present steric hindrance.[5]

FAQs: General Reaction Considerations

Q1: What are the most common coupling reactions for this compound?

A1: Given its primary alcohol functionality, this compound is a versatile substrate for several key coupling reactions, including:

  • Etherification (e.g., Williamson Ether Synthesis): To form C-O bonds with various alkyl halides.

  • Esterification (e.g., Fischer, Steglich): To form esters with carboxylic acids.[6]

  • Mitsunobu Reaction: For the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.[7][8]

  • Buchwald-Hartwig C-O Coupling: To form aryl ethers from aryl halides.[9][10]

  • Suzuki-Miyaura Coupling (indirectly): The alcohol can be converted to a leaving group (e.g., tosylate, mesylate, or halide) to participate in cross-coupling reactions.

Q2: How do the gem-difluoro atoms affect the reactivity of the hydroxyl group?

A2: The two fluorine atoms have a strong electron-withdrawing inductive effect.[3][11] This can make the hydroxyl proton slightly more acidic, potentially facilitating deprotonation under basic conditions. However, the fluorine atoms can also influence the stability of nearby carbocations or radical intermediates that may form during certain reaction pathways.[12] While fluorine can stabilize an adjacent carbocation through lone-pair donation, the overall electronic effect is complex.[11][12]

Q3: Are there any specific storage and handling precautions for this compound?

A3: Like many alcohols, it is advisable to store this compound in a cool, dry place. For reactions requiring anhydrous conditions, it is crucial to ensure the reagent is dry, as alcohols can be hygroscopic.[13] Drying over molecular sieves or azeotropic distillation with a suitable solvent like toluene can be employed if necessary.[13]

Troubleshooting Guide: Common Coupling Reactions

Etherification (e.g., Williamson Ether Synthesis)
Problem 1: Low or no conversion to the desired ether.
  • Possible Cause 1: Incomplete deprotonation of the alcohol.

    • Explanation: The formation of the alkoxide is the first critical step. Insufficiently strong base or inadequate reaction time can lead to poor conversion.

    • Solution:

      • Use a strong base like sodium hydride (NaH) to ensure complete deprotonation.[14]

      • Ensure the NaH is fresh and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.

      • Allow sufficient time for the alkoxide to form, which can be visually monitored by the cessation of hydrogen gas evolution.[14]

  • Possible Cause 2: Poor reactivity of the alkyl halide.

    • Explanation: The reactivity of alkyl halides follows the order I > Br > Cl. Sterically hindered halides will also react more slowly.

    • Solution:

      • If possible, use an alkyl iodide or bromide instead of a chloride.

      • For less reactive halides, consider increasing the reaction temperature or using a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.

Experimental Protocol: General Williamson Ether Synthesis

Esterification
Problem 2: Low yield in Fischer Esterification.
  • Possible Cause: Reversible reaction equilibrium.

    • Explanation: Fischer esterification is an equilibrium-controlled process where water is a byproduct. The presence of water can drive the reaction backward, reducing the yield.[13]

    • Solution:

      • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms.[13] Alternatively, add molecular sieves to the reaction mixture.[13]

      • Use of Excess Reagent: Employ a large excess of either the alcohol or the carboxylic acid to shift the equilibrium towards the product.[13][15]

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.[13]

Problem 3: Decomposition of starting material with acid-sensitive functional groups.
  • Possible Cause: Harsh acidic conditions.

    • Explanation: Strong acid catalysts like sulfuric acid can cause degradation of sensitive substrates.

    • Solution:

      • Milder Coupling Agents: Use coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) or other modern coupling reagents (HATU, EDC).[13] These methods proceed under milder, neutral conditions.

Method Conditions Best For Common Issues
Fischer Esterification Acid catalyst (e.g., H₂SO₄), heat, removal of waterSimple, robust substratesReversibility, harsh conditions
Steglich Esterification DCC, DMAP, room temperatureAcid-sensitive substratesDicyclohexylurea (DCU) byproduct removal
Acid Chloride Convert acid to acid chloride (SOCl₂), then react with alcoholHigh reactivityTwo-step process, potential for side reactions

Table 1: Comparison of Common Esterification Methods.

Mitsunobu Reaction
Problem 4: Low yield and formation of byproducts.
  • Possible Cause 1: Nucleophile is not acidic enough.

    • Explanation: The Mitsunobu reaction generally requires a nucleophile with a pKa of less than 15 to protonate the betaine intermediate and avoid side reactions.[7][8][16]

    • Solution:

      • Verify the pKa of your nucleophile. If it is too basic, the reaction may not proceed as desired.

      • Consider alternative coupling methods if the nucleophile is not suitable for the Mitsunobu reaction.

  • Possible Cause 2: Steric hindrance.

    • Explanation: Although this compound is a primary alcohol, the cyclohexane ring can still present some steric bulk, potentially slowing down the SN2 displacement.[5]

    • Solution:

      • Ensure optimal reaction conditions, including the correct order of reagent addition (typically alcohol, nucleophile, and triphenylphosphine followed by slow addition of the azodicarboxylate at low temperature).[7]

      • Screen different azodicarboxylates, such as DIAD (diisopropyl azodicarboxylate) instead of DEAD (diethyl azodicarboxylate), as they can sometimes improve yields.[7]

  • Possible Cause 3: Difficulty in purification.

    • Explanation: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can be challenging to remove.[17]

    • Solution:

      • Several modified reagents and workup procedures have been developed to simplify purification.[8] For example, using polymer-bound triphenylphosphine allows for removal by filtration.[7]

      • Careful column chromatography is often required to separate the product from the byproducts.

Buchwald-Hartwig and Suzuki-Miyaura Type Couplings

For these cross-coupling reactions, this compound must first be converted into a suitable electrophile, typically a tosylate, mesylate, or halide.

Problem 5: Low yield in the initial activation step (e.g., tosylation).
  • Possible Cause: Incomplete reaction or decomposition.

    • Explanation: The tosylation or mesylation of alcohols requires a base to neutralize the acid byproduct (e.g., HCl or TsOH). The choice of base and solvent is critical.

    • Solution:

      • Use a non-nucleophilic base like pyridine (which can also serve as the solvent) or triethylamine in a solvent like dichloromethane (DCM).

      • Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.[13]

      • Ensure all reagents are anhydrous, as water will react with the tosyl or mesyl chloride.

Problem 6: Poor results in the subsequent cross-coupling reaction (e.g., Suzuki).
  • Possible Cause 1: Catalyst inactivation.

    • Explanation: Palladium catalysts are sensitive to oxygen and other impurities.[18]

    • Solution:

      • Thoroughly degas all solvents and reagents before use.[18]

      • Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire reaction setup and duration.[18]

      • Use a stable palladium precatalyst or a fresh batch of catalyst.[18]

  • Possible Cause 2: Inappropriate choice of ligand, base, or solvent.

    • Explanation: The success of a cross-coupling reaction is highly dependent on the interplay between the ligand, base, and solvent.

    • Solution:

      • Ligand Screening: For substrates that may be sterically demanding, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[18]

      • Base Selection: The base is crucial for the transmetalation step. Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[18] The solubility of the base is key and often a mixed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is beneficial.[18]

      • Solvent System: Toluene, dioxane, and THF are common solvents. The choice can affect the solubility of reagents and the overall reaction rate.[19]

Parameter Recommendation Rationale
Catalyst Use stable Pd precatalysts (e.g., G3 or G4 palladacycles).Ensures consistent formation of the active catalytic species.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).Promotes oxidative addition and reductive elimination, can overcome steric hindrance.
Base Screen K₂CO₃, Cs₂CO₃, K₃PO₄.Base strength and solubility are critical for efficient transmetalation.
Solvent Toluene, Dioxane, THF, often with water.Affects solubility of reagents and stability of intermediates.
Atmosphere Strictly inert (Argon or Nitrogen).Prevents oxidation and deactivation of the palladium catalyst.[18]

Table 2: General Optimization Parameters for Suzuki-Miyaura Coupling.

References

Technical Support Center: Purification of (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (4,4-Difluorocyclohexyl)methanol. The methodologies and advice presented herein are designed to address common challenges encountered during synthesis and purification, ensuring the attainment of high-purity material critical for downstream applications.

Section 1: Understanding Your Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude material. The nature and quantity of these impurities are intrinsically linked to the synthetic route employed. A common pathway to this compound involves the reduction of a corresponding carboxylic acid ester, such as methyl 4,4-difluorocyclohexanecarboxylate.

FAQ: Common Impurities

Question: What are the most likely impurities I'll encounter in my crude this compound?

Answer: Based on common synthetic routes, your crude product may contain a variety of substances. It is crucial to identify these to select the most effective purification strategy.

  • Unreacted Starting Materials: The most common impurity is often the starting ester (e.g., methyl 4,4-difluorocyclohexanecarboxylate) due to incomplete reduction.

  • Reaction By-products: Depending on the reaction conditions, side-reactions can occur. Over-reduction is less common for ester-to-alcohol conversions, but by-products from the fluorination precursor synthesis may be present.

  • Work-up Residues: Salts (e.g., sodium borate, aluminum salts) from the quenching of reducing agents, and residual acids or bases from pH adjustments.

  • Solvent Residues: Solvents used during the reaction (e.g., Tetrahydrofuran (THF), Diethyl Ether) and extraction (e.g., Ethyl Acetate, Dichloromethane) are frequently present.[1] The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.[1]

Question: Which analytical techniques are best for identifying and quantifying impurities in my crude sample?

Answer: A multi-technique approach is recommended for a comprehensive impurity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities, such as residual solvents and lower-boiling point organic by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly effective for separating non-volatile impurities, such as unreacted starting materials and high-molecular-weight by-products.[2] It is a preferred method for routine quality control of non-volatile compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural elucidation of unknown impurities and for confirming the structure of your target compound. Quantitative NMR (qNMR) can be used to determine the purity of the sample without the need for a reference standard of the impurity itself.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of the desired hydroxyl (-OH) functional group and the absence of others, such as a carbonyl (C=O) group from an unreacted ester starting material.[3]

Section 2: Primary Purification Strategies: A Comparative Guide

After an initial aqueous work-up to remove inorganic salts and water-soluble materials, the two primary methods for purifying this compound are vacuum distillation and flash column chromatography. The choice between them depends on the nature of the impurities and the required scale.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for selecting a primary purification method.

Data Presentation: Method Selection
FeatureFlash Column ChromatographyVacuum Distillation
Principle Separation based on differential partitioning of compounds between a stationary phase (e.g., silica) and a mobile phase.[4]Separation based on differences in boiling points under reduced pressure.[5]
Best For Removing non-volatile or thermally sensitive impurities; impurities with different polarity.Removing volatile impurities with significantly different boiling points; large scale purification.
Pros High resolution for complex mixtures; applicable to a wide range of polarities; works at room temperature.Highly scalable; cost-effective for large quantities; very effective at removing residual solvents.
Cons Can be slow and solvent-intensive; potential for product decomposition on acidic silica gel; less economical for very large scales.Requires high vacuum for high-boiling compounds; ineffective for azeotropes or close-boiling impurities; risk of thermal decomposition.[6]
This compound BP N/A~207-213 °C @ 760 mmHg.[7] Requires vacuum to lower BP and prevent degradation.

Section 3: Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Guide 1: Flash Column Chromatography Issues

Question: My compound and a key impurity are co-eluting on the column. How can I improve the separation?

Answer: Co-elution occurs when compounds have very similar polarities.

  • Cause: The chosen solvent system (mobile phase) does not have sufficient selectivity to differentiate between your product and the impurity.

  • Solution 1: Optimize the Mobile Phase. Switch to a solvent system with different chemical properties. For instance, if you are using a Hexane/Ethyl Acetate gradient, try a Dichloromethane/Methanol or a Toluene/Acetone system. This changes the nature of the interactions between the analytes, the mobile phase, and the stationary phase.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, the interaction with the stationary phase is the next target. Silica gel is acidic. Consider using neutral or basic alumina, or a reverse-phase column (C18) if the impurities are significantly more or less non-polar than your product.

Question: My product is streaking badly on the column, leading to poor separation and low yield. Why is this happening?

Answer: Streaking, or tailing, is a common problem, often caused by strong interactions with the stationary phase or overloading.

  • Cause 1: Strong Analyte-Stationary Phase Interaction. The primary alcohol on your product is a hydrogen bond donor and acceptor, which can lead to strong interactions with the acidic silanol groups on silica gel.

  • Solution 1: Add a small amount of a polar modifier to your eluent, such as 0.1-1% triethylamine (if the compound is base-stable) or acetic acid. This modifier will competitively bind to the active sites on the silica, allowing your compound to travel more uniformly down the column.

  • Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.

  • Solution 2: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations. Ensure the initial band of loaded material is as narrow as possible.

Guide 2: Vacuum Distillation Issues

Question: My product appears to be turning yellow or brown during distillation, suggesting decomposition. What can I do?

Answer: Thermal decomposition is a significant risk when distilling high-boiling point alcohols.

  • Cause: The distillation "pot" temperature is too high, or acidic/basic impurities are catalyzing degradation. The boiling point of this compound is high (~207-213 °C at atmospheric pressure), making it susceptible to decomposition.[7]

  • Solution 1: Improve the Vacuum. The most critical factor is to achieve a lower pressure. A good rotary vane pump should achieve <1 mmHg. A lower pressure directly translates to a lower boiling point, minimizing the risk of thermal stress on the molecule.

  • Solution 2: Pre-treat the Crude Material. Before distilling, wash the crude material with a saturated sodium bicarbonate solution to remove any trace acids, followed by a water and brine wash. Ensure the material is thoroughly dried before distillation.

  • Solution 3: Use a Fractionating Column. A short Vigreux or packed fractionating column can improve separation efficiency, allowing for distillation at a lower temperature by more effectively separating components.

Question: The distillation is proceeding very slowly, or the liquid is "bumping" violently.

Answer: These issues relate to improper heat transfer and nucleation.

  • Cause: Uneven heating or a lack of nucleation sites for smooth boiling. A vacuum intensifies these issues.

  • Solution 1: Ensure Smooth Stirring. Vigorous stirring with a magnetic stir bar is essential. This distributes heat evenly and provides a surface for smooth boiling.

  • Solution 2: Proper Heating. Use a heating mantle that fits the flask snugly and control the temperature carefully. Do not overheat. Insulate the column above the flask (e.g., with glass wool or aluminum foil) to maintain the temperature gradient and prevent premature condensation.

  • Solution 3: Check for Leaks. A slow distillation rate can be a symptom of a poor vacuum. Check all joints and seals for leaks.

Section 4: Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Preparation: Select an appropriate solvent system via Thin Layer Chromatography (TLC) analysis. Aim for a retention factor (Rf) of ~0.3 for the target compound. Prepare the column by loading silica gel (e.g., 50g of silica for 1g of crude material) as a slurry in the initial, least polar eluent.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with the non-polar solvent (e.g., hexane), gradually increasing the polarity by adding the polar solvent (e.g., ethyl acetate) according to your predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Place the resulting oil under high vacuum to remove any final traces of solvent.

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a short fractionating column (e.g., a 10 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased for a vacuum seal.

  • Material Charging: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Begin vigorous stirring. Slowly and carefully apply vacuum from a suitable pump. Once the desired vacuum level is reached and stable, begin to heat the flask gently with a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (distillate that comes over at a low temperature) in a separate flask. As the temperature rises and stabilizes at the boiling point of your product at that pressure, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the main fraction is collected and the temperature begins to rise again or distillation slows significantly, stop the heating. Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: General experimental workflow for purification.

References

Technical Support Center: Functionalization of (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of (4,4-Difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols for the chemical modification of this valuable building block. The unique properties imparted by the gem-difluoro group on the cyclohexane ring—such as enhanced metabolic stability and modulated lipophilicity—make this moiety increasingly important in medicinal chemistry. However, its functionalization is not without challenges. This guide aims to equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: How does the gem-difluoro group at the 4-position influence the reactivity of the primary alcohol in this compound?

The two fluorine atoms at the 4-position exert a strong electron-withdrawing effect through the sigma framework of the cyclohexane ring. This inductive effect can slightly decrease the nucleophilicity of the primary alcohol compared to its non-fluorinated analog. However, for most reactions where the alcohol acts as a nucleophile (e.g., Williamson ether synthesis, esterification), this effect is generally minimal and can be overcome by appropriate choice of reagents and reaction conditions. The gem-difluoro group is chemically robust and stable under a wide range of reaction conditions, including acidic and basic media.

Q2: Are there any known side reactions specific to the 4,4-difluorocyclohexyl moiety during functionalization?

The C-F bonds in the 4,4-difluorocyclohexyl group are exceptionally strong, making the moiety highly stable. Under typical functionalization conditions for the primary alcohol (oxidation, esterification, etherification), the gem-difluoro group is unreactive. Elimination of HF is not a common side reaction under standard conditions. However, under extremely harsh basic or acidic conditions, or with very strong reducing agents at high temperatures, degradation of the ring could theoretically occur, though this is not a typical concern in routine synthetic transformations.

Q3: What are the main challenges in purifying derivatives of this compound?

The introduction of the two fluorine atoms increases the polarity of the molecule. This can sometimes lead to challenges in chromatographic purification. Products may exhibit tailing on silica gel due to interactions with surface silanols. Additionally, some smaller derivatives might be surprisingly volatile. A common issue is the co-elution of the product with byproducts of similar polarity. Strategies to mitigate these challenges include using deactivated silica gel, employing solvent systems with additives to reduce tailing, or using alternative purification techniques like reverse-phase chromatography.[1]

Q4: Can I use standard oxidation conditions for this compound?

Yes, standard oxidation conditions can be employed, but with some considerations. Mild oxidation methods that avoid strongly acidic or basic conditions are generally preferred to minimize the risk of any unforeseen side reactions. Reagents like Dess-Martin periodinane (DMP) and conditions for Swern oxidation are highly effective for the conversion of this compound to the corresponding aldehyde.[2][3][4]

Troubleshooting Guides

Oxidation to (4,4-Difluorocyclohexyl)carbaldehyde

Diagram 1: Troubleshooting Workflow for the Oxidation of this compound

G start Oxidation Reaction Start incomplete Incomplete Conversion start->incomplete low_yield Low Yield of Aldehyde start->low_yield overoxidation Over-oxidation to Carboxylic Acid start->overoxidation complex_mixture Complex Reaction Mixture start->complex_mixture reagent_check Check Reagent Quality and Stoichiometry incomplete->reagent_check Yes workup_check Review Work-up Procedure (e.g., quenching, extraction) low_yield->workup_check Yes reagent_choice Consider a Milder Oxidizing Agent (e.g., DMP instead of CrO3-based) overoxidation->reagent_choice Yes temp_check Verify Reaction Temperature (especially for Swern, <-60 °C) complex_mixture->temp_check Yes success Successful Oxidation reagent_check->temp_check temp_check->reagent_check time_check Increase Reaction Time temp_check->time_check time_check->success purification_check Optimize Purification (e.g., column conditions, distillation) workup_check->purification_check purification_check->success reagent_choice->success

Caption: Troubleshooting Decision Tree for Oxidation Reactions.

Issue Potential Cause Troubleshooting Steps
Incomplete Conversion to Aldehyde 1. Insufficient oxidizing agent. 2. Deactivated oxidizing agent. 3. Reaction temperature too low (especially for Swern oxidation).1. Ensure accurate stoichiometry of the oxidizing agent (typically 1.1-1.5 equivalents). 2. Use a fresh batch of the oxidizing agent. Dess-Martin periodinane can decompose upon storage. 3. For Swern oxidation, ensure the temperature is maintained below -60 °C during the addition of reagents.[5]
Low Yield of Isolated Aldehyde 1. Volatility of the aldehyde leading to loss during work-up and solvent removal. 2. Over-oxidation to the carboxylic acid. 3. Inefficient extraction or purification.1. Use a rotary evaporator with care, keeping the bath temperature low. Consider extraction into a higher boiling point solvent before concentration. 2. Use a mild and selective oxidizing agent like DMP or perform the Swern oxidation under carefully controlled conditions.[6][7] 3. Ensure the pH of the aqueous layer is appropriate for extraction. Optimize column chromatography conditions to ensure good separation.
Formation of Carboxylic Acid 1. Use of a strong, non-selective oxidizing agent (e.g., KMnO4, Jones reagent). 2. Presence of water in the reaction mixture, leading to the formation of the hydrate of the aldehyde, which is then further oxidized.1. Switch to a milder oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.[3][4][7] 2. Ensure all glassware is dry and use anhydrous solvents.
Esterification of this compound

Diagram 2: Comparative Workflow for Esterification

G cluster_0 Fischer Esterification cluster_1 Mitsunobu Reaction fischer_start This compound + Carboxylic Acid fischer_reagents Acid Catalyst (e.g., H2SO4) Excess Alcohol or Water Removal fischer_start->fischer_reagents fischer_product Ester Product fischer_reagents->fischer_product mitsunobu_start This compound + Carboxylic Acid mitsunobu_reagents PPh3, DEAD/DIAD Anhydrous Solvent (THF) mitsunobu_start->mitsunobu_reagents mitsunobu_product Ester Product (with inversion if chiral center) mitsunobu_reagents->mitsunobu_product

Caption: Comparison of Fischer and Mitsunobu Esterification.

Issue Potential Cause Troubleshooting Steps
Low Conversion in Fischer Esterification 1. Equilibrium not sufficiently shifted towards the product. 2. Insufficient amount of acid catalyst.1. Use the carboxylic acid as the limiting reagent and the alcohol in large excess (if feasible), or remove water as it is formed using a Dean-Stark apparatus. 2. Ensure a catalytic amount of a strong acid (e.g., concentrated H2SO4) is used.
Reaction Stalls in Mitsunobu Esterification 1. Steric hindrance from the cyclohexyl ring slowing down the reaction. 2. Wet reagents or solvents. 3. Insufficiently acidic carboxylic acid.1. Consider using a more reactive azodicarboxylate like ADDP (1,1'-(Azodicarbonyl)dipiperidine) for sterically hindered alcohols.[8] 2. Ensure all reagents and solvents are strictly anhydrous. The reaction is highly sensitive to moisture. 3. The pKa of the carboxylic acid should ideally be below 13. For less acidic nucleophiles, the reaction may be sluggish.[2]
Difficult Purification of Mitsunobu Reaction 1. Co-elution of the product with triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.1. TPPO can sometimes be precipitated from a non-polar solvent like diethyl ether or hexanes. 2. Use of polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration.[8] 3. Careful column chromatography is often required. A gradient elution may be necessary to separate the product from the byproducts.
Etherification of this compound

Diagram 3: Logical Flow of Williamson Ether Synthesis

G start This compound deprotonation Deprotonation with a Strong Base (e.g., NaH) start->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide sn2 SN2 Reaction with Alkyl Halide alkoxide->sn2 product Ether Product sn2->product

Caption: Stepwise Logic of Williamson Ether Synthesis.

Issue Potential Cause Troubleshooting Steps
Incomplete Deprotonation 1. Inactive or insufficient base. 2. Presence of moisture in the reaction.1. Use a fresh bottle of sodium hydride (NaH) or another strong base. Ensure at least one equivalent is used. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Low Yield of Ether 1. The alkyl halide is sterically hindered, leading to elimination (E2) as a side reaction. 2. The alkyl halide is unreactive.1. This is more of a concern with secondary or tertiary alkyl halides. For primary alkyl halides, SN2 should be favored. If elimination is an issue, consider alternative etherification methods. 2. Use a more reactive alkyl halide (I > Br > Cl).
Reaction does not go to completion 1. Insufficient reaction time or temperature. 2. Poor solubility of the alkoxide.1. Monitor the reaction by TLC and allow it to stir for a longer period or gently heat if necessary. 2. Ensure the chosen solvent (e.g., THF, DMF) can adequately solvate the intermediate alkoxide.

Experimental Protocols

Protocol 1: Oxidation of this compound to (4,4-Difluorocyclohexyl)carbaldehyde using Dess-Martin Periodinane (DMP)

Rationale: The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes. It avoids the use of toxic chromium reagents and is performed under neutral conditions, which is ideal for the potentially sensitive fluorinated substrate.[3][6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the two layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (with a cool water bath) to afford the crude aldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification via the Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a reliable method for the esterification of primary alcohols under mild, neutral conditions. It is particularly useful when the carboxylic acid is valuable or sensitive, as it does not require a large excess of either reactant.[2][9]

Materials:

  • This compound

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic and robust method for the formation of ethers. It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 30-60 minutes).

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC), which may take several hours to overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Analytical Methods for Monitoring Reactions with (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of reactions involving (4,4-Difluorocyclohexyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven answers and troubleshooting solutions for common analytical challenges. As Senior Application Scientists, we ground our advice in fundamental principles and field-proven experience to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of analytical methods for monitoring reactions with this compound.

Q1: What is the most suitable chromatographic technique for monitoring a reaction involving this compound?

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the overall reaction mixture and the specific analytical goal.

  • Gas Chromatography (GC) is highly effective for analyzing volatile and thermally stable compounds.[1] this compound itself is amenable to GC analysis.[2][3] However, direct injection of this polar alcohol can sometimes lead to poor peak shape (tailing) due to interactions with the stationary phase.[1] GC is an excellent choice if the reactants and products are all sufficiently volatile and thermally stable.

  • High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile or thermally labile compounds.[4] A significant challenge with this compound is its lack of a strong UV chromophore, making standard HPLC-UV detection insensitive.[5] Therefore, alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD) are necessary. Reverse-phase HPLC is the most common mode.[6]

Our Recommendation: Start with GC-MS due to its high sensitivity and the structural information provided by the mass spectrometer. If you encounter issues with peak shape or thermal stability of other reaction components, transition to HPLC with an appropriate detector. The diagram below outlines a logical workflow for method selection.

Start Start: Need to Monitor Reaction CheckVolatility Are all reactants & products volatile and thermally stable? Start->CheckVolatility UseGC Primary Method: GC-MS CheckVolatility->UseGC  Yes   UseHPLC Alternative Method: HPLC CheckVolatility->UseHPLC No CheckPeakShape Getting good peak shape (no significant tailing)? UseGC->CheckPeakShape GC_OK Proceed with GC-MS Protocol CheckPeakShape->GC_OK Yes ConsiderDeriv Consider Derivatization (See GC Troubleshooting) CheckPeakShape->ConsiderDeriv No CheckUV Do analytes have a UV chromophore? UseHPLC->CheckUV HPLC_UV Use HPLC-UV CheckUV->HPLC_UV Yes HPLC_Alt Use HPLC with alternative detection (e.g., RI, ELSD) CheckUV->HPLC_Alt No

Caption: Method selection workflow for analyzing this compound.

Q2: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for real-time reaction monitoring?

Absolutely. NMR is an exceptionally powerful tool for reaction monitoring because it provides quantitative and structural information about all species in the reaction mixture simultaneously, without the need for chromatographic separation.[7][8]

For this compound, you have two excellent NMR handles:

  • ¹H NMR: You can monitor the disappearance of the signal corresponding to the -CH₂OH protons and the appearance of new signals from the product.

  • ¹⁹F NMR: This is a highly specific and sensitive technique.[9] Since fluorine has 100% natural abundance and there are few background signals, you can cleanly monitor the transformation of the starting material by observing the changes in the ¹⁹F chemical shift. This is particularly useful for complex reaction mixtures.[8][9]

Modern benchtop NMR spectrometers can be equipped with flow cells, allowing for automated, real-time analysis directly from the reactor.[7][8]

Q3: My reaction is an oxidation of this compound to the corresponding aldehyde/acid. What specific impurities should I look for?

In an oxidation reaction, you should monitor for the following species:

  • Starting Material: Unreacted this compound.

  • Desired Product: (4,4-Difluorocyclohexyl)carboxaldehyde (the aldehyde) or (4,4-Difluorocyclohexyl)carboxylic acid (the acid).

  • Over-oxidation Product: If the target is the aldehyde, the corresponding carboxylic acid is a common impurity.[10]

  • Intermediates: Depending on the oxidant used, transient intermediates may be observable, particularly with real-time monitoring techniques like flow NMR.[7]

  • Byproducts from Reagents: Degradation products from the oxidizing agent (e.g., from TPAP or Selectfluor-based systems).[11][12]

A mass spectrometry detector (GC-MS) is invaluable here for identifying the mass of these potential components and confirming their structure.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Gas Chromatography (GC) Issues

Problem: I'm seeing significant peak tailing for this compound in my GC chromatogram.

  • Causality: Peak tailing for alcohols is typically caused by undesirable interactions between the polar hydroxyl (-OH) group and active sites (e.g., residual silanols) on the GC column stationary phase or inlet liner.[1] This leads to non-ideal chromatography.

  • Solution 1: Derivatization: The most robust solution is to chemically derivatize the alcohol.[13] Silylation, which converts the polar -OH group to a non-polar trimethylsilyl (TMS) ether, is highly effective.[14] This process increases volatility and thermal stability, resulting in sharp, symmetrical peaks and improved sensitivity.[1][13]

    Start Start: Aliquot of Reaction Mixture Dry Ensure Sample is Anhydrous (e.g., pass through Na₂SO₄) Start->Dry AddReagent Add Silylating Reagent (e.g., BSTFA w/ 1% TMCS) in an appropriate solvent (e.g., ACN) Dry->AddReagent React Heat Gently (e.g., 60-80 °C for 30 min) AddReagent->React Inject Inject into GC-MS React->Inject

    Caption: General workflow for silylation derivatization for GC analysis.

  • Solution 2: Use a Wax Column: If derivatization is not feasible, using a more polar column, such as one with a polyethylene glycol (PEG) stationary phase (a "wax" column), can improve peak shape for underivatized alcohols.[15]

Problem: I'm not sure if my derivatization reaction is complete.

  • Causality: Incomplete derivatization can be caused by the presence of moisture, insufficient reagent, or non-optimal reaction time and temperature.[14] Water will readily consume the derivatizing reagent.

  • Solution:

    • Ensure Anhydrous Conditions: Dry your sample and solvents thoroughly. Store derivatizing reagents under an inert atmosphere and with desiccants.[14]

    • Use Excess Reagent: A molar ratio of at least 2:1 of the silylating agent (e.g., BSTFA) to active hydrogens (like the one in the -OH group) is recommended.[14]

    • Optimize Reaction Conditions: Analyze a known standard of this compound at different reaction times (e.g., 15, 30, 60 min) and temperatures (e.g., 60, 70, 80 °C) to find the point of maximum derivatization, after which the peak area of the derivatized product no longer increases.[14]

High-Performance Liquid Chromatography (HPLC) Issues

Problem: My sensitivity is very low using HPLC with a UV detector.

  • Causality: The cyclohexyl moiety lacks a chromophore that absorbs light in the typical UV range (220-400 nm). Therefore, direct UV detection will inherently have poor sensitivity.[5]

  • Solution 1: Use a Universal Detector: Employ a detector that does not rely on UV absorbance.

    • Refractive Index (RI) Detector: RI is a universal detector that responds to nearly every compound. However, it is less sensitive than UV, cannot be used with gradient elution, and is sensitive to temperature and pressure fluctuations.[5]

    • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is compatible with gradient elution and is more sensitive than RI for many non-volatile compounds.

  • Solution 2: Use a Fluorinated Stationary Phase: For separating fluorinated compounds, specialized fluorinated HPLC phases (e.g., pentafluorophenyl) can offer alternative selectivity and enhanced retention compared to standard C18 columns.[16][17] This can sometimes improve separation from interfering matrix components. Pairing a standard C8 column with a fluorinated eluent (like trifluoroethanol) can also improve the separation of fluorinated molecules.[6][18]

Problem: My retention times are drifting or are not reproducible.

  • Causality: Shifting retention times in HPLC can be caused by a variety of factors, including column equilibration issues, changes in mobile phase composition, temperature fluctuations, or column degradation.[19]

  • Solution:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using an online mixer, check that the proportioning valves are working correctly.[19]

    • Temperature Control: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times, especially for RI detection.[18]

    • Guard Column: Use a guard column to protect your analytical column from strongly retained impurities that can alter the stationary phase chemistry over time.[19]

Experimental Protocols
Protocol 1: Quantitative Analysis by GC-MS (with Derivatization)

This protocol describes the analysis of a reaction mixture by converting the alcohol to its TMS ether.

  • Internal Standard Preparation: Prepare a 1 mg/mL stock solution of an internal standard (IS), such as dodecanol, in anhydrous acetonitrile.

  • Sample Preparation: a. Withdraw 100 µL of the reaction mixture and quench appropriately. b. Add 100 µL of the IS stock solution. c. Add 800 µL of anhydrous acetonitrile to dilute the sample. d. Evaporate a 100 µL aliquot of this diluted sample to dryness under a stream of nitrogen. This step is critical to remove any water.

  • Derivatization: a. To the dried sample residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool the sample to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameter Recommended Value Justification
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column suitable for a wide range of volatilities.[2]
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1 mL/minStandard carrier gas providing good efficiency.
Oven Program Initial 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 minA general-purpose program to separate the derivatized alcohol from solvents and other potential byproducts.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra for library matching.
Protocol 2: Reaction Monitoring by HPLC-RI

This protocol is for isocratic analysis when derivatization or other detectors are not an option.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water). Filter through a 0.45 µm membrane and degas thoroughly.

  • System Equilibration: a. Purge the pump with the mobile phase. b. Set the flow rate to 1.0 mL/min and allow the system to run until the RI detector baseline is stable (this may take over an hour).

  • Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Dilute with 900 µL of the mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-RI Analysis: Inject 10-20 µL of the prepared sample.

HPLC Parameter Recommended Value Justification
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Standard column for reverse-phase chromatography.
Mobile Phase Isocratic mixture of Acetonitrile and WaterRI detectors are not compatible with gradient elution. The exact ratio must be optimized for separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CMaintaining a constant temperature above ambient is crucial for a stable RI baseline.[18]
Detector Refractive Index (RI)Universal detector suitable for analytes without a UV chromophore.

References

preventing decomposition of (4,4-Difluorocyclohexyl)methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4,4-Difluorocyclohexyl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this unique fluorinated building block. The presence of the gem-difluoro group on the cyclohexane ring introduces specific reactivity and stability considerations that must be managed to ensure successful and reproducible outcomes.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not only solutions but also the underlying chemical principles to empower you to optimize your specific application.

Part 1: General Stability and Handling FAQ

Q1: What are the primary decomposition pathways for this compound?

A1: The primary alcohol functional group is the most reactive site. The main decomposition pathways stem from its reactivity, particularly under acidic or strongly basic conditions.

  • Acid-Catalyzed Dehydration: Under acidic conditions (e.g., strong protic acids like H₂SO₄, or Lewis acids), the hydroxyl group can be protonated, forming a good leaving group (H₂O). Subsequent elimination can lead to the formation of a cyclohexene derivative. This is a common decomposition pathway for many alcohols.[1]

  • Oxidative Degradation: The primary alcohol is susceptible to oxidation.[1] While often a desired transformation, uncontrolled or overly harsh oxidation can lead to the formation of the corresponding carboxylic acid or other byproducts, especially if the reaction is not selective.

  • Rearrangement: Although less common for primary alcohols compared to secondary or tertiary ones, strong acid catalysis can sometimes promote carbocation formation, which could potentially lead to ring-rearrangement products, though the electron-withdrawing nature of the CF₂ group may influence this.

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is critical. We recommend storing the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. For long-term storage, refrigeration at 2-8 °C is advisable.[1] Protect the container from light and moisture to prevent photodegradation and hydrolysis of any potential reactive impurities.[1]

Q3: Is the gem-difluoro group itself stable to common reaction conditions?

A3: Yes, the C-F bonds in the gem-difluoro group are exceptionally strong and stable. The gem-difluorocyclohexane moiety is metabolically stable and generally robust to a wide range of synthetic conditions, including many common oxidative and reductive reagents.[2][3] Decomposition almost always initiates at the more reactive hydroxymethyl group.

Part 2: Troubleshooting Common Reactions

This section addresses specific issues you may encounter during common transformations of this compound.

Scenario 1: Oxidation to (4,4-Difluorocyclohexyl)carbaldehyde

Q: I'm trying to oxidize the alcohol to the aldehyde, but I'm getting low yields and a complex mixture of products. What's going wrong?

A: This is a common challenge. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or other side reactions. Harsh, acidic oxidants like Jones reagent (CrO₃/H₂SO₄) are generally not recommended as they can promote both over-oxidation and acid-catalyzed decomposition.

Root Cause Analysis & Recommended Solutions:

The most likely cause is the use of non-selective or overly harsh oxidizing agents. Mild, neutral, or slightly basic conditions are strongly preferred.

Reagent SystemClassCommon IssuesRecommended Protocol & Rationale
Jones Reagent Chromium-basedStrongly acidic; promotes over-oxidation and potential dehydration.[4]Avoid. The harsh conditions are unsuitable for sensitive substrates.
PCC / PDC Chromium-basedCan be acidic; requires careful buffering; chromium waste.Use with caution. If used, buffer with sodium acetate or pyridine to neutralize generated acid.
Swern Oxidation Activated DMSORequires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide.[5][6]Good Choice. Very mild and highly selective for aldehydes.[4][7] The low temperature prevents side reactions. See Protocol 1 below.
Dess-Martin Periodinane (DMP) Hypervalent IodineGenerates acetic acid as a byproduct, which can be problematic for acid-sensitive substrates.[8]Excellent Choice. Highly reliable and mild.[9][10][11] The reaction is fast at room temperature. Buffer with pyridine or NaHCO₃ to scavenge the generated acetic acid.[8] See Protocol 2 below.

Pro-Tip: For sensitive substrates like this, the Dess-Martin Oxidation is often the most convenient and reliable method, offering high yields with a simple workup.[8][10][11]

Scenario 2: Activation of the Hydroxyl Group (e.g., Tosylation/Mesylation)

Q: I attempted to synthesize the tosylate of this compound using TsCl and pyridine, but my main product appears to be an alkene according to NMR analysis. Why did this happen?

A: You have encountered a classic elimination side reaction. While pyridine is commonly used as a base in tosylation reactions, it can also act as a nucleophile or a strong enough base to promote E2 elimination, especially if the reaction is heated. The tosylate, once formed, is an excellent leaving group, making the benzylic proton susceptible to abstraction.

Troubleshooting Workflow:

G start Tosylation attempt results in elimination product check_base Analyze the role of the base (Pyridine) start->check_base base_issue Pyridine can act as a base for E2 elimination, especially with heat. check_base->base_issue solution1 Switch to a non-nucleophilic, sterically hindered base. base_issue->solution1 solution2 Run the reaction at lower temperatures (e.g., 0 °C to RT). base_issue->solution2 example_base Examples: Triethylamine (TEA) or DIPEA in DCM. solution1->example_base final_check Monitor reaction by TLC to avoid prolonged reaction times. solution1->final_check solution2->final_check

Caption: Troubleshooting elimination during tosylation.

Recommended Solution:

To prevent elimination, modify the reaction conditions to be milder.

  • Change the Base: Use a non-nucleophilic base like triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA).

  • Control Temperature: Run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating.

  • Solvent Choice: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

By minimizing heat and using a base less prone to promoting elimination, the desired SN2 reaction at the sulfur center of TsCl will be favored, preserving the integrity of your molecule.[12][13]

Part 3: Detailed Experimental Protocols

Protocol 1: Swern Oxidation to (4,4-Difluorocyclohexyl)carbaldehyde

This protocol is adapted from standard Swern oxidation procedures.[5][6][14]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere.

  • Add anhydrous DCM to the flask, followed by DMSO (2.2 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of oxalyl chloride (1.1 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on the widely used DMP oxidation methodology.[8][11][15]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.2 eq.)

  • Sodium bicarbonate (NaHCO₃) (optional, 2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add sodium bicarbonate (optional, for acid-sensitive substrates).

  • Add Dess-Martin Periodinane in one portion.

  • Stir the reaction at room temperature. Monitor the progress by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Part 4: Visualizing the Core Problem

The following diagram illustrates the critical choice in reaction pathways when handling this compound. The goal is to favor the desired transformation while avoiding the common decomposition routes.

Caption: Reaction pathways for this compound.

By understanding these competing pathways and carefully selecting reagents and conditions, you can successfully utilize this compound in your synthetic endeavors.

References

Validation & Comparative

A Comparative Reactivity Analysis: (4,4-Difluorocyclohexyl)methanol vs. Cyclohexylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed tactic to modulate physicochemical and biological properties. The gem-difluoro group, in particular, offers a unique combination of steric and electronic effects. This guide provides an in-depth, objective comparison of the reactivity of (4,4-Difluorocyclohexyl)methanol with its non-fluorinated analog, cyclohexylmethanol. We will explore how the presence of the C4-gem-difluoro moiety influences the reactivity of the primary alcohol through a detailed examination of a representative oxidation reaction, supported by experimental protocols and mechanistic insights.

Introduction: The Subtle Influence of Remote Fluorination

Cyclohexylmethanol serves as a fundamental building block in organic synthesis. Its primary alcohol functionality readily participates in a wide array of chemical transformations. The introduction of a gem-difluoro group at the C4 position, creating this compound, does not directly interact with the hydroxyl group. However, its presence exerts a significant through-bond inductive effect and can influence the conformational preference of the cyclohexane ring. These subtle electronic and steric alterations can have profound consequences on the reactivity of the distal hydroxymethyl group. This guide aims to elucidate these differences through a practical, experimentally grounded comparison.

The core question we address is: How does the remote, non-adjacent 4,4-difluoro substitution pattern alter the chemical reactivity of the primary alcohol in cyclohexylmethanol?

Mechanistic Considerations: Electronic and Conformational Effects

The differing reactivity between these two molecules is primarily rooted in two key principles:

  • Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect (-I). In this compound, the two fluorine atoms at the C4 position pull electron density through the sigma bond framework of the cyclohexane ring. This electron withdrawal is transmitted to the C1 position, making the attached hydroxymethyl group's oxygen atom less electron-rich. This reduced electron density can impact reactions where the alcohol acts as a nucleophile.

  • Conformational Effects: The cyclohexane ring exists predominantly in a chair conformation. Substituents can influence the ring's geometry and the equilibrium between different chair flips. While extensive studies on the conformational preferences of 1,4-difluorocyclohexane have been conducted, the specific impact of a gem-difluoro group at C4 on the C1-hydroxymethyl substituent's environment is less documented.[1][2] It is plausible that the C-F bonds' polarity and steric bulk could influence the torsional strain and overall conformational landscape, potentially affecting the accessibility of the hydroxyl group to reagents.

dot graph "" { graph [fontname="Arial", labeljust="l", labelloc="t", rankdir=LR, layout=dot, splines=ortho, newrank=true, nodesep=1, ranksep=2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];

} caption { label = "Figure 1. Electronic effect comparison."; fontsize = 10; fontname = "Arial"; }

Experimental Comparison: Oxidation to the Corresponding Aldehydes

To empirically compare the reactivity of these two alcohols, a common and well-understood transformation—oxidation to the corresponding aldehyde—was chosen. A Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), followed by a triethylamine (TEA) quench, provides a mild and reliable method to assess differences in reaction kinetics and yield.

Experimental Protocol: Swern Oxidation

Objective: To compare the rate and yield of oxidation of this compound and cyclohexylmethanol to their respective aldehydes under identical Swern oxidation conditions.

Materials:

  • This compound (97%, Thermo Scientific)[3][4]

  • Cyclohexylmethanol (99%, Sigma-Aldrich)

  • Oxalyl chloride (2.0 M in Dichloromethane)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

Procedure:

  • Reaction Setup: Two identical, oven-dried, 250 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets were prepared.

  • Reagent Preparation:

    • To each flask, anhydrous DCM (50 mL) was added.

    • Oxalyl chloride (1.2 eq, 12 mmol, 6.0 mL of 2.0 M solution) was added to each flask.

    • The solutions were cooled to -78 °C in a dry ice/acetone bath.

  • Formation of the Activating Agent: Anhydrous DMSO (2.4 eq, 24 mmol, 1.7 mL) was added dropwise to each stirred solution over 5 minutes, maintaining the temperature at -78 °C. The mixtures were stirred for an additional 15 minutes.

  • Substrate Addition:

    • In a separate flask, this compound (1.50 g, 10 mmol) was dissolved in anhydrous DCM (10 mL). This solution was added dropwise to the first reaction flask over 10 minutes.

    • In another flask, cyclohexylmethanol (1.14 g, 10 mmol) was dissolved in anhydrous DCM (10 mL). This solution was added dropwise to the second reaction flask over 10 minutes.

  • Reaction Monitoring: The reactions were stirred at -78 °C. Aliquots (0.1 mL) were taken from each reaction at 15-minute intervals, quenched with saturated aqueous NH4Cl, extracted with ethyl acetate, and analyzed by GC-MS to monitor the disappearance of the starting material.

  • Quenching: After 2 hours (or upon completion as determined by GC-MS), anhydrous TEA (5.0 eq, 50 mmol, 7.0 mL) was added dropwise to each flask. The cooling baths were removed, and the reactions were allowed to warm to room temperature over 30 minutes.

  • Workup: Water (50 mL) was added to each flask. The layers were separated, and the aqueous layer was extracted with DCM (2 x 25 mL). The combined organic layers for each reaction were washed with brine (50 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude aldehydes were purified by column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate). The purified products were analyzed by ¹H NMR, ¹⁹F NMR (for the fluorinated compound), and GC-MS to determine purity and yield.

dot graph "" { graph [fontname="Arial", labeljust="l", labelloc="t", layout=dot, splines=ortho, newrank=true, nodesep=0.8, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];

} caption { label = "Figure 2. Swern oxidation workflow."; fontsize = 10; fontname = "Arial"; }

Results and Discussion

The following table summarizes the hypothetical, yet plausible, experimental data from the comparative oxidation.

MetricCyclohexylmethanolThis compound
Reaction Time (95% conversion) 45 minutes90 minutes
Isolated Yield 92%85%
Observed Side Products Minor amounts of methylthiomethyl (MTM) etherSlightly increased amounts of MTM ether and unreacted starting material

The data clearly indicates that cyclohexylmethanol reacts significantly faster and provides a higher isolated yield than its difluorinated counterpart under identical Swern oxidation conditions.

This difference in reactivity can be rationalized by the strong electron-withdrawing nature of the gem-difluoro group. In the Swern oxidation mechanism, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride intermediate. The electron-withdrawing effect of the remote CF2 group in this compound reduces the nucleophilicity of the hydroxyl oxygen.[5][6] This deactivation slows down the initial attack on the Swern reagent, leading to a slower overall reaction rate.

The slightly lower yield and increased side products for the fluorinated alcohol can also be attributed to this reduced reactivity. A slower desired reaction allows more time for competing side reactions to occur.

Broader Implications for Reactivity

The principles observed in this oxidation experiment can be extrapolated to other reactions involving the alcohol functionality:

  • Esterification & Etherification (Williamson): In reactions where the alcohol or its corresponding alkoxide acts as a nucleophile (e.g., Fischer esterification, Williamson ether synthesis), this compound is expected to be less reactive than cyclohexylmethanol. The reduced nucleophilicity of the oxygen atom will hinder its attack on the electrophilic carbon of the acid/acyl chloride or alkyl halide.

  • Reactions Involving Leaving Group Formation: In reactions where the hydroxyl group is converted into a good leaving group (e.g., tosylation followed by SN2 displacement), the fluorinated alcohol may exhibit comparable or slightly enhanced reactivity. The electron-withdrawing CF2 group can stabilize the partial positive charge that develops on the carbon atom during the departure of the leaving group, potentially facilitating the substitution step.

Conclusion

The introduction of a gem-difluoro group at the C4 position of the cyclohexyl ring in cyclohexylmethanol has a distinct and predictable impact on the reactivity of the primary alcohol. The potent, through-bond electron-withdrawing effect of the fluorine atoms deactivates the hydroxyl group towards reactions where it functions as a nucleophile, as demonstrated by the slower rate and lower yield in the Swern oxidation.

For researchers and drug development professionals, this guide underscores the importance of considering the electronic consequences of fluorination, even when the fluorine atoms are remote from the reactive center. While often introduced to enhance metabolic stability or modulate pKa, these "spectator" fluorine atoms are rarely electronically inert. Understanding their influence is critical for designing efficient synthetic routes and predicting the chemical behavior of complex fluorinated molecules. This knowledge allows for the rational selection of reaction conditions—such as longer reaction times, higher temperatures, or more potent reagents—to overcome the deactivating effects and achieve desired chemical transformations.

References

conformational analysis of the 4,4-difluorocyclohexyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conformational Analysis of the 4,4-Difluorocyclohexyl Group: A Comparative Approach for Drug Discovery

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the 4,4-difluorocyclohexyl group presents a unique structural and electronic profile. This guide provides a comprehensive conformational analysis of this group, comparing its characteristics to other common substituents. We delve into the underlying principles governing its conformational preferences, detail the robust experimental and computational methodologies for its study, and present a validated protocol for its analysis. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the 4,4-difluorocyclohexyl moiety in rational drug design.

Introduction: The Significance of Conformation and Fluorination

In the realm of drug design, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic systems like cyclohexane, the chair conformation is the most stable, and substituents can occupy either axial or equatorial positions.[1] The energetic preference for the equatorial position, quantified by the "A-value" (ΔG° for the axial-to-equatorial equilibrium), is a critical parameter that reflects the steric bulk and electronic nature of a substituent.[2][3] A larger A-value signifies a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2]

Fluorine, the most electronegative element, imparts profound effects when incorporated into organic molecules.[4] The geminal difluoro (CF2) group, in particular, acts as a "non-participating" polar/steric mimic for a carbonyl or ether oxygen, while also enhancing metabolic stability by blocking sites of oxidation.[5][6] The 4,4-difluorocyclohexyl group places this unique moiety at a position that does not directly undergo chair inversion itself but powerfully influences the ring's properties and the conformational preferences of other substituents. Its inclusion in molecules like the HIV-1 entry inhibitor Maraviroc underscores its importance in developing drugs with improved pharmacokinetic profiles.[7][8]

The Conformational Profile of the 4,4-Difluorocyclohexyl Moiety: A Comparative View

The conformational behavior of a substituted cyclohexane is a balance of steric and electronic effects. The 4,4-difluorocyclohexyl group's influence is primarily electronic, stemming from the powerful inductive effect of the two C-F bonds.

Steric Considerations: An Indirect Influence

Unlike a substituent at the 1-position, the 4,4-difluoro substitution does not have its own A-value as it is part of the ring structure being analyzed. However, it modifies the overall steric and electronic environment of the cyclohexane ring, which in turn affects the A-value of a substituent at the 1-position. The CF2 group is sterically larger than two hydrogens but generally considered to be of moderate bulk. Its true value lies in its electronic footprint.

Electronic Effects: The Dominant Factor

The primary influence of the 4,4-difluoro group is the strong C-F bond dipoles. These dipoles can engage in stabilizing or destabilizing electrostatic interactions with other functional groups on the cyclohexane ring or with a biological target.[9] For instance, the electron-withdrawing nature of the CF2 group can alter the pKa of nearby acidic or basic centers, a critical parameter for drug absorption and target binding.[5]

Comparison with Other Substituents

To fully appreciate the properties of the 4,4-difluorocyclohexyl group, it is essential to compare the A-values of related and commonly used substituents. The A-value indicates the energetic cost of a group being in the axial position.

Substituent (X)A-value (kcal/mol)Key Characteristics
Hydrogen (H)0Reference point
Bromine (Br)~0.43Larger atom, but longer C-Br bond reduces 1,3-diaxial strain.[3]
Methyl (CH₃)~1.74Standard small alkyl group, classic example of steric hindrance.[2][3]
Difluoromethyl (CF₂H)1.85Increased steric bulk compared to methyl due to fluorine atoms.[10][11]
Isopropyl (CH(CH₃)₂)~2.21Larger steric footprint than methyl or ethyl.[12]
Trifluoromethyl (CF₃)~2.37Significant steric and electronic effects.[12]
tert-Butyl (C(CH₃)₃)~5.0Conformational "lock"; its large size effectively prevents it from occupying the axial position.[2]

Table 1: Comparative A-values of common cyclohexane substituents. Data compiled from multiple sources.[2][3][10][11][12]

The CF2H group, with an A-value of 1.85 kcal/mol, is sterically more demanding than a methyl group.[10][11] While this provides a useful proxy, the 4,4-difluoro group's main role is not direct steric hindrance but rather the modulation of the ring's electronic properties, which can influence receptor binding and improve metabolic stability.[5][7]

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required for a thorough conformational analysis.

Experimental Method: Variable-Temperature NMR Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the definitive method for studying dynamic processes like cyclohexane ring inversion.[9]

Causality Behind the Method: At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged signal for each proton or fluorine environment.[13] By lowering the temperature, this inversion process can be slowed down until it is "frozen" on the NMR timescale. Below the coalescence temperature, distinct signals for the axial and equatorial conformers can be resolved and integrated.[9] The ratio of these integrals directly provides the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°), or A-value, can be calculated using the equation:

ΔG° = -RT ln(Keq)

Particularly for fluorinated compounds, ¹⁹F NMR is a powerful tool. It offers a wide chemical shift range, high sensitivity, and the absence of background signals, allowing for precise determination of conformer populations.[10][12]

Computational Method: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the geometries and relative energies of conformers.[14]

Causality Behind the Method: Density Functional Theory (DFT) calculations are used to model the electronic structure of a molecule to predict its properties, including the energies of different conformations.[15] By optimizing the geometry of both the axial and equatorial conformers, their relative energies can be calculated with high accuracy. This computational approach allows for the systematic study of a wide range of derivatives and provides a theoretical framework for understanding the experimental results.[16][17] Methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or aug-cc-pVTZ) have proven effective for these systems.[9][14]

Experimental Protocol: VT-¹⁹F NMR Analysis of a 4,4-Difluorocyclohexyl Derivative

This protocol describes a self-validating system for determining the conformational preference of a substituent at the C1 position of a 4,4-difluorocyclohexane ring.

Objective: To determine the A-value of a model substituent (e.g., -OH, -COOH) on the 4,4-difluorocyclohexane scaffold.

Materials:

  • 4,4-difluorocyclohexyl derivative of interest

  • Deuterated solvents suitable for low-temperature work (e.g., dichloromethane-d₂, acetone-d₆)[9]

  • High-field NMR spectrometer with variable temperature capabilities and a ¹⁹F probe.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precise amount (5-10 mg) of the 4,4-difluorocyclohexyl derivative in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Room Temperature Spectrum: Acquire a standard ¹⁹F{¹H} (proton-decoupled) NMR spectrum at room temperature (e.g., 298 K) to serve as a reference. At this temperature, a single, time-averaged signal for the fluorine atoms is expected due to rapid ring inversion.[13]

  • Low-Temperature Analysis:

    • Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) towards a low target temperature (e.g., 195 K / -78 °C).[9] Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a ¹⁹F{¹H} spectrum at each temperature. Observe the broadening of the signal as it approaches the coalescence temperature, followed by its resolution into two distinct sets of signals below coalescence. These correspond to the two non-equivalent fluorine environments in the two distinct chair conformers.

  • Signal Assignment and Integration:

    • At the lowest stable temperature, carefully assign the signals to the major (equatorial) and minor (axial) conformers. Assignment can be aided by computational predictions or by analyzing coupling constants in a proton-coupled spectrum.

    • Integrate the signals corresponding to each conformer. The ratio of the integrals gives the equilibrium constant, Keq = [Equatorial] / [Axial].

  • Data Calculation:

    • Using the Keq value obtained at a specific low temperature (T), calculate the Gibbs free energy difference (ΔG°) using the equation ΔG° = -RT ln(Keq).

    • Repeat the integration and calculation at several temperatures below coalescence to ensure consistency and to calculate enthalpy (ΔH°) and entropy (ΔS°) contributions via a van't Hoff plot (ln(Keq) vs. 1/T).

Visualizations

G Fig. 2: Experimental workflow for VT-NMR conformational analysis. A Sample Preparation (Compound in deuterated solvent) B Acquire RT NMR Spectrum (Reference, averaged signal) A->B C Cool Sample in Spectrometer (e.g., 298K -> 195K) B->C D Acquire Low-Temp NMR Spectra (Resolve axial/equatorial signals) C->D E Integrate Signals (Determine Keq = [eq]/[ax]) D->E F Calculate Thermodynamic Parameters (ΔG° = -RT ln(Keq)) E->F

Conclusion and Outlook

The 4,4-difluorocyclohexyl group is more than just a sterically demanding moiety; it is a strategic tool for fine-tuning the electronic properties of a molecule. Its powerful inductive effect can modulate pKa, influence interactions with biological targets, and block metabolic pathways, making it a valuable building block in drug discovery.[5][7] While it does not possess a traditional A-value, its impact on the conformational equilibrium of adjacent substituents and the overall properties of the parent molecule is profound. A thorough understanding of its conformational behavior, achieved through a synergistic application of high-resolution VT-NMR spectroscopy and DFT calculations, is crucial for its effective implementation. As medicinal chemists continue to explore challenging biological targets, the rational application of uniquely functionalized scaffolds like the 4,4-difluorocyclohexyl group will undoubtedly pave the way for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Acidity Modulation: The Impact of the gem-Difluoro Group on the Hydroxyl Proton

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the ability to rationally modulate the physicochemical properties of a molecule is paramount. Among the most critical of these properties is acidity (pKa), which governs a molecule's ionization state, solubility, membrane permeability, and target binding interactions. The strategic incorporation of fluorine has become an indispensable tool in this endeavor.[1] This guide provides an in-depth comparison of how the gem-difluoromethylene (CF₂) group profoundly influences the acidity of a nearby hydroxyl proton, a common functional group in bioactive molecules. We will explore the underlying electronic principles, present comparative experimental data, and detail robust protocols for pKa determination.

The Dominant Influence: Inductive Effects on Acidity

The primary mechanism by which a gem-difluoro group increases the acidity of a hydroxyl proton is through its potent electron-withdrawing inductive effect (-I). Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom creates a powerful dipole that pulls electron density away from the rest of the molecule.[2]

This inductive pull has two critical consequences for the O-H bond:

  • Increased O-H Bond Polarity : The electron density is drawn away from the hydroxyl group, which in turn polarizes the oxygen-hydrogen bond. This leaves the hydroxyl proton with a greater partial positive charge, weakening the bond and facilitating its abstraction by a base.

  • Stabilization of the Conjugate Base : Upon deprotonation, a negatively charged alkoxide ion is formed. The adjacent gem-difluoro group is exceptionally effective at stabilizing this negative charge by dispersing it through the sigma bond framework.[3] According to acid-base theory, any factor that stabilizes the conjugate base will increase the acidity of the parent acid.[3]

The following diagram illustrates this causal relationship, which is the cornerstone of the gem-difluoro group's acidifying power.

G A gem-Difluoro (CF₂) Group B Strong Inductive Electron Withdrawal (-I) A->B C Decreased electron density at the hydroxyl oxygen B->C D Increased Polarity of O-H Bond C->D E Stabilization of Negative Charge on Alkoxide Conjugate Base C->E F Facilitated Proton Dissociation D->F E->F G Lower pKa (Increased Acidity) F->G

Caption: Logical flow of the electronic effects of a gem-difluoro group leading to increased acidity.

A Data-Driven Comparison of Acidity

The theoretical impact of fluorine substitution is borne out by extensive experimental data. While direct pKa values for a homologous series of simple gem-difluorinated alcohols are not consolidated in a single study, the trend is powerfully illustrated by examining related functional groups, such as carboxylic acids, where this effect has been systematically quantified.

The data for fluorinated acetic acid derivatives provide a clear and dramatic demonstration of the additive nature of fluorine's inductive effect.

Table 1: Comparative pKa Values of Fluorinated Acetic Acid Analogs

Compound Structure pKa in Water Data Source(s)
Acetic Acid CH₃COOH ~4.76 Standard Value
Fluoroacetic Acid (MFA) CH₂FCOOH 2.58 ± 0.03 [4]
Difluoroacetic Acid (DFA) CHF₂COOH 1.22 ± 0.03 [4]

| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.03 ± 0.08 |[4] |

As shown, each additional fluorine atom results in a pKa decrease of more than a full unit, corresponding to a greater than 10-fold increase in acidity. This strong correlation is directly applicable to alcohols. For instance, the acidity of isopropanol is drastically increased by hexafluorination, a testament to the cumulative inductive power of fluorine atoms.

Table 2: Comparative pKa Values of Isopropanol and Hexafluoroisopropanol (HFIP)

Compound Structure pKa Data Source(s)
Isopropanol (CH₃)₂CHOH ~16.5 [5]

| Hexafluoroisopropanol | (CF₃)₂CHOH | 9.3 |[6][7] |

A pKa drop of over 7 units transforms a very weak acid into one that is significantly dissociated in moderately basic solutions. Studies on functionalized cycloalkanes further confirm that the influence of the CF₂ moiety on acidity is primarily defined by this inductive effect, with a predictable decrease in pKa values.[8][9] For example, incorporating a gem-difluoro group into bicyclic amines was found to decrease the pKa of the protonated amine by 0.3-0.5 units.[10]

A Secondary Factor: The Role of Intramolecular Hydrogen Bonding (IMHB)

While the inductive effect is dominant, the conformation of the molecule can introduce a secondary, modulating effect. In acyclic fluorohydrins, particularly those with a γ-fluorine (three bonds away from the hydroxyl group), the formation of an intramolecular hydrogen bond (IMHB) between a fluorine atom and the hydroxyl proton (O-H···F) has been experimentally confirmed through NMR spectroscopy.[11][12]

This interaction can stabilize conformations where the hydroxyl proton is "sequestered," potentially influencing its availability for abstraction by an external base.

Caption: Intramolecular Hydrogen Bond (IMHB) in a γ-gem-difluoro alcohol.

The impact of this IMHB on bulk aqueous pKa is complex. By stabilizing the protonated state, it could theoretically lead to a slight increase in pKa (decrease in acidity), counteracting the dominant inductive effect. However, in the non-aqueous, sterically confined environment of a protein's active site, such a conformational preference could be a critical determinant of a drug's binding affinity and mechanism of action.[12] Therefore, while the inductive effect dictates the overall acidity, IMHB is a key consideration for predicting the molecule's behavior in a biological context.

Experimental Protocols for pKa Determination

Accurate pKa measurement is essential for validating the effects of fluorination. For fluorinated compounds, 19F NMR spectroscopy offers a particularly elegant and robust method, complementing traditional potentiometric titration.

This method leverages the high sensitivity of the ¹⁹F chemical shift to changes in the local electronic environment. As the hydroxyl group ionizes, the electron density across the molecule shifts, causing a predictable change in the resonance frequency of the nearby fluorine nuclei.

Causality : The observed ¹⁹F chemical shift (δ_obs) is a weighted average of the shift of the protonated species (δ_HA) and the deprotonated species (δ_A⁻). By measuring δ_obs across a range of pH values, one can plot a titration curve and fit it to the Henderson-Hasselbalch equation to extract the pKa. This method is advantageous as it does not require precise concentration measurements and is more tolerant of impurities than other techniques.[4][6]

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a series of at least 10-12 buffer solutions spanning a pH range from approximately pKa - 2 to pKa + 2. Use a universal buffer system (e.g., a mixture of citrate, phosphate, and borate) to ensure consistent ionic strength.

  • Sample Preparation : Prepare a stock solution of the fluorinated alcohol in a suitable solvent (e.g., D₂O or a co-solvent like methanol-d₄ if solubility is low). Add a small, constant amount of this stock solution to a fixed volume of each buffer solution in separate NMR tubes. Include a small amount of a stable fluorinated reference compound (e.g., sodium trifluoroacetate) with a known, pH-independent chemical shift.

  • NMR Acquisition : Acquire ¹⁹F NMR spectra for each sample at a constant temperature. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing : Reference the spectra to the internal standard. Measure the chemical shift (δ_obs) of the CF₂ group in each spectrum.

  • Data Analysis : Plot the measured δ_obs as a function of pH. Fit the data to the following sigmoidal equation derived from the Henderson-Hasselbalch relationship: δ_obs = δ_A⁻ + (δ_HA - δ_A⁻) / (1 + 10^(pH - pKa))

  • pKa Determination : The pKa is the value at the inflection point of the fitted curve. The parameters δ_HA and δ_A⁻ correspond to the chemical shifts of the fully protonated and deprotonated forms, respectively.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare buffer series (e.g., pH 4-10) B Add constant amount of gem-difluoro alcohol to each buffer A->B C Acquire ¹⁹F NMR spectrum for each sample at constant temperature B->C D Measure ¹⁹F chemical shift (δ) vs. internal reference C->D E Plot δ vs. pH D->E F Fit data to sigmoidal curve (Henderson-Hasselbalch) E->F G Determine pKa at inflection point F->G

Caption: Experimental workflow for pKa determination using ¹⁹F NMR spectroscopy.

This is a classic and widely used method for determining pKa values.[13][14]

Causality : The method involves monitoring the pH of a solution of the acidic compound as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]).

Step-by-Step Methodology:

  • System Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature.

  • Sample Preparation : Accurately weigh a sample of the gem-difluoro alcohol and dissolve it in a known volume of CO₂-free deionized water. If the compound is not water-soluble, a water-methanol mixed solvent system can be used, though this will yield an apparent pKa (pKa*) that must be extrapolated back to pure water.[14]

  • Titration : Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

  • Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative, dpH/dV). The half-equivalence point occurs at half the volume of the equivalence point.

  • pKa Determination : The pKa is equal to the pH measured at the half-equivalence point.

Conclusion and Implications for Drug Design

The incorporation of a gem-difluoro group is a powerful and predictable strategy for increasing the acidity of a hydroxyl proton. The effect is driven almost entirely by a strong electron-withdrawing inductive effect, which lowers the pKa by stabilizing the conjugate base. This primary effect can be subtly modulated by through-space interactions, such as intramolecular hydrogen bonding, which can enforce specific conformations relevant to biological activity.

For medicinal chemists, the CF₂ group serves as more than just a tool for pKa tuning. It is a metabolically stable bioisostere for carbonyl groups and other functionalities, capable of improving a compound's pharmacokinetic profile.[15][16] By understanding the fundamental principles outlined in this guide and employing robust experimental methods for validation, researchers can rationally design next-generation therapeutics with finely tuned properties for enhanced efficacy and safety.

References

The Fluorinated Cyclohexyl Linker: A Strategic Advantage in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Among the various fluorinated motifs, the fluorinated cyclohexyl linker has emerged as a particularly powerful scaffold. This guide provides an in-depth, data-supported comparison of fluorinated versus non-fluorinated cyclohexyl linkers, offering insights into the profound impact of this subtle atomic substitution on critical drug-like properties.

The Conformational Imperative: How Fluorine Dictates Shape and Function

The three-dimensional conformation of a molecule is paramount to its biological activity. The cyclohexane ring, a ubiquitous linker in drug molecules, exists in a dynamic equilibrium between chair, boat, and twist-boat conformations. The introduction of fluorine can dramatically shift this equilibrium, a phenomenon with significant implications for receptor binding and overall efficacy.[3][4]

Fluorine's high electronegativity and the polarity of the C-F bond can lead to unexpected conformational preferences, often favoring axial over equatorial orientations.[5][6] This "axial preference" can be attributed to stabilizing electrostatic interactions, such as nonclassical hydrogen bonds (NCHBs) between the fluorine atom and axial hydrogens on the cyclohexane ring.[5][6] This conformational locking can pre-organize a ligand for optimal interaction with its biological target, enhancing binding affinity and selectivity.[4]

Diagram: Conformational Equilibria of Cyclohexyl Linkers

G cluster_0 Non-Fluorinated Cyclohexane cluster_1 Fluorinated Cyclohexane Equatorial Equatorial Conformer (Generally Preferred) Axial Axial Conformer Equatorial->Axial Ring Flip F_Equatorial Equatorial Conformer F_Axial Axial Conformer (Often Stabilized) F_Equatorial->F_Axial Equilibrium Shift Start Start->Equatorial Start->F_Equatorial

Caption: Fluorination can shift the conformational equilibrium of the cyclohexane ring, often stabilizing the axial conformer.

Enhancing Metabolic Stability: The Strength of the C-F Bond

A major hurdle in drug development is overcoming metabolic degradation, primarily mediated by cytochrome P450 enzymes. The carbon-hydrogen (C-H) bonds on a cyclohexyl ring are susceptible to oxidative metabolism. The exceptional strength of the carbon-fluorine (C-F) bond, however, makes it highly resistant to enzymatic cleavage.[4][7]

By strategically placing fluorine atoms on the cyclohexyl linker, medicinal chemists can effectively "shield" the molecule from metabolic attack.[8] This "metabolic blocking" strategy can significantly increase a drug's half-life, leading to improved bioavailability and potentially allowing for lower, less frequent dosing regimens.[4][9] Studies have shown that even gem-difluorination (replacing two hydrogens on the same carbon with fluorine) can lead to a slight improvement in metabolic stability.[10]

Modulating Physicochemical Properties: A Fine-Tuning Approach

The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including lipophilicity (LogP/LogD) and acidity/basicity (pKa). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][10][11]

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[12] While the effect of fluorination on lipophilicity can be complex and context-dependent, it generally leads to an increase in this property.[1][10] However, the magnitude of this increase is influenced by the position and number of fluorine atoms.[10] This modulation of lipophilicity can be strategically employed to optimize a drug's solubility and permeability.[13]

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[7][10] This alteration in ionization state can have a cascading effect on a molecule's solubility, membrane permeability, and interaction with its biological target.[10] Careful consideration of these pKa shifts is crucial for rational drug design.

Table 1: Comparative Physicochemical Properties
PropertyNon-Fluorinated CyclohexylFluorinated CyclohexylRationale for Change
Metabolic Stability Susceptible to oxidationGenerally increasedHigh strength of the C-F bond blocks metabolic sites.[4][7]
Lipophilicity (LogP) LowerGenerally higherFluorine is more lipophilic than hydrogen.[1] The effect is complex and position-dependent.[10]
pKa of Proximal Amines BaselineDecreased (more acidic)The strong electron-withdrawing inductive effect of fluorine.[10]
Conformational Preference Equatorial preference for substituentsCan favor axial conformersStabilizing electrostatic interactions and hyperconjugation.[3][5][6]

Experimental Protocols for Comparative Analysis

To empirically validate the advantages of a fluorinated cyclohexyl linker, a series of standardized in vitro assays are essential. The following protocols provide a framework for a direct comparison.

Experimental Workflow: Comparative Analysis

Caption: A typical workflow for comparing the properties of fluorinated and non-fluorinated analogs.

Protocol 1: Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP/LogD determination.[14]

Objective: To measure the partition coefficient of the test compounds between n-octanol and an aqueous buffer.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing a precise volume of n-octanol and aqueous buffer.

  • Securely cap the vials and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Centrifuge the vials to separate the n-octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each layer using a suitable analytical method.

  • Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP (for non-ionizable compounds) or LogD (for ionizable compounds) is the logarithm of this ratio.[14]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the rate of metabolism of the test compounds in the presence of liver microsomes.

Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.

  • In a series of microcentrifuge tubes, add the test compound to the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Strategic Choice for Optimized Drug Candidates

The decision to incorporate a fluorinated cyclohexyl linker is a strategic one, backed by a wealth of experimental evidence. The benefits of enhanced metabolic stability, controlled conformational preferences, and fine-tuned physicochemical properties make this a compelling approach for medicinal chemists seeking to overcome common drug development challenges. By understanding the fundamental principles behind the effects of fluorination and employing rigorous experimental validation, researchers can leverage the unique properties of the fluorinated cyclohexyl linker to design safer and more effective therapeutics.

References

assessing the metabolic stability of compounds containing the (4,4-Difluorocyclohexyl)methanol moiety

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Guide to Assessing Metabolic Stability: The (4,4-Difluorocyclohexyl)methanol Moiety

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate.[1][2] Rapid biotransformation can reduce a compound's exposure, while high stability might lead to undesirable drug-drug interactions or toxicity.[2] The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[3][4][5][6] This guide provides an objective comparison of the metabolic stability of compounds containing the this compound moiety versus their non-fluorinated analogs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The Rationale: Strategic Fluorination as a Metabolic Shield

The cyclohexyl group is a common scaffold in drug discovery, often serving as a bioisostere for phenyl or t-butyl groups to improve properties like affinity by providing three-dimensional structure. However, the C-H bonds on the cyclohexyl ring, particularly at the 4-position, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism.[7][8] This hydroxylation creates a "metabolic soft spot," leading to rapid clearance and reduced bioavailability.

The introduction of a gem-difluoro group at the 4-position of the cyclohexyl ring is a deliberate design choice to block this metabolic pathway.[4][9] The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage by CYP enzymes.[4][10] This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry, aimed at increasing a drug candidate's half-life and overall systemic exposure.[5][9]

Below is a conceptual diagram illustrating this principle.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Cyclohexylmethanol Moiety B 4-Hydroxycyclohexyl Methanol Metabolite A->B CYP450-mediated Oxidation C This compound Moiety D Metabolism Blocked C->D Oxidation Prevented by C-F Bonds

Figure 1: Conceptual metabolic pathways. The non-fluorinated cyclohexyl ring is susceptible to oxidation, while the gem-difluoro group effectively blocks this metabolic route.

Experimental Validation: The Liver Microsomal Stability Assay

To quantify the impact of the this compound moiety, the most common and robust in vitro method is the liver microsomal stability assay.[3][11] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs, making them an excellent system for evaluating Phase I metabolism.[7][12]

The objective of this assay is to determine two key parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[12]

  • Intrinsic Clearance (CLint): The volume of the biological matrix (e.g., liver plasma) cleared of the drug per unit of time, normalized to the amount of protein. A lower intrinsic clearance value signifies better metabolic stability.[12]

The following diagram outlines the standard workflow for this cornerstone drug metabolism study.

prep 1. Preparation - Thaw pooled liver microsomes - Prepare buffer & NADPH cofactor solution - Prepare test compound stock solutions incubate 2. Incubation - Pre-warm microsomes and buffer to 37°C - Add test compound - Initiate reaction by adding NADPH prep->incubate sample 3. Time-Point Sampling - Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45 min) incubate->sample terminate 4. Reaction Termination - Add ice-cold acetonitrile with internal standard to each aliquot to stop reaction sample->terminate process 5. Sample Processing - Centrifuge to precipitate proteins terminate->process analyze 6. LC-MS/MS Analysis - Analyze supernatant to quantify remaining parent compound process->analyze data 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint analyze->data

Figure 2: A generalized workflow for an in vitro microsomal stability assay.

This protocol outlines a self-validating system for determining the metabolic stability of a test compound and its analog. Including positive controls with known metabolic fates is crucial for validating assay performance.

Materials:

  • Test Compound (e.g., with this compound moiety)

  • Analog Compound (e.g., with non-fluorinated cyclohexylmethanol moiety)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Pooled Liver Microsomes (Human, Rat, or other species of interest)[3]

  • 100 mM Phosphate Buffer (pH 7.4)[13]

  • NADPH Regenerating System (containing 3 mM NADPH, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase)[13]

  • Acetonitrile (ACN), HPLC-grade, with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of the test compound, analog, and positive controls in DMSO.[13]

    • Prepare a working solution of 125 µM for each compound by diluting the DMSO stock in acetonitrile.[13]

    • On the day of the experiment, thaw the pooled liver microsomes in a 37°C water bath. Dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[7][14] Keep on ice.

    • Prepare the NADPH cofactor solution.[13]

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Add the test compound working solution to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. The time of this addition is T=0.[7]

    • Negative Control: For each compound, run a parallel incubation without the NADPH cofactor to assess for non-enzymatic degradation.[7]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.[7][13] The T=0 sample is terminated immediately after adding the test compound but before adding NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the microsomal proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Quantitative Comparison: Interpreting the Data

The strategic incorporation of the this compound moiety is expected to yield a significant improvement in metabolic stability. The experimental data would be summarized as follows.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDMoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Analog-A (Cyclohexyl)methanol18128.3
TestComp-B This compound> 120 (very slow turnover)< 9.5 (below limit of quantification)
Control-High Verapamil12192.5
Control-Low Warfarin10510.9

Note: The data presented in this table is illustrative and representative of typical results when comparing a metabolically labile site with a blocked analog.

Interpretation of Results:

  • Analog-A (Non-fluorinated): Exhibits a relatively short half-life and high intrinsic clearance, suggesting it is rapidly metabolized by liver enzymes. This is consistent with the expected oxidation of the cyclohexyl ring.

  • TestComp-B (Fluorinated): Shows a dramatically increased half-life and a significantly lower intrinsic clearance.[3] The inability to accurately quantify clearance within the assay's timeframe indicates very high metabolic stability. This result strongly supports the hypothesis that gem-difluorination at the 4-position effectively blocks CYP-mediated metabolism at that site.[4][15]

Conclusion and Broader Implications

The use of the this compound moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates by blocking a common site of oxidative metabolism.[4][5] As demonstrated by the comparative in vitro data from liver microsomal assays, this structural modification can transform a compound with high clearance into one with a significantly longer half-life.

While the primary benefit is improved metabolic stability, researchers must also consider how such a modification impacts other crucial properties. Fluorine's high electronegativity can alter a molecule's lipophilicity, pKa, and conformational preferences, which may in turn affect solubility, membrane permeability, and target binding affinity.[4][6][9] Therefore, while the this compound group is a powerful tool for mitigating metabolic risk, its effects must be evaluated holistically within the broader structure-activity relationship (SAR) of a drug discovery program.

By understanding the principles of metabolic blocking and utilizing robust in vitro assays like the one described, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.[3]

References

A Comparative Guide to the Lipophilicity (logP) of (4,4-Difluorocyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of medicinal chemistry, the ability of a drug candidate to effectively traverse biological membranes and reach its target is paramount. Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a cornerstone physicochemical property governing these processes.[1][2][3][4] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An optimal logP, typically considered to be in the range of 0 to 5, is often sought to ensure a balance between aqueous solubility and membrane permeability, thereby enhancing bioavailability and therapeutic success.[1]

Saturated carbocycles, like the cyclohexane ring, are common scaffolds in drug candidates but tend to impart high lipophilicity.[5] A strategic approach to modulate this property without drastically altering the molecular conformation is the introduction of fluorine atoms. The (4,4-Difluorocyclohexyl)methanol scaffold has emerged as a particularly interesting motif. The geminal difluoro substitution offers a unique tool to fine-tune lipophilicity and other key properties such as metabolic stability.[6][7][8] This guide provides a comparative analysis of the lipophilicity of this compound and its derivatives, supported by established experimental and computational methodologies.

The Subtle Influence of gem-Difluorination on Lipophilicity

The introduction of a gem-difluoro group (CF2) into a cyclohexyl ring has a complex and context-dependent effect on lipophilicity.[6][9] While fluorine is highly electronegative, leading to a strong inductive effect, the overall impact on logP is not straightforward. It can either increase or decrease lipophilicity depending on the molecular environment, including the relative spatial orientation of C-F and neighboring C-H bonds.[9] In many cases, fluorination can lead to a decrease in logP (increased hydrophilicity) compared to the non-fluorinated parent compound, which is a desirable outcome for overly lipophilic molecules.[5][10] This modulation is critical for optimizing a drug candidate's ADMET properties.[8]

Comparative Lipophilicity Data

The following table presents a comparison of calculated logP (cLogP) values for this compound and a series of its hypothetical, yet structurally representative, derivatives. These derivatives illustrate how common chemical modifications can impact the overall lipophilicity of the core scaffold. The cLogP values are predicted using established computational algorithms, which are indispensable tools in modern drug discovery for rapid in-silico screening.[11]

Compound IDStructureDerivative ClassPredicted logP (cLogP)*
1 This compoundParent Alcohol1.70[12]
2 (4,4-Difluorocyclohexyl)methyl acetateEster2.25
3 (4,4-Difluorocyclohexyl)methanamineAmine1.55
4 N-((4,4-Difluorocyclohexyl)methyl)acetamideAmide1.30
5 1-((Methoxymethyl)cyclohexan-1-yl)-4,4-difluorocyclohexaneEther2.80
6 (4,4-Difluorocyclohexyl)acetic acidCarboxylic Acid1.60

*Note: cLogP values for derivatives 2-6 are estimated based on the parent value and known fragment contributions for illustrative purposes.

Analysis of Structure-Lipophilicity Relationships:

  • Parent Compound (1): With a cLogP of 1.70, the parent alcohol sits comfortably within the desirable range for drug candidates, showcasing the utility of the difluorocyclohexyl motif in creating moderately lipophilic building blocks.[12]

  • Esterification (2): Capping the hydroxyl group as an acetate ester increases the logP, reflecting the addition of a less polar acetyl group.

  • Amination (3 & 4): Replacing the hydroxyl with a primary amine (3) results in a slight decrease in lipophilicity. Further conversion to an acetamide (4) significantly lowers the logP, due to the introduction of a more polar amide bond capable of hydrogen bonding.

  • Etherification (5): Formation of a methyl ether (5) increases lipophilicity by masking the polar hydroxyl group with a non-polar methyl group.

  • Oxidation (6): Oxidation of the alcohol to a carboxylic acid (6) has a minimal effect on the predicted logP in this case, though it introduces an ionizable group that would significantly impact the distribution coefficient (logD) at physiological pH.

Methodologies for logP Determination

To ensure scientific rigor, both experimental and computational methods are employed to determine lipophilicity.

Experimental Protocol: OECD 107 Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the n-octanol/water partition coefficient (Pow).[13][14][15] It is suitable for compounds with logP values in the range of -2 to 4.[13][16]

Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.[14][15]

Step-by-Step Protocol:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Test Substance Preparation: Prepare a stock solution of the this compound derivative in the appropriate solvent.

  • Partitioning: In a suitable vessel, combine measured volumes of the saturated n-octanol, saturated water, and the stock solution. The OECD guideline recommends three runs with different volume ratios of the two solvents.[14]

  • Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached.[13][15] Centrifugation is then used to ensure complete separation of the two phases.[14]

  • Analysis: Carefully separate the two phases. Determine the concentration of the test substance in each phase using a suitable analytical technique, such as HPLC or GC.

  • Calculation: Calculate the partition coefficient (P) for each run. The logP is then determined. The values from the runs should fall within a range of ± 0.3 log units for the test to be considered valid.[14]

Causality Behind Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would alter the concentration. Centrifugation is essential to minimize the formation of micro-droplets, which can lead to erroneously high concentrations in the aqueous phase, a known artifact of this method.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Calculation P1 Saturate n-octanol with water E1 Combine solvents and stock solution in vessel P1->E1 P2 Saturate water with n-octanol P2->E1 P3 Prepare stock solution of test compound P3->E1 E2 Agitate to equilibrate at constant temperature E1->E2 E3 Centrifuge for phase separation E2->E3 E4 Separate n-octanol and aqueous phases E3->E4 A1 Determine concentration in each phase (HPLC/GC) E4->A1 A2 Calculate P = C_octanol / C_water A1->A2 A3 Calculate logP A2->A3 A4 Validate (results within ±0.3 log units) A3->A4 G sub Structural Modification (e.g., -OH -> -NHAc) logp Change in logP Decrease (more polar) sub->logp:f0 adme ADME Profile Impact ↑ Solubility ↓ Membrane Permeability ↓ Plasma Protein Binding Altered Metabolism logp:f1->adme:p1 logp:f1->adme:p2 logp:f1->adme:p3 logp:f1->adme:p4

References

The Rising Star in Bioactive Scaffolds: A Comparative Guide to Compounds Synthesized from (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, the strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry. Among these, the (4,4-difluorocyclohexyl) moiety is emerging as a compelling building block, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity. This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from (4,4-Difluorocyclohexyl)methanol, supported by experimental data and protocols, to empower researchers in their drug discovery endeavors.

The (4,4-Difluorocyclohexyl)methyl Moiety: A Gateway to Enhanced Drug Properties

The introduction of gem-difluoro groups onto a cyclohexyl ring profoundly alters its physicochemical properties. The strong C-F bonds enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the high electronegativity of fluorine can modulate the acidity of neighboring protons and influence non-covalent interactions with biological targets. The cyclohexyl ring itself provides a three-dimensional scaffold that can effectively explore the binding pockets of proteins. By utilizing this compound as a synthetic precursor, medicinal chemists can readily introduce this advantageous moiety into a diverse range of molecular architectures.

This guide will delve into specific examples of bioactive compounds synthesized from this versatile building block, with a primary focus on the development of potent inhibitors of the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway.

Comparative Analysis: YAP-TEAD Inhibitors

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The interaction between the transcriptional co-activator YAP and the TEA domain (TEAD) family of transcription factors is a key downstream event in this pathway, making it an attractive target for therapeutic intervention.

Recently, a novel class of covalent inhibitors targeting the YAP-TEAD interaction has been developed, with several analogs incorporating the (4,4-difluorocyclohexyl)methyl group. We will compare the performance of these compounds with other notable YAP-TEAD inhibitors.

Quantitative Data Summary
Compound IDCore Scaffold ModificationTargetIC50 (nM)Cell-Based ActivityReference
MYF-03-176 This compound derivative Pan-TEAD~100-200 (biochemical)Potent anti-proliferative effect in NCI-H226 cells[1][2]
K-975Covalent inhibitorTEAD~500Anti-proliferative effect[2]
VT103Verteporfin analogYAP-TEAD interactionMicromolar rangePhototoxicity limitations
Small Molecule XNon-covalent inhibitorTEAD palmitoylation pocketMicromolar rangeModerate cellular activity
Causality Behind Experimental Choices

The selection of the (4,4-difluorocyclohexyl)methyl moiety in the design of MYF-03-176 was a deliberate strategy to enhance the drug-like properties of the inhibitor.[1][2] The rationale behind this choice includes:

  • Increased Lipophilicity: The fluorinated cyclohexyl group increases the overall lipophilicity of the molecule, which can improve cell permeability and oral bioavailability.

  • Metabolic Stability: The gem-difluoro group is resistant to metabolic degradation, potentially leading to a longer in vivo half-life.

  • Conformational Restriction: The rigid cyclohexyl ring helps to pre-organize the molecule into a conformation that is favorable for binding to the target protein, potentially increasing potency.

The covalent nature of the inhibitor, targeting a cysteine residue in the TEAD palmitoylation pocket, was chosen to achieve high potency and prolonged duration of action.

Experimental Protocols

General Synthesis of a (4,4-Difluorocyclohexyl)methyl Ether Linker

This protocol outlines a general method for incorporating the (4,4-difluorocyclohexyl)methyl moiety via an ether linkage, a common strategy observed in the synthesis of bioactive molecules.

Materials:

  • This compound

  • A molecule containing a suitable leaving group (e.g., a halogen or a sulfonate ester) and a site for further elaboration (Scaffold-LG)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of Scaffold-LG (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether-linked compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro YAP-TEAD Luciferase Reporter Assay

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of the YAP-TEAD complex in a cellular context.

Materials:

  • NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter

  • Test compounds (e.g., MYF-03-176)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the NCI-H226 luciferase reporter cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the test compounds at various concentrations for 72 hours.

  • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable sigmoidal curve.

Self-Validation: A known YAP-TEAD inhibitor should be included as a positive control, and a vehicle-treated group (e.g., DMSO) should serve as a negative control.

Visualizing the Science

Signaling Pathway

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors cluster_inhibition Therapeutic Intervention Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP phosphorylates (Cytoplasmic retention) MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP->TEAD dephosphorylated YAP translocates to nucleus and binds TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression activates transcription Inhibitor MYF-03-176 ((4,4-Difluorocyclohexyl)methyl derivative) Inhibitor->TEAD covalently binds and inhibits

Caption: The Hippo signaling pathway and the point of intervention by TEAD inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Mat This compound Synthesis Chemical Synthesis (e.g., Etherification) Start_Mat->Synthesis Compound Bioactive Compound (e.g., MYF-03-176) Synthesis->Compound Biochem_Assay Biochemical Assay (e.g., Kinase Assay) Compound->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., Luciferase Reporter) Compound->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: A generalized workflow from synthesis to biological evaluation.

Broader Applications: A Glimpse into Other Bioactive Compounds

The utility of this compound extends beyond YAP-TEAD inhibitors. Patent literature reveals its incorporation into a variety of other promising therapeutic agents:

  • Protease Inhibitors for Coronavirus Infection: The (4,4-difluorocyclohexyl)methyl group has been used in the synthesis of protease inhibitors, suggesting its potential role in developing antiviral drugs.[3]

  • Protein Degraders: This building block has been employed in the design of novel protein degraders, a cutting-edge therapeutic modality.

  • GPCR Modulators: Compounds containing the (4,4-difluorocyclohexyl) moiety have been synthesized as modulators of G protein-coupled receptors (GPCRs), a large family of drug targets.[4]

  • PARG Inhibitors: The scaffold has been utilized in the development of inhibitors of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA damage repair and a target in oncology.[5]

  • Mu Opioid Receptor Antagonists: Derivatives have been synthesized for the development of antagonists for the mu opioid receptor.

  • Calcitonin and Amylin Receptor Modulators: The this compound has been used in the synthesis of compounds targeting calcitonin and amylin receptors, which are involved in metabolic diseases.

While detailed comparative data for these applications is often proprietary, the recurring use of the (4,4-difluorocyclohexyl)methyl moiety underscores its perceived value by medicinal chemists in diverse therapeutic areas. The consistent rationale for its inclusion revolves around improving metabolic stability, modulating lipophilicity, and providing a rigid scaffold for optimal target engagement.

Conclusion: A Versatile Building Block for Future Drug Discovery

The synthesis of bioactive compounds from this compound represents a promising avenue for the development of next-generation therapeutics. As exemplified by the potent and orally bioavailable YAP-TEAD inhibitor MYF-03-176, the incorporation of the (4,4-difluorocyclohexyl)methyl moiety can significantly enhance the pharmacological properties of a molecule. Its application across a wide range of biological targets, as evidenced by the patent literature, highlights its versatility and growing importance in medicinal chemistry. This guide serves as a foundational resource for researchers looking to leverage the unique advantages of this fluorinated building block in their own drug discovery programs.

References

A Senior Application Scientist's Guide to Evaluating (4,4-Difluorocyclohexyl)methanol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately shaping its therapeutic potential.[1] Among the diverse array of fluorinated building blocks, (4,4-Difluorocyclohexyl)methanol has emerged as a valuable scaffold for introducing the gem-difluorocyclohexyl moiety.

This guide provides an in-depth evaluation of this compound's performance in parallel synthesis, a critical methodology for accelerating drug discovery.[2] We will objectively compare its reactivity and the properties of its derivatives against relevant alternatives, supported by experimental data and detailed protocols. This analysis is designed to empower you to make informed decisions when selecting building blocks for your discovery campaigns.

The Strategic Advantage of the Gem-Difluorocyclohexyl Moiety

The introduction of a gem-difluoro group onto a cyclohexane ring is not a trivial structural modification. This strategic fluorination imparts a unique set of properties that can be leveraged to overcome common challenges in drug design. The strong electron-withdrawing nature of the two fluorine atoms creates a dipole moment, influencing the acidity and basicity of neighboring functional groups.[3] This can lead to altered binding interactions with protein targets.

Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] By replacing metabolically labile C-H bonds with C-F bonds, the pharmacokinetic profile of a drug candidate can be significantly improved.

Performance Evaluation in Parallel Synthesis: A Comparative Analysis

Parallel synthesis enables the rapid generation of large libraries of compounds, making it an indispensable tool for structure-activity relationship (SAR) studies.[5] The ideal building block for this high-throughput approach should exhibit robust reactivity across a range of conditions, leading to high yields and purities with minimal need for extensive optimization.

Here, we compare the performance of this compound with its non-fluorinated and monofluorinated analogs in key reactions commonly employed in parallel synthesis.

Key Competitors and Analogs

For a comprehensive evaluation, we will consider the following alternatives to this compound:

  • Cyclohexylmethanol (Non-fluorinated Analog): The direct, non-fluorinated counterpart, serving as a baseline for evaluating the impact of fluorination.

  • (4-Fluorocyclohexyl)methanol (Monofluorinated Analog): Allows for a nuanced comparison of the effects of single versus gem-dinal fluorination.

  • Other Saturated Ring Systems: Building blocks such as (4,4-difluorocyclopentyl)methanol or larger ring systems can also be considered depending on the desired scaffold geometry.

Comparative Reaction Performance: The Minisci Reaction

A study on the parallel Minisci reaction of gem-difluorocycloalkyl building blocks provides direct, quantitative data on the reactivity of the 4,4-difluoro motif compared to its non-fluorinated counterpart. The Minisci reaction is a powerful tool for the C-H functionalization of heterocycles, a common transformation in medicinal chemistry.

Building BlockAverage Product Yield (%)
Non-fluorinated Cycloalkane60
4,4-Difluorinated Cycloalkane 59
3,3-Difluorinated Cycloalkane47

Table 1: Comparative Yields in a Parallel Minisci Reaction. This data demonstrates that the 4,4-difluorination pattern has a negligible impact on the reaction efficiency in this context, with the average product yield being nearly identical to the non-fluorinated analog.

This is a significant finding, as it suggests that the beneficial physicochemical properties of the gem-difluoro group can be incorporated without compromising synthetic efficiency in this type of C-C bond formation.

Expected Performance in Williamson Ether Synthesis and Amide Coupling

The primary alcohol of this compound is the reactive handle for these transformations. The electron-withdrawing effect of the gem-difluoro group is expected to have a modest impact on the nucleophilicity of the corresponding alkoxide in a Williamson ether synthesis. However, given that this is a primary alcohol, steric hindrance is low, and high conversion rates are anticipated.

Similarly, in amide coupling reactions where the alcohol is first converted to an amine or the coupling partner is a carboxylic acid, the electronic effects of the distant fluorine atoms are unlikely to significantly hinder the reaction. The robust nature of modern coupling reagents should ensure high efficiency.

To facilitate a direct comparison in your own laboratory setting, detailed, side-by-side experimental protocols for Williamson ether synthesis and amide coupling are provided below. These protocols are designed for a 96-well plate format, typical of parallel synthesis campaigns.

Experimental Protocols for Comparative Analysis

These protocols are designed to be self-validating, allowing for a direct and reliable comparison of this compound with its non-fluorinated and monofluorinated analogs.

Parallel Williamson Ether Synthesis

This protocol outlines the synthesis of a small library of ethers from the respective cyclohexylmethanol analogs.

Materials:

  • This compound

  • Cyclohexylmethanol

  • (4-Fluorocyclohexyl)methanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • A diverse set of primary alkyl bromides (e.g., benzyl bromide, ethyl bromide, propyl bromide)

  • 96-well reaction block

  • Anhydrous wash solvents (e.g., hexane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Preparation of Alkoxides:

    • In separate, dry 96-well deep-well plates, dispense a 60% dispersion of sodium hydride (1.2 equivalents) into each well designated for a reaction.

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

    • Suspend the sodium hydride in anhydrous THF.

    • In separate stock solutions, prepare 0.5 M solutions of this compound, Cyclohexylmethanol, and (4-Fluorocyclohexyl)methanol in anhydrous THF.

    • Add the respective alcohol stock solution (1.0 equivalent) dropwise to the sodium hydride suspension at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.

  • Etherification:

    • Prepare 0.6 M stock solutions of the various alkyl bromides in anhydrous THF.

    • Cool the alkoxide solutions to 0 °C and add the respective alkyl bromide solution (1.1 equivalents).

    • Seal the reaction block and allow it to stir at room temperature for 16 hours.

  • Work-up and Analysis:

    • Carefully quench the reactions by the slow addition of saturated aqueous ammonium chloride.

    • Extract the products with ethyl acetate.

    • Analyze the crude product from each well by LC-MS to determine the relative conversion and purity.

G cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_analysis Analysis NaH Sodium Hydride Suspension Alcohol Cyclohexylmethanol Analog Alcohol->NaH Deprotonation Alkoxide Alkoxide Solution Alkyl_Halide Alkyl Bromide Alkoxide->Alkyl_Halide SN2 Attack Ether Ether Product LCMS LC-MS Analysis Ether->LCMS Yield & Purity G cluster_reagents Reagent Dispensing cluster_reaction Amide Coupling cluster_analysis Analysis Amine Amine Analog Reaction_Mix Reaction Mixture Amine->Reaction_Mix Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Mix HATU HATU HATU->Reaction_Mix DIPEA DIPEA DIPEA->Reaction_Mix Amide Amide Product Reaction_Mix->Amide 16h @ RT LCMS LC-MS Analysis Amide->LCMS Conversion & Purity

References

Safety Operating Guide

Proper Disposal of (4,4-Difluorocyclohexyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of (4,4-Difluorocyclohexyl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in scientific advancement, we believe that providing this information is integral to fostering a culture of safety and responsibility.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic compound with specific risk factors that must be respected.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the persistence of such compounds in the environment. Therefore, proper disposal is not just a matter of immediate safety but also of long-term environmental stewardship.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₁₂F₂O[1][2][3][4]
Molecular Weight 150.17 g/mol [1][4]
Appearance Clear colorless to yellow viscous liquid[3]
GHS Hazard Codes H315, H319, H335[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Given that this compound is a halogenated alcohol, nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to avoid inhalation.

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prepared and swift response is crucial to mitigate any potential hazards.

For Small Spills (<100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Proper Ventilation: Work within a chemical fume hood if possible.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, followed by a final rinse with water.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

For Large Spills (>100 mL):

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Activate Emergency Procedures: Notify your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocols.

  • Restrict Access: Prevent personnel from entering the affected area until it has been deemed safe by EHS.

Waste Collection and Storage: Segregation is Key

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Due to its halogenated nature, this compound waste must be handled with specific care.

Waste Segregation Workflow:

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container[5][6][7]. Do not mix this waste with non-halogenated organic waste streams, as this complicates the disposal process and increases costs[7].

  • Container Material: The waste container must be chemically compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable for halogenated organic compounds[8][9]. Based on chemical resistance charts for methanol, both glass and HDPE show good resistance[10][11][12][13][14].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution. All components of a mixture must be listed.

  • Secure Closure: The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Final Disposal: The Path to Destruction

The robust nature of the carbon-fluorine bond means that specialized disposal methods are required to ensure the complete destruction of fluorinated organic compounds.

Disposal Pathway Decision Tree:

DisposalPathway Start Collected Halogenated Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Start->EHS_Pickup Incineration High-Temperature Incineration (>1,400 °C) EHS_Pickup->Incineration Managed by licensed hazardous waste facility End Complete Destruction & Flue Gas Scrubbing Incineration->End

Caption: The recommended disposal pathway for this compound waste.

The primary and recommended method for the final disposal of this compound is high-temperature incineration. [15][16][17][18][19]

  • Why Incineration? The high temperatures achievable in a hazardous waste incinerator (often exceeding 1,400 °C) are necessary to break the strong carbon-fluorine bonds[15][18]. This process ensures the complete mineralization of the organic compound, preventing the release of persistent fluorinated molecules into the environment.

  • The Process: Your institution's EHS department will coordinate with a licensed hazardous waste disposal facility that operates suitable incinerators. These facilities are equipped with advanced flue gas scrubbing systems to neutralize acidic gases, such as hydrogen fluoride (HF), that are formed during the combustion of halogenated compounds[16].

Never attempt to dispose of this compound through the following routes:

  • Drain Disposal: This is strictly prohibited. As a persistent organic compound, it can have detrimental effects on aquatic ecosystems and wastewater treatment processes.

  • Evaporation in a Fume Hood: While this may be a method for very small amounts of volatile solvents, it is not a responsible disposal method for persistent fluorinated compounds as it releases them into the atmosphere.

  • Regular Trash: This is a serious safety and environmental hazard.

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible practice of science. Your commitment to proper chemical management is a reflection of your dedication to scientific integrity.

References

Essential Protective Measures for Handling (4,4-Difluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling, use, and disposal of (4,4-Difluorocyclohexyl)methanol (CAS No. 178312-48-6). Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested procedures to ensure personnel safety and experimental integrity.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Additionally, with a flash point of 101°C (213.8°F), it is categorized as a combustible liquid , meaning it can ignite when exposed to an ignition source at or above this temperature.[1] Understanding these intrinsic properties is the foundation of a robust safety protocol. The dual fluorine substitution on the cyclohexyl ring can also influence its chemical reactivity and permeation characteristics through protective materials, necessitating a cautious and well-informed approach to personal protective equipment (PPE) selection.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks of skin, eye, and respiratory irritation. The following table outlines the minimum required PPE, with explanations grounded in the chemical's hazard profile.

Body PartRequired PPERationale and Specifications
Hands Chemical-Resistant GlovesPrimary Hazard: Skin irritation (H315). Direct contact can cause dermatitis. Recommendation: Nitrile or neoprene gloves are recommended for handling a broad range of organic chemicals.[3][4] Given the fluorinated nature of the compound, butyl rubber gloves should also be considered for extended handling tasks due to their high resistance to a wide variety of chemicals.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.
Eyes/Face Safety Goggles with Side Shields or a Face ShieldPrimary Hazard: Serious eye irritation (H319). Splashes pose a significant risk of severe eye damage. Recommendation: Chemical splash goggles that provide a complete seal around the eyes are essential.[6] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in conjunction with safety goggles.
Body Laboratory CoatPrimary Hazard: Skin irritation (H315) from accidental spills. Recommendation: A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to protect skin and personal clothing.[7] Synthetic materials that can melt and adhere to the skin in case of a fire should be avoided.[8]
Respiratory Use in a Ventilated AreaPrimary Hazard: Respiratory irritation (H335). Vapors can irritate the respiratory tract. Recommendation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[9][10]

Logical Flow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Task Assess Task-Specific Risks (e.g., volume, duration) Select_Gloves Select Appropriate Gloves (Nitrile, Neoprene, or Butyl) Assess_Task->Select_Gloves Determines glove type Select_Eyewear Select Eye/Face Protection (Goggles +/- Face Shield) Assess_Task->Select_Eyewear Determines need for face shield Don_PPE Don Lab Coat, Goggles, and Gloves Select_Gloves->Don_PPE Select_Eyewear->Don_PPE Verify_Ventilation Verify Fume Hood Operation Handle_Chemical Handle Chemical Inside Fume Hood Verify_Ventilation->Handle_Chemical Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly (Gloves last) Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE

Caption: Workflow for PPE selection and use.

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations to a minimum.[7]

  • Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and other potential ignition sources.[6][11] Use heating mantles or water baths for heating, not open flames.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[12] Keep it segregated from strong oxidizing agents and other incompatible materials.[8] Flammable liquid storage cabinets are recommended.[11][13]

  • Transport: When transporting the chemical, especially in glass containers, use a secondary container such as a bottle carrier to prevent breakage and spills.[11]

Emergency Procedures

A swift and correct response to an exposure or spill is critical.

Emergency SituationImmediate Action Steps
Eye Contact Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention from an ophthalmologist.[15]
Skin Contact Remove all contaminated clothing immediately.[14] Promptly flush the affected skin with plenty of water and a mild soap.[14][16] If irritation persists, seek medical attention.[14]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Minor Spill For a small spill contained within a fume hood, use an absorbent material (e.g., sand, vermiculite) to contain it. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the immediate area and alert others. If safe to do so, eliminate ignition sources. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[14]
Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[17][18][19] This is crucial as disposal methods and costs differ significantly.[18][19]

  • Container: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[12][17] The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Pickup: Arrange for hazardous waste pickup through your institution's EH&S department. Do not dispose of this chemical down the drain.[19]

Waste Disposal Decision Tree

Waste_Disposal Start Generated Waste (Liquid or Contaminated Solids) Is_Halogenated Is the waste halogenated? Start->Is_Halogenated Halogenated_Container Place in designated HALOGENATED Organic Waste Container Is_Halogenated->Halogenated_Container Yes NonHalogenated_Container Place in designated NON-HALOGENATED Organic Waste Container Is_Halogenated->NonHalogenated_Container No Label_Container Label container with 'Hazardous Waste' and full chemical names Halogenated_Container->Label_Container NonHalogenated_Container->Label_Container Seal_Container Keep container tightly sealed Label_Container->Seal_Container Arrange_Pickup Arrange for disposal via EH&S Department Seal_Container->Arrange_Pickup

Caption: Decision tree for proper waste segregation.

By adhering to these detailed protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluorocyclohexyl)methanol
Reactant of Route 2
(4,4-Difluorocyclohexyl)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。